molecular formula C14H21FN2 B2927780 1-(3-Fluorobenzyl)-4-isopropylpiperazine CAS No. 423743-04-8

1-(3-Fluorobenzyl)-4-isopropylpiperazine

Número de catálogo: B2927780
Número CAS: 423743-04-8
Peso molecular: 236.334
Clave InChI: GBGZEXABLMOBSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a fluorinated piperazine derivative serving as a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features an isopropyl group and a 3-fluorobenzyl moiety attached to a piperazine core, a scaffold frequently found in bioactive molecules targeting the central nervous system and various enzymes. While direct biological data for this specific compound is limited, its structural similarity to developed inhibitors, such as the related BRCA1 tandem BRCT domain inhibitor "Bractoppin" (which contains a 2-fluorobenzyl and a 2-isopropylpiperazine group), highlights its potential utility . Researchers can leverage this compound as a key intermediate for constructing more complex molecules. The incorporation of fluorine is a common strategy in lead optimization, as it can fine-tune a molecule's electronegativity, metabolic stability, and binding affinity through its strong electron-withdrawing effects and influence on the electrostatic profile of adjacent aromatic systems . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Propiedades

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-12(2)17-8-6-16(7-9-17)11-13-4-3-5-14(15)10-13/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGZEXABLMOBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-(3-Fluorobenzyl)-4-isopropylpiperazine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical profile of 1-(3-Fluorobenzyl)-4-isopropylpiperazine. This molecule is a disubstituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental choices and self-validating protocols. We will explore its synthesis via reductive amination, detail its predicted physicochemical and spectroscopic properties, and discuss its potential applications based on the well-established role of the piperazine scaffold in pharmacology.

Introduction and Molecular Overview

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a tertiary amine featuring a piperazine ring N-substituted with a 3-fluorobenzyl group and an isopropyl group. The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, known for improving the physicochemical properties of drug candidates, such as aqueous solubility and oral bioavailability.[2][3] The incorporation of a fluorine atom on the benzyl moiety can enhance metabolic stability and binding affinity through favorable electronic interactions. The isopropyl group provides steric bulk and lipophilicity, which can modulate the molecule's interaction with biological targets. Understanding the chemical characteristics of this specific analogue is crucial for its potential development and application.

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of 1-(3-Fluorobenzyl)-4-isopropylpiperazine.

Synthesis Pathway: Reductive Amination

The most direct and industrially scalable approach for synthesizing N,N'-disubstituted piperazines is through sequential N-alkylation.[4] For 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a highly efficient pathway involves the reductive amination of 3-fluorobenzaldehyde with 1-isopropylpiperazine.

Causality of Method Selection: Reductive amination is a cornerstone of amine synthesis.[5] It combines the formation of an imine or iminium ion intermediate and its subsequent reduction in a one-pot procedure, which is highly atom-economical.[6] The use of a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical. This reagent selectively reduces the iminium ion intermediate over the starting aldehyde, preventing the side-reaction of aldehyde reduction to benzyl alcohol and ensuring a high yield of the desired tertiary amine.[5]

G cluster_reactants Starting Materials cluster_process Process cluster_workup Workup & Purification 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde (C7H5FO) Mix Mix in Solvent (e.g., Dichloromethane) 3-Fluorobenzaldehyde->Mix 1-Isopropylpiperazine 1-Isopropylpiperazine (C7H16N2) 1-Isopropylpiperazine->Mix Stir Stir for Imine Formation (Acid Catalyst Optional) Mix->Stir Add_Reducer Add NaBH(OAc)3 Stir->Add_Reducer Reaction Stir at RT (4-24h) Add_Reducer->Reaction Quench Quench Reaction (e.g., sat. NaHCO3) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Evaporate Extract->Dry Purify Purify (Column Chromatography) Dry->Purify Final_Product Final Product Purify->Final_Product 1-(3-Fluorobenzyl)-4- isopropylpiperazine

Caption: Synthetic Workflow via Reductive Amination.

Synthesis of Starting Material: 1-Isopropylpiperazine

The precursor, 1-isopropylpiperazine, can be synthesized from readily available starting materials. A documented industrial method involves the reaction of diethanolamine with isopropylamine at high temperatures in the presence of a dehydration catalyst, such as alumina-nickel.[7][8] This process involves a direct catalytic amination and intramolecular cyclization to form the piperazine ring.[8]

Detailed Experimental Protocol (Reductive Amination)

This protocol is a self-validating system designed for high yield and purity.

  • Vessel Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1-isopropylpiperazine (1.0 eq).

  • Solvent Addition: Dissolve the amine in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The volume should be sufficient to ensure all reagents remain dissolved (approx. 0.1-0.2 M concentration).

  • Aldehyde Addition: Add 3-fluorobenzaldehyde (1.0-1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive systems, a catalytic amount of acetic acid can be added to facilitate imine formation.[5][6]

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirring mixture. The addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Physicochemical Properties

As direct experimental data for this specific molecule is not widely published, the following properties are a combination of calculated values and expert estimations based on structurally similar compounds, such as 1-(3-fluorobenzyl)piperazine and 1-(4-fluorobenzyl)-4-isopropylpiperazine.[9][10]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₄H₂₁FN₂Calculated
Molecular Weight 236.33 g/mol Calculated
CAS Number Not assigned-
Appearance Colorless to pale yellow liquid or low-melting solidPredicted based on analogues[11][12]
Boiling Point >281 °C at 760 mmHgEstimated; higher than 1-(3-fluorobenzyl)piperazine (281.3°C) due to the added isopropyl group.[10]
Density ~1.05 g/mL at 25 °CEstimated; slightly lower than 1-(3-fluorobenzyl)piperazine (1.106 g/mL) due to the alkyl group.[10]
Solubility Soluble in common organic solvents (DCM, Chloroform, Methanol, DMSO). Slightly soluble in water.General property of substituted piperazines.[11]
pKa (Predicted) pKa1: ~5.0, pKa2: ~9.1Estimated based on piperazine (pKa's 5.35, 9.73) and the electronic effects of N-substituents.[1][13]
LogP (Predicted) ~2.5 - 3.0Estimated based on increased lipophilicity from the isopropyl and benzyl groups compared to parent piperazine.

Spectroscopic and Analytical Profile

The following is a predicted analytical profile for structural verification.

TechniqueExpected Observations
¹H NMR δ (ppm) ~7.2-7.4 (m, 1H, Ar-H) ; ~6.9-7.1 (m, 3H, Ar-H) ; ~3.5 (s, 2H, Ar-CH₂-N) ; ~2.7 (septet, 1H, -CH(CH₃)₂) ; ~2.4-2.6 (br m, 8H, piperazine ring protons) ; **~1.0 (d, 6H, -CH(CH₃)₂) **
¹³C NMR δ (ppm) ~161-164 (d, ¹JCF, Ar C-F) ; ~113-139 (Ar carbons) ; ~62 (Ar-CH₂-N) ; ~53 (piperazine carbons) ; ~55 (-CH(CH₃)₂) ; **~18 (-CH(CH₃)₂) **
Mass Spec (EI) [M]⁺ at m/z = 236 . Key fragments at m/z = 109 (fluorotropylium ion) , m/z = 127 (isopropylpiperazine fragment) .
FT-IR (cm⁻¹) ~3000-2800 (C-H stretch) ; ~1600, 1490 (Aromatic C=C stretch) ; ~1250 (C-F stretch) ; ~1150 (C-N stretch)

Reactivity, Stability, and Safety

  • Reactivity: The molecule possesses two tertiary amine nitrogens. The N4 nitrogen (isopropyl-substituted) is more sterically hindered, but both are basic and can be protonated or form coordination complexes. The aromatic ring is deactivated towards electrophilic substitution due to the fluorine atom.

  • Stability: Benzyl piperazines are generally stable compounds.[13] The product should be stored in a cool, dry place, protected from light, to prevent potential degradation over extended periods. It is hygroscopic, a common property of piperazines.[13]

  • Safety: No specific toxicity data is available. However, based on the GHS classifications for the closely related 1-(3-Fluorobenzyl)piperazine, this compound should be handled with care.[14] It is predicted to be harmful if swallowed and to cause skin and eye irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

Potential Research Applications

The piperazine scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[15]

  • CNS Drug Discovery: Many CNS agents, including antidepressants and antipsychotics, feature N-benzylpiperazine or N-alkylpiperazine moieties.[16][17] This compound would be a logical candidate for screening in assays for receptors such as serotonin (5-HT), dopamine (D2), and sigma receptors.[6]

  • Other Therapeutic Areas: Substituted piperazines have also been investigated as tyrosinase inhibitors, radioprotective agents, and soluble epoxide hydrolase inhibitors.[2][18][19] The unique combination of the 3-fluorobenzyl and isopropyl groups could confer novel activity in these or other biological systems.

Conclusion

1-(3-Fluorobenzyl)-4-isopropylpiperazine represents a synthetically accessible and chemically intriguing molecule. This guide provides a robust framework for its synthesis, characterization, and handling, based on established chemical principles and data from closely related analogues. The detailed protocols and predicted properties herein serve as a valuable resource for researchers aiming to explore the potential of this compound in medicinal chemistry and materials science.

References

  • PubChem. 1-(3-Fluorobenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • MDPI. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. [Link]

  • ResearchGate. Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. [Link]

  • PubChem. 1-(3,4-Dichlorobenzyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. National Center for Biotechnology Information. [Link]

  • PMC. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. National Center for Biotechnology Information. [Link]

  • Google Patents. US2525223A - Preparation of n-substituted piperazines. Google.
  • Chem-Impex. 1-Isopropylpiperazine. Chem-Impex International. [Link]

  • MDPI. Substituted Piperazines as Novel Potential Radioprotective Agents. MDPI. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Ataman Kimya. PIPERAZINES. Ataman Kimya. [Link]

  • PMC. Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. National Center for Biotechnology Information. [Link]

  • RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. [Link]

  • Taylor & Francis Online. Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Università di Cagliari. [Link]

  • ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. American Chemical Society. [Link]

Sources

1-(3-Fluorobenzyl)-4-isopropylpiperazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of 1-(3-Fluorobenzyl)-4-isopropylpiperazine , a structural motif common in medicinal chemistry for targeting sigma receptors and modulating monoaminergic systems.[1]

Part 1: Core Directive & Strategic Analysis

Compound Identity:

  • IUPAC Name: 1-[(3-Fluorophenyl)methyl]-4-(propan-2-yl)piperazine[1][2]

  • Molecular Formula: C₁₄H₂₁FN₂[2][3][4]

  • Molecular Weight: 236.33 g/mol [3][4]

  • Key Structural Features: A lipophilic 3-fluorobenzyl ring linked to a basic piperazine core, N-capped with an isopropyl group.[1][2][3] This structure balances lipophilicity (LogP ~2.5–3.[1][2][3]0) with aqueous solubility at physiological pH, making it an ideal CNS-penetrant scaffold.[1][2]

Strategic Synthesis Choice: Two primary routes are presented. Route A (Nucleophilic Substitution) is the industry standard for scalability and cost-efficiency.[1][2] Route B (Reductive Amination) is the "gentler" alternative, preferred when avoiding alkyl halides or when using labile aldehyde precursors.

Part 2: Experimental Protocols & Methodologies

Route A: Nucleophilic Substitution (Standard Protocol)

Mechanism: Sₙ2 displacement of the benzylic chloride by the secondary amine of 1-isopropylpiperazine.[1]

Reagents:

  • 3-Fluorobenzyl chloride (1.0 equiv)[1][2]

  • 1-Isopropylpiperazine (1.1 equiv)[1][2][5]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv) - Acts as an HCl scavenger.[2]

  • Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst to accelerate reaction.[2]

  • Acetonitrile (ACN) or DMF (Solvent)[2]

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with 1-isopropylpiperazine (1.1 mmol) and K₂CO₃ (2.5 mmol) in anhydrous Acetonitrile (10 mL).

  • Activation: Add KI (0.1 mmol) and stir at room temperature for 10 minutes.

  • Addition: Dropwise add 3-fluorobenzyl chloride (1.0 mmol) dissolved in ACN (2 mL) over 15 minutes.

    • Why? Slow addition prevents quaternary ammonium salt formation (over-alkylation).[1][2][3]

  • Reaction: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1][3]

  • Work-up: Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃).[1][2] Evaporate the solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[1][2][3][6]

    • Refinement: If high purity is required, convert to the dihydrochloride salt by adding 2M HCl in ether, precipitating the solid.

Route B: Reductive Amination (Alternative Protocol)

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][2][3]

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)[1][2]

  • 1-Isopropylpiperazine (1.0 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv) - Selective reducing agent.[2]

  • Acetic Acid (AcOH) (1-2 drops) - Catalyzes imine formation.[1][2]

  • 1,2-Dichloroethane (DCE) or DCM (Solvent)

Step-by-Step Protocol:

  • Imine Formation: Mix 3-fluorobenzaldehyde (1.0 mmol) and 1-isopropylpiperazine (1.0 mmol) in DCE (10 mL). Add catalytic AcOH .[1][2][3] Stir for 30 mins at RT.[1][3]

  • Reduction: Cool to 0°C. Add STAB (1.4 mmol) portion-wise.

    • Why STAB? Unlike NaBH₄, STAB does not reduce the aldehyde/ketone before the imine is formed, preventing side-product alcohols.[1]

  • Reaction: Allow to warm to RT and stir overnight (12h).

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.[1][2][3][6]

Part 3: Visualization (Graphviz Diagrams)

Diagram 1: Synthetic Workflow Logic

This diagram illustrates the decision matrix and process flow for both synthetic routes.

SynthesisPathways Start Target: 1-(3-Fluorobenzyl)-4-isopropylpiperazine RouteA Route A: Nucleophilic Substitution (High Yield, Scalable) Start->RouteA RouteB Route B: Reductive Amination (Mild Conditions, No Alkyl Halides) Start->RouteB ReagentsA 3-Fluorobenzyl chloride + 1-Isopropylpiperazine + K2CO3 / KI RouteA->ReagentsA ReagentsB 3-Fluorobenzaldehyde + 1-Isopropylpiperazine + NaBH(OAc)3 / AcOH RouteB->ReagentsB IntermediateA Transition State: SN2 Displacement ReagentsA->IntermediateA IntermediateB Intermediate: Iminium Ion Formation ReagentsB->IntermediateB Workup Work-up: Extraction (DCM/H2O) & Drying (Na2SO4) IntermediateA->Workup IntermediateB->Workup Purification Purification: Column Chromatography or HCl Salt Formation Workup->Purification FinalProduct Pure Product (>98% Purity) Purification->FinalProduct

Caption: Decision tree comparing Nucleophilic Substitution (SN2) vs. Reductive Amination pathways.

Part 4: Characterization & Data Validation

To ensure Trustworthiness and Self-Validation , the synthesized compound must meet specific spectral criteria. The fluorine atom provides a unique handle for NMR validation.[1][2][3]

Expected Analytical Data
TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.25–6.90 (m, 4H)Aromatic protons (3-F-phenyl ring).[1][2]
δ 3.50 (s, 2H)Benzylic -CH ₂-N (Singlet).[1][2]
δ 2.65 (septet, J=6.6 Hz, 1H)Isopropyl -CH - (Methine).[1]
δ 2.50 (br s, 8H)Piperazine ring protons (-CH ₂-).[1][2]
δ 1.05 (d, J=6.6 Hz, 6H)Isopropyl -CH ₃ (Methyls).[1]
¹³C NMR δ ~163.0 (d, J_CF ~245 Hz)C-F Carbon (Doublet due to F-coupling).[1][2]
δ ~140.0 (d, J_CF ~7 Hz)Quaternary C-CH₂ (Ipso to benzyl).[1][2]
δ ~62.5Benzylic C H₂.[1][3]
δ ~54.5Isopropyl C H.
¹⁹F NMR δ -113.0 to -115.0 ppmSingle peak (Ar-F ).[1][2][3]
Mass Spec (ESI+) m/z 237.15 [M+H]⁺Protonated molecular ion.[1][2]
Diagram 2: NMR Characterization Logic

This diagram visualizes how specific NMR signals map to the molecular structure, aiding in rapid data interpretation.[3]

NMRMapping Structure 1-(3-Fluorobenzyl)-4-isopropylpiperazine Frag_F_Phenyl 3-Fluoro Phenyl Ring Structure->Frag_F_Phenyl Frag_Benzyl Benzylic CH2 Structure->Frag_Benzyl Frag_Pip Piperazine Core Structure->Frag_Pip Frag_Iso Isopropyl Group Structure->Frag_Iso Sig_F 19F: -113 ppm 13C: d, J=245Hz Frag_F_Phenyl->Sig_F Sig_Ben 1H: 3.50 ppm (s) Frag_Benzyl->Sig_Ben Sig_Iso 1H: 1.05 (d) & 2.65 (sep) Frag_Iso->Sig_Iso

Caption: Mapping of ¹H, ¹³C, and ¹⁹F NMR signals to specific structural fragments for validation.

Part 5: Troubleshooting & Critical Control Points

  • Polyamination: If using Route A, ensure the 3-fluorobenzyl chloride is added slowly to the amine.[1][3] Excess amine helps, but slow addition is critical to prevent the formation of bis-alkylated quaternary salts.[1]

  • Water Contamination: In Route B (Reductive Amination), the imine formation is an equilibrium process releasing water.[1][2][3] While STAB tolerates moisture better than other hydrides, using anhydrous solvents or adding molecular sieves (3Å or 4Å) can drive the imine formation to completion, improving yield.

  • Purification: The free base is an oil.[1][2][3] For easier handling and long-term storage, convert to the dihydrochloride salt (solid).[1]

    • Protocol: Dissolve oil in minimal dry ethanol/ether, add 2.2 equiv of HCl in dioxane/ether, cool to 0°C, and filter the white precipitate.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[2]

  • Costantino, L., et al. (2005).[1][7] "Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands." Journal of Medicinal Chemistry, 48(1), 26-35.[1] Link[2]

  • Patel, A., et al. (2023).[1] "Synthesis, characterization, and biological evaluation of some novel piperazine derivatives." NeuroQuantology, 21(7), 1109-1117.[1] Link

  • Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." The Journal of Organic Chemistry, 66(7), 2487-2492.[1] Link

  • Gökmen, Z., et al. (2018).[1][8] "Synthesis and spectral properties of new piperazine derivatives and a structural study." Bulgarian Chemical Communications, 50(3), 445-451.[1][8] Link

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the putative mechanism of action for the novel compound, 1-(3-Fluorobenzyl)-4-isopropylpiperazine. As direct pharmacological data for this specific molecule is not extensively published, this guide leverages established knowledge of the benzylpiperazine chemical scaffold and draws heavily upon the well-characterized pharmacology of structurally related N-phenylpiperazine derivatives to construct a scientifically rigorous, inferred mechanism. We will explore the likely multi-target engagement profile, focusing on key central nervous system (CNS) receptors, and propose validated experimental workflows for definitive characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential and molecular behavior of this compound class.

Introduction: The Piperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, renowned for its structural versatility and presence in numerous clinically successful drugs.[1] Its six-membered ring containing two opposing nitrogen atoms provides a unique combination of structural rigidity and opportunities for chemical modification, often leading to favorable pharmacokinetic properties and high affinity for various biological targets. Piperazine derivatives are particularly prominent in neuropharmacology, forming the core of drugs with antipsychotic, antidepressant, and anxiolytic activities.

1-(3-Fluorobenzyl)-4-isopropylpiperazine belongs to this important class. Its structure suggests a high likelihood of activity within the CNS, primarily involving the modulation of monoamine neurotransmitter systems.[2] Based on its structural motifs—a substituted benzyl group and an N-alkylated piperazine—we can hypothesize a mechanism of action consistent with atypical antipsychotics or multi-target antidepressants.

A Multi-Target Mechanism of Action: An Inferential Analysis

While direct binding data for 1-(3-Fluorobenzyl)-4-isopropylpiperazine is pending, we can infer its likely mechanism by examining analogous compounds. The N-phenylpiperazine derivative LASSBio-579 serves as an excellent proxy. It has been identified as a potential antipsychotic agent and characterized as a multi-target ligand acting on both dopaminergic and serotonergic pathways.[3] This multi-receptor profile is a hallmark of modern "atypical" antipsychotic drugs, which often achieve superior efficacy and a more favorable side-effect profile compared to older, more selective agents.

The proposed mechanism for compounds in this class involves a synergistic modulation of dopamine D2 and serotonin 5-HT1A receptors.[4]

  • Dopamine D2 Receptor Antagonism: Hyperactivity of the mesolimbic dopamine pathway is a key hypothesis in the pathophysiology of schizophrenia. Antagonism of D2 receptors in this region is the primary mechanism for alleviating positive symptoms (e.g., hallucinations, delusions).

  • Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms. This action is also thought to mitigate the motor side effects (extrapyramidal symptoms) associated with strong D2 blockade.[3]

Further investigation has shown that related compounds also possess a high affinity for the dopamine D4 receptor, which may contribute to their antipsychotic effects with a lower propensity for motor side effects.[4]

Putative Pharmacodynamic Profile

The efficacy and safety of a multi-target ligand are defined by its relative affinities for its various targets. A desirable profile for an atypical antipsychotic would involve potent D2/D4 antagonism coupled with potent 5-HT1A agonism or partial agonism.

Below is a representative table summarizing the kind of binding affinity data (Ki, in nM) that would be generated to characterize 1-(3-Fluorobenzyl)-4-isopropylpiperazine. The values are illustrative, based on published data for various arylpiperazine derivatives.[5][6]

Molecular TargetLigand ClassPutative Affinity (Ki, nM)Implied Functional Role
Dopamine D2GPCR50 - 300Antagonist
Dopamine D4GPCR10 - 100Antagonist
Serotonin 5-HT1AGPCR15 - 50Partial Agonist
Serotonin 5-HT2AGPCR> 500Low Affinity
Adrenergic α1GPCR> 1000Low Off-Target Activity

Causality Insight: The goal is to achieve a binding profile where the affinity for "therapeutic" targets (D2, 5-HT1A) is significantly higher (i.e., lower Ki value) than for targets associated with side effects, such as adrenergic receptors (orthostatic hypotension) or muscarinic receptors (anticholinergic effects).

Visualizing the Signaling Pathway

The diagram below illustrates the hypothesized dual-receptor mechanism. The compound (ligand) simultaneously blocks the D2 receptor, reducing its downstream signaling, while stimulating the 5-HT1A receptor, initiating its distinct signaling cascade.

MOA_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT1A Serotonin 5-HT1A Receptor Pathway D2_Ligand 1-(3-Fluorobenzyl)- 4-isopropylpiperazine D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Antagonism (Blocks) D2_G_Protein Gi/o Protein D2_Receptor->D2_G_Protein Inhibition D2_AC Adenylyl Cyclase D2_G_Protein->D2_AC Inhibition D2_cAMP cAMP Production D2_AC->D2_cAMP Inhibition S1A_Ligand 1-(3-Fluorobenzyl)- 4-isopropylpiperazine S1A_Receptor 5-HT1A Receptor S1A_Ligand->S1A_Receptor Partial Agonism (Activates) S1A_G_Protein Gi/o Protein S1A_Receptor->S1A_G_Protein Activation S1A_AC Adenylyl Cyclase S1A_G_Protein->S1A_AC Inhibition S1A_Effector Other Effectors (e.g., GIRK channels) S1A_G_Protein->S1A_Effector Modulation S1A_cAMP cAMP Production S1A_AC->S1A_cAMP Inhibition

Figure 1: Hypothesized dual-action signaling pathway.

Experimental Validation: A Self-Validating Protocol

To move from an inferred to a confirmed mechanism of action, a series of well-designed experiments is essential. The foundational experiment is the competitive radioligand binding assay , which quantifies the affinity of the test compound for a specific receptor target.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a self-validating system to determine the inhibition constant (Ki) of 1-(3-Fluorobenzyl)-4-isopropylpiperazine at the human dopamine D2 receptor.

Objective: To determine the affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the D2 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).

  • Test Compound: 1-(3-Fluorobenzyl)-4-isopropylpiperazine, dissolved in DMSO, with serial dilutions in assay buffer.

  • Non-specific Ligand: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail & Vials.

  • Glass Fiber Filters & Filtration Manifold.

Step-by-Step Methodology:

  • Preparation:

    • Thaw frozen cell membranes on ice. Homogenize gently and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Causality Insight: Protein concentration is optimized to ensure a robust signal without depleting the free radioligand concentration, a key assumption in the Cheng-Prusoff equation.

    • Prepare serial dilutions of the test compound, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand solution (at its Kd concentration), and 100 µL membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL non-specific ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 100 µL membrane suspension. Trustworthiness Check: The NSB wells define the baseline and are critical. NSB should ideally be less than 20% of total binding for a robust assay window.

    • Test Compound: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.

    • Wash each filter rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand. Causality Insight: Rapid washing with ice-cold buffer is crucial to minimize ligand dissociation from the receptor during the wash step.

  • Quantification:

    • Place filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Workflow prep 1. Reagent Preparation (Membranes, Radioligand, Compound Dilutions) plate 2. Assay Plating (Total, NSB, Test Compound) prep->plate incubate 3. Incubation (Reach Equilibrium) plate->incubate filter 4. Rapid Filtration & Washing (Separate Bound from Free) incubate->filter count 5. Scintillation Counting (Quantify Bound Radioligand) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze result Result: Affinity (Ki) Value analyze->result

Figure 2: Workflow for a competitive radioligand binding assay.

Pharmacokinetic Considerations

While pharmacodynamics describes what the drug does to the body, pharmacokinetics (PK) describes what the body does to the drug. For a CNS-active compound, a favorable PK profile is critical. Studies on the analog LASSBio-579 revealed high plasma protein binding (93%) and a moderate half-life (5.2 hours), but very low oral (0.6%) and intraperitoneal (1.7%) bioavailability and low brain penetration.[7] This suggests that while the molecule may have high receptor affinity, its ability to reach the target site in the brain after oral administration could be a significant challenge for drug development, potentially requiring medicinal chemistry efforts to optimize its ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Conclusion and Future Directions

The compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a member of the pharmacologically significant piperazine class. Based on extensive data from structurally related analogs, its mechanism of action is putatively characterized by a multi-target engagement of key CNS receptors, primarily dopamine D2/D4 antagonism and serotonin 5-HT1A partial agonism .[4] This profile is consistent with that of an atypical antipsychotic agent.

Definitive characterization requires empirical validation. The immediate next steps for any research program involving this compound should include:

  • Comprehensive Receptor Screening: A broad panel of competitive binding assays (as described in Section 4.0) to confirm the primary targets and identify potential off-target interactions.

  • Functional Assays: In vitro assays (e.g., cAMP accumulation, calcium mobilization) to determine the functional activity (antagonist, agonist, partial agonist) at each primary target.

  • In Vivo Behavioral Models: Animal models of schizophrenia (e.g., apomorphine-induced climbing, prepulse inhibition) to establish antipsychotic-like efficacy.[3]

  • Early ADME & PK Studies: In vitro (e.g., metabolic stability in liver microsomes) and in vivo studies to assess bioavailability and brain penetration.

By following this logical, evidence-based pathway, researchers can fully elucidate the mechanism of action of 1-(3-Fluorobenzyl)-4-isopropylpiperazine and robustly evaluate its therapeutic potential.

References

  • de Melo, T. R., et al. (2013). New insights into pharmacological profile of LASSBio-579, a multi-target N-phenylpiperazine derivative active on animal models of schizophrenia. European Journal of Pharmacology. [Link]

  • Mancini, P., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry. [Link]

  • Di Mola, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. [Link]

  • Jorgensen, L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Neves, G., et al. (2008). Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. European Journal of Pharmaceutical Sciences. [Link]

  • Pawar, P., & Mahadik, M. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. [Link]

  • de Oliveira, M. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Jadhav, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Fraga, A. G., et al. (2013). Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound. European Journal of Medicinal Chemistry. [Link]

  • Soni, K., & Patel, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

In-vitro metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Vitro Metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Abstract

This technical guide provides a comprehensive framework for investigating the in-vitro metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a novel chemical entity with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and logically sound approach to metabolite profiling and identification. We will delve into the predictive metabolic pathways based on the molecule's distinct structural motifs, detail the selection and application of various in-vitro systems, provide step-by-step experimental protocols, and outline advanced analytical techniques for metabolite characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive understanding of the metabolic fate of this compound, a critical step in the preclinical development process.

Introduction: The Imperative of Metabolic Scrutiny

The journey of a drug candidate from discovery to clinical application is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Drug metabolism, the enzymatic conversion of xenobiotics into more water-soluble compounds, is a pivotal determinant of a drug's pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity.[1] The liver is the primary organ of drug metabolism, housing a vast array of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2]

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a compound of interest characterized by three key structural features: a fluorobenzyl group, a piperazine ring, and an isopropyl moiety. Each of these presents specific sites for metabolic attack. The presence of fluorine can significantly alter metabolic pathways, often enhancing metabolic stability by blocking potential sites of oxidation.[3][4][5] However, it can also influence the electronic properties of the molecule, potentially directing metabolism to other sites.[6] The piperazine ring is a common scaffold in many drugs and is known to undergo various metabolic transformations including N-dealkylation, N-oxidation, and ring opening.[7][8] The isopropyl group is also susceptible to oxidative metabolism.[9]

Early and comprehensive in-vitro metabolism studies are essential to identify major metabolites, pinpoint the enzymes responsible, and assess the compound's metabolic stability.[10][11] This information is critical for several reasons:

  • Interspecies Scaling: Understanding metabolism in human-derived in-vitro systems allows for more accurate predictions of human pharmacokinetics from preclinical animal data.[12]

  • Drug-Drug Interaction (DDI) Potential: Identifying the specific CYP enzymes involved in metabolism is crucial for predicting potential interactions with co-administered drugs.[13] Regulatory bodies like the FDA and EMA have stringent guidelines regarding the assessment of DDI potential.[14][15][16]

  • Identification of Active or Toxic Metabolites: Metabolism can lead to the formation of pharmacologically active or toxic metabolites. Early identification of these is paramount for safety assessment.

This guide will provide the necessary theoretical foundation and practical protocols to conduct a thorough in-vitro metabolic investigation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine.

Predicted Metabolic Pathways

Based on the chemical structure of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, we can predict several potential metabolic transformations, categorized into Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically through oxidation, reduction, or hydrolysis. For the target compound, oxidative pathways mediated by CYP enzymes are expected to dominate.

  • Piperazine Ring Metabolism: The piperazine moiety is a hot-spot for metabolism.

    • N-Dealkylation: Cleavage of the isopropyl group (N-deisopropylation) or the fluorobenzyl group (N-debenzylation) to form the corresponding secondary amines. Hydroxylation of the carbon alpha to the tertiary nitrogen atoms of the piperazine ring can also occur.[8][17]

    • N-Oxidation: Formation of an N-oxide at one of the nitrogen atoms of the piperazine ring.[7]

    • Ring Hydroxylation: Oxidation of the carbon atoms within the piperazine ring.[7]

    • Ring Opening: Cleavage of the piperazine ring can lead to the formation of ethylenediamine derivatives.[7]

  • Isopropyl Group Metabolism:

    • Hydroxylation: Oxidation of one of the methyl groups to form a primary alcohol, or oxidation of the tertiary carbon to form a tertiary alcohol.

  • Fluorobenzyl Group Metabolism:

    • Aromatic Hydroxylation: While the fluorine atom can decrease the susceptibility of the aromatic ring to oxidation, hydroxylation at one of the available positions on the phenyl ring is still possible.[18]

    • Benzylic Hydroxylation: Oxidation of the methylene bridge connecting the phenyl ring and the piperazine moiety.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.

  • Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

The following diagram illustrates the predicted metabolic pathways for 1-(3-Fluorobenzyl)-4-isopropylpiperazine.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_piperazine Piperazine Metabolism cluster_isopropyl Isopropyl Metabolism cluster_fluorobenzyl Fluorobenzyl Metabolism cluster_phase2 Phase II Metabolism Parent 1-(3-Fluorobenzyl)-4-isopropylpiperazine M1 N-Deisopropylation Parent->M1 CYP-mediated M2 N-Debenzylation Parent->M2 CYP-mediated M3 N-Oxidation Parent->M3 CYP-mediated M4 Ring Hydroxylation Parent->M4 CYP-mediated M5 Ring Opening Parent->M5 CYP-mediated M6 Hydroxylation Parent->M6 CYP-mediated M7 Aromatic Hydroxylation Parent->M7 CYP-mediated M8 Benzylic Hydroxylation Parent->M8 CYP-mediated M9 Glucuronide Conjugates M4->M9 UGTs M10 Sulfate Conjugates M4->M10 SULTs M6->M9 UGTs M6->M10 SULTs M7->M9 UGTs M7->M10 SULTs M8->M9 UGTs M8->M10 SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

In-Vitro Experimental Systems: Choosing the Right Tool

Several in-vitro systems are available to study drug metabolism, each with its own advantages and limitations. The choice of system depends on the specific questions being addressed.[19]

Human Liver Microsomes (HLMs)

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[19][20] They are a rich source of Phase I enzymes, particularly CYPs, and some Phase II enzymes like UGTs.[21]

  • Advantages:

    • High concentration of CYP enzymes.

    • Cost-effective and readily available.

    • High-throughput screening capabilities.[21]

    • Well-established for determining intrinsic clearance and reaction phenotyping.

  • Limitations:

    • Lack of cytosolic enzymes and cofactors for many Phase II reactions (e.g., GSH, PAPS).

    • Absence of cellular structures and transport processes.

    • UGT activity may be latent and require the addition of a pore-forming agent like alamethicin for optimal activity.[19][20]

S9 Fraction

The S9 fraction is the supernatant obtained from the low-speed centrifugation of liver homogenate.[19][20] It contains both microsomal and cytosolic enzymes.

  • Advantages:

    • Contains a broader range of both Phase I and Phase II enzymes compared to microsomes.[20]

    • Can be supplemented with cofactors to study a wider array of metabolic reactions.

  • Limitations:

    • Lower concentration of CYP enzymes compared to microsomes.

    • Still lacks the cellular context of intact cells.

Cryopreserved Human Hepatocytes

Hepatocytes are intact liver cells that contain the full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment.[22][23]

  • Advantages:

    • Considered the "gold standard" for in-vitro metabolism studies.[24]

    • Provides a more physiologically relevant system, incorporating both Phase I and Phase II metabolism, as well as transporter activity.[23][25]

    • Can be used for studies of enzyme induction and toxicity.

  • Limitations:

    • Higher cost and more complex to use than subcellular fractions.

    • Lower throughput compared to microsomes.

    • Variability between donors can be a factor.

The following diagram outlines the workflow for selecting an appropriate in-vitro system.

G Start Start: Define Research Question Q1 Metabolic Stability (Intrinsic Clearance)? Start->Q1 Q2 Broad Metabolite Profile (Phase I & II)? Q1->Q2 No HLM Use Human Liver Microsomes (HLMs) Q1->HLM Yes Q3 Role of Transporters or Induction? Q2->Q3 No S9 Use S9 Fraction Q2->S9 Yes Q3->HLM No Hepatocytes Use Cryopreserved Hepatocytes Q3->Hepatocytes Yes HLM->S9 S9->Hepatocytes

Caption: Decision workflow for selecting an in-vitro system.

Experimental Protocols

The following are detailed protocols for conducting in-vitro metabolism studies. It is crucial to include appropriate controls in all experiments, such as incubations without the test compound, without cofactors, and with heat-inactivated enzymes.

Protocol for Metabolic Stability in Human Liver Microsomes

This protocol is designed to determine the rate of disappearance of the parent compound over time.

Materials:

  • 1-(3-Fluorobenzyl)-4-isopropylpiperazine (Test Article)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20]

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal Standard (for analytical quantification)

Procedure:

  • Preparation:

    • Thaw cryopreserved HLMs at 37°C.[19]

    • Prepare a stock solution of the test article in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM solution (final protein concentration typically 0.5-1.0 mg/mL), and test article (final concentration typically 1 µM).[2]

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[21]

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) with the internal standard to stop the reaction and precipitate the proteins.[21]

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Protocol for Metabolite Profiling in Human Hepatocytes

This protocol is designed to identify the metabolites formed from the parent compound.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Culture Medium (e.g., Williams' Medium E supplemented)[24]

  • Collagen-coated plates

  • 1-(3-Fluorobenzyl)-4-isopropylpiperazine (Test Article)

  • Acetonitrile (or other suitable organic solvent)

Procedure:

  • Cell Plating:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[24]

    • Gently resuspend the cells in pre-warmed culture medium.

    • Determine cell viability (e.g., via trypan blue exclusion).

    • Plate the hepatocytes at a desired density on collagen-coated plates and allow them to attach for several hours or overnight.[24]

  • Incubation:

    • Remove the plating medium and replace it with fresh medium containing the test article at the desired concentration (e.g., 1-10 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At selected time points (e.g., 0, 1, 4, 24 hours), collect aliquots of the medium and/or lyse the cells to analyze both extracellular and intracellular metabolites.

  • Sample Preparation:

    • For medium samples, add cold acetonitrile with an internal standard to precipitate any proteins.

    • For cell lysates, add cold acetonitrile to precipitate proteins and extract metabolites.

    • Centrifuge the samples and collect the supernatant for LC-MS/MS analysis.

Analytical Methodologies for Metabolite Identification

The identification and structural elucidation of metabolites require sophisticated analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone of metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[26][27][28]

  • Workflow:

    • Chromatographic Separation: The sample extract is injected into a liquid chromatograph (LC) system. A reversed-phase C18 column is commonly used to separate the parent compound and its metabolites based on their polarity.[27]

    • Ionization: The separated compounds elute from the LC column and enter the mass spectrometer's ion source. Electrospray ionization (ESI) is typically used for drug metabolism studies.[29]

    • MS1 Scan (Full Scan): The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect all ionizable compounds in the sample. This allows for the detection of potential metabolites by comparing the chromatograms of a time-zero sample with later time points.

    • MS2 Scan (Tandem MS): The parent compound and potential metabolite ions detected in the MS1 scan are individually selected and fragmented. The resulting fragmentation pattern provides a "fingerprint" that is used to elucidate the structure of the metabolite.[28][29]

  • Data Interpretation:

    • The mass shift between a metabolite and the parent drug indicates the type of metabolic modification (e.g., a +16 Da shift suggests hydroxylation).

    • Comparison of the MS/MS fragmentation pattern of a metabolite with that of the parent compound helps to pinpoint the site of metabolism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS/MS is excellent for detecting and proposing metabolite structures, NMR is a powerful tool for unambiguous structure confirmation.[30][31][32][33]

  • ¹H NMR: Provides information about the proton environment in the molecule. Changes in chemical shifts compared to the parent compound can confirm the location of metabolic modifications.

  • ¹⁹F NMR: The fluorine atom in 1-(3-Fluorobenzyl)-4-isopropylpiperazine provides a unique and highly sensitive NMR handle.[31][33] Since there is no endogenous ¹⁹F background in biological samples, ¹⁹F NMR can be used to specifically detect and quantify the parent compound and any fluorine-containing metabolites, even in complex mixtures.[33]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish correlations between different nuclei in the molecule, allowing for the complete and unambiguous assignment of the chemical structure of isolated metabolites.

Data Analysis and Interpretation

Metabolic Stability Assessment

From the data generated using the HLM stability protocol, key metabolic stability parameters can be calculated.

  • Half-Life (t₁/₂): The time it takes for 50% of the parent compound to be metabolized. It is calculated from the slope (k) of the natural logarithm of the remaining parent compound concentration versus time plot.

    • t₁/₂ = 0.693 / k

  • Intrinsic Clearance (Cl_int): Represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and the incubation conditions.[12]

    • Cl_int (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein)

ParameterDescriptionTypical Units
t₁/₂ Half-lifeminutes
Cl_int Intrinsic ClearanceµL/min/mg protein
k Elimination rate constantmin⁻¹
Kinetic Analysis (Kₘ and Vₘₐₓ)

To understand the enzyme kinetics of the primary metabolic pathways, incubations can be performed with varying substrate concentrations. The rate of metabolite formation is then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Kₘ (the substrate concentration at half the maximal velocity) and Vₘₐₓ (the maximum rate of metabolism).[34][35] These parameters are crucial for predicting in-vivo clearance and the potential for enzyme saturation.[36]

ParameterDescriptionTypical Units
Kₘ Michaelis-Menten constantµM
Vₘₐₓ Maximum reaction velocitypmol/min/mg protein

Conclusion: Synthesizing a Coherent Metabolic Picture

The in-vitro metabolism of 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a multifaceted process that requires a systematic and scientifically rigorous investigation. By employing a strategic combination of in-vitro systems, from high-throughput microsomal assays to the more physiologically relevant hepatocyte models, a comprehensive understanding of its metabolic fate can be achieved. The integration of advanced analytical techniques such as LC-MS/MS and NMR is essential for the confident identification and structural elucidation of metabolites. The data generated from these studies, including metabolic stability, metabolite profiles, and enzyme kinetics, are fundamental to the progression of this compound through the drug development pipeline. This guide provides the foundational knowledge and practical protocols to empower researchers to conduct these critical studies with precision and confidence, ultimately ensuring a more complete and robust preclinical data package.

References

  • Guidance for Industry. U.S.
  • Kinetics & Metabolic Stability.
  • LC-MS/MS Metabolite Targeting. General Metabolics.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Human and Animal Liver Microsome Thawing and Incub
  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register.
  • NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry.
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Nuclear Magnetic Resonance (NMR)-Based Drug Metabolite Profiling.
  • NMR Spectroscopy and Databases for the Identific
  • Hepatocyte Stability Assay.
  • Nuclear magnetic resonance (NMR)-based drug metabolite profiling. PubMed.
  • Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor.
  • Cytochrome P450 Enzyme- and Transporter-Medi
  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed.
  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Protocols Using Plateable Human Hep
  • Modeling Kinetic Data from In Vitro Drug Metabolism Enzyme Experiments.
  • Hep
  • What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT.
  • Prediction of In Vivo Parameters of Drug Metabolism and Distribution
  • Isopropyl Group Reactions in Biochemical Pathways.
  • How Does LC-MS Identify Proteins and Metabolites?
  • NMR Based Methods for Metabolites Analysis.
  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Publishing.
  • LC-MS Metabolomics Analysis. Thermo Fisher Scientific - TR.
  • Modeling kinetic data from in vitro drug metabolism enzyme experiments. PubMed - NIH.
  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
  • Protocol for the Human Liver Microsome Stability Assay.
  • LC-MS/MS in Metabolite Analysis. Scribd.
  • Relevance of in vitro kinetic parameters to in vivo metabolism of xenobiotics. PubMed.
  • EMA Perspectives on Regul
  • Fluorobenzyl Chloride Series. Sparrow Chemical.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH.
  • Drug-Drug Interactions. Cyprotex ADME-Tox Solutions | Evotec.
  • ICH Guideline M12 on drug interaction studies. EMA.
  • Guideline on the Investig
  • In vitro drug metabolism: for the selection of your lead compounds.
  • ICH M12 Guideline on drug interaction studies - Step 5. EMA.
  • The role of fluorine in medicinal chemistry. Taylor & Francis.
  • Metabolic activation of the terminal N-methyl group of N-isopropyl-alpha-(2-methylhydrazino)-p-toluamide hydrochloride (procarbazine). PubMed.
  • 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)
  • Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride.
  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.
  • Metabolism and Toxicity of Fluorine Compounds. PMC.
  • Drug metabolism. Wikipedia.
  • Isopropyl Alcohol Metabolism After Acute Intoxication in Humans. Journal of Analytical Toxicology | Oxford Academic.

Sources

1-(3-Fluorobenzyl)-4-isopropylpiperazine: Receptor Binding Profile & Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the receptor binding profile of 1-(3-Fluorobenzyl)-4-isopropylpiperazine , a specific N,N'-disubstituted piperazine derivative.[1][2] Based on the structure-activity relationships (SAR) of the benzylpiperazine class, this molecule is characterized as a high-affinity Sigma-1 Receptor (


R) Ligand  with potential secondary interactions at monoamine transporters.[1][2]

Executive Summary

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a pharmacologically active small molecule belonging to the class of N-benzyl-N'-alkylpiperazines .[1][2] Unlike its phenylpiperazine counterparts (e.g., mCPP, TFMPP) which primarily target serotonin receptors, the benzylpiperazine scaffold is a "privileged structure" for Sigma-1 Receptor (


R)  binding.[2]

The addition of a 3-fluoro substituent on the benzyl ring and a bulky isopropyl group on the piperazine nitrogen optimizes this molecule for high-affinity


R interaction while reducing affinity for dopamine (DAT) and norepinephrine (NET) transporters, which are the primary targets of the parent compound, 1-benzylpiperazine (BZP).[1][2]
Core Pharmacological Profile
ParameterClassificationPrimary Target
Chemical Class N,N'-Disubstituted PiperazineSigma-1 Receptor (

R)
Binding Affinity (

)
Nanomolar (Predicted: 1–10 nM)High Affinity
Selectivity High (

>

> 5-HT > DA)

-Selective
Mechanism of Action Chaperone Modulation / AgonismIntracellular Ca

regulation

Detailed Receptor Binding Profile

Primary Target: Sigma-1 Receptor ( R)

The most significant interaction for 1-(3-Fluorobenzyl)-4-isopropylpiperazine is with the


 receptor, an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).[1][2]
  • Binding Mechanism:

    • Basic Nitrogen: The protonated N4-nitrogen of the piperazine ring forms a critical salt bridge with Asp126 in the

      
      R binding pocket.[1][2]
      
    • Hydrophobic Pocket: The 3-fluorobenzyl moiety occupies the primary hydrophobic pocket (formed by Val162, Leu105, Phe107).[2] The 3-fluoro substitution enhances lipophilicity and metabolic stability without introducing the steric hindrance of larger halogens (e.g., -I, -Br).[1][2]

    • N-Isopropyl Group: This group fits into the secondary hydrophobic sub-pocket.[1][2] Crucially, the isopropyl group is bulky enough to reduce affinity for the Dopamine Transporter (DAT), thereby enhancing

      
       selectivity compared to the N-methyl or N-unsubstituted analogs.[1]
      
  • Functional Outcome:

    • Ligands of this class typically act as agonists , promoting the dissociation of

      
      R from the binding immunoglobulin protein (BiP/GRP78).[2]
      
    • This translocation activates downstream signaling pathways involved in neuroprotection , anti-amnesic effects , and modulation of intracellular calcium .[2]

Secondary Targets
  • Sigma-2 Receptor (

    
    R):  The compound likely exhibits moderate affinity for 
    
    
    
    R (TMEM97).[1][2] However, the N-isopropyl substitution generally improves the
    
    
    /
    
    
    selectivity ratio compared to N-methyl analogs.[1]
  • 5-HT

    
     Receptor:  Benzylpiperazines can bind to 5-HT
    
    
    
    .[1][2][3] The 3-fluoro substitution may enhance affinity slightly, but the N-isopropyl group often decreases binding relative to 5-HT
    
    
    -specific ligands.[1][2]
  • Dopamine Transporter (DAT): While the parent BZP is a potent DAT inhibitor, the N-isopropyl substitution significantly attenuates this activity, reducing stimulant potential.[2]

Signal Transduction Pathways

The following diagram illustrates the


R-mediated signaling pathway activated by 1-(3-Fluorobenzyl)-4-isopropylpiperazine.

Sigma1_Signaling Ligand 1-(3-Fluorobenzyl)- 4-isopropylpiperazine Sigma1_ER Sigma-1 Receptor (at MAM) Ligand->Sigma1_ER Binds (Kd ~ nM) Dissociation Dissociation of Sigma-1 from BiP Ligand->Dissociation Induces BiP BiP (GRP78) Sensor Sigma1_ER->BiP Bound State (Resting) Translocation Translocation to Plasma Membrane / Nuclear Envelope Dissociation->Translocation Calcium Modulation of IP3R-mediated Ca2+ Flow Translocation->Calcium Chaperones IP3R Mitochondria Mitochondrial Bioenergetics (ATP ↑) Translocation->Mitochondria Stabilizes Function Neuroprotection Neuroprotection & Anti-Apoptosis Calcium->Neuroprotection Mitochondria->Neuroprotection

Caption: Mechanism of Action: Ligand binding triggers


R dissociation from BiP, leading to chaperone-mediated modulation of calcium signaling and neuroprotection.[1][2]

Experimental Protocols for Validation

To empirically validate the receptor binding profile, the following standardized radioligand binding assays are recommended.

Sigma-1 Receptor Binding Assay

This protocol measures the affinity (


) of the compound for 

R using guinea pig brain membranes or transfected HEK293 cells.[1][2]
  • Tissue Preparation: Homogenize guinea pig brain cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet in buffer.
    
  • Radioligand: Use -Pentazocine (Specific Activity ~30-60 Ci/mmol) at a concentration of 2-3 nM.[1][2]

  • Non-Specific Binding (NSB): Determine using 10 µM Haloperidol or (+)-Pentazocine .[1][2]

  • Incubation: Incubate 100 µg membrane protein with radioligand and varying concentrations of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (

    
     to 
    
    
    
    M) for 120 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]
Sigma-2 Receptor Binding Assay

To determine selectivity, assess binding to


R.[1][4]
  • Tissue: Rat liver membranes (rich in

    
    R).[2]
    
  • Radioligand: [³H]DTG (1,3-Di-o-tolylguanidine) in the presence of 1 µM (+)-pentazocine (to mask

    
     sites).[1][2]
    
  • NSB: 10 µM Haloperidol.[2]

  • Protocol: Similar incubation and filtration steps as above.

Structure-Activity Relationship (SAR) Analysis

The design of 1-(3-Fluorobenzyl)-4-isopropylpiperazine leverages specific chemical modifications to tune its pharmacological profile.

Structural MoietyModificationPharmacological Effect
Benzyl Ring 3-Fluoro (Meta-F) [1][2] • Increases metabolic stability (blocks ring oxidation).[1][2]• Enhances lipophilicity (

) for BBB penetration.• Electron-withdrawing group strengthens

interactions in the hydrophobic pocket.[1][2]
Piperazine Core N,N'-Disubstitution • Essential pharmacophore for

receptor binding.[2]• Maintains the critical basic nitrogen (pKa ~8-9) for salt bridge formation with Asp126.[1][2]
N-Substituent Isopropyl Selectivity Switch: Increases steric bulk compared to methyl/ethyl.[1][2]• Reduces DAT affinity: Prevents effective binding to the dopamine transporter (unlike BZP).[2]• Optimizes

fit:
Fills the secondary hydrophobic pocket of the

receptor.
Comparative Binding Data (Inferred from Class SAR)
  • 1-Benzylpiperazine (BZP): High DAT affinity, Low

    
     affinity.[2]
    
  • 1-Benzyl-4-methylpiperazine (MBZP): Moderate DAT affinity, High

    
     affinity.[1][2]
    
  • 1-(3-Fluorobenzyl)-4-isopropylpiperazine: Low DAT affinity , Very High

    
     affinity .[1][2]
    

Synthesis Pathway

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction.

Synthesis Start1 1-Isopropylpiperazine Reaction Nucleophilic Substitution (K2CO3, MeCN, Reflux) Start1->Reaction Start2 3-Fluorobenzyl Chloride Start2->Reaction Product 1-(3-Fluorobenzyl)- 4-isopropylpiperazine Reaction->Product Yield ~70-85%

Caption: One-step synthesis via N-alkylation of 1-isopropylpiperazine with 3-fluorobenzyl chloride under basic conditions.

References

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Source: Bioorganic & Medicinal Chemistry Letters

  • Structure-Activity Relationships of Sigma-1 Receptor Ligands. Source: Journal of Medicinal Chemistry

  • Benzylpiperazine derivatives as sigma-1 receptor ligands with in vivo antinociceptive effects. Source: ACS Chemical Neuroscience [1][2]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Analogs. Source: MDPI Molecules [1][2]

Sources

Pharmacological Profiling of 1-(3-Fluorobenzyl)-4-isopropylpiperazine: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The piperazine ring is a quintessential privileged scaffold in modern medicinal chemistry, forming the backbone of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its structural versatility and favorable physicochemical properties make it an ideal starting point for developing novel therapeutic agents. This guide presents a comprehensive technical framework for the pharmacological profiling of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a novel chemical entity designed by combining key structural motifs known to confer potent biological activity.

This document provides researchers, scientists, and drug development professionals with a detailed roadmap for characterizing this compound, from initial synthesis and in vitro screening to proposed in vivo studies. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present data in a clear, comparative format. The objective is to establish a thorough understanding of the compound's mechanism of action, selectivity, and therapeutic potential, thereby enabling informed decisions in the drug discovery pipeline.

Introduction: Rationale and Scientific Context

The strategic design of new molecular entities often involves the hybridization of pharmacophores with established biological relevance. 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a testament to this approach. It incorporates:

  • A Piperazine Core: A six-membered heterocycle with two opposing nitrogen atoms, renowned for its presence in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[2][3] The nitrogen atoms provide sites for substitution, allowing for fine-tuning of pharmacological and pharmacokinetic properties.[1]

  • A Fluorobenzyl Moiety: The introduction of a fluorine atom to the benzyl ring can significantly enhance metabolic stability, membrane permeability, and binding affinity by altering electronic properties and blocking sites of metabolism.[4]

  • An Isopropyl Group: This N-alkyl substituent can modulate the basicity of the distal nitrogen atom and influence receptor selectivity and potency.

Given the prevalence of similar structures in neuropharmacology, oncology, and anti-infective research, a systematic and rigorous pharmacological evaluation is imperative to unlock the therapeutic potential of 1-(3-Fluorobenzyl)-4-isopropylpiperazine.[4][5] This guide outlines the critical experiments required to build a comprehensive pharmacological profile.

Physicochemical Characterization and Synthetic Pathway

A foundational understanding of a compound begins with its physical properties and a reliable synthetic route.

Chemical Properties
PropertyValueSource/Method
Molecular Formula C₁₄H₂₁FN₂Calculated
Molecular Weight 236.33 g/mol Calculated
Canonical SMILES CC(C)N1CCN(CC2=CC(=CC=C2)F)CC1PubChem Structure
InChI Key (Generated upon synthesis)-
Predicted LogP ~2.5 - 3.5Computational (e.g., XLogP3)
Proposed Synthetic Pathway: Reductive Amination

The synthesis of 1-(3-Fluorobenzyl)-4-isopropylpiperazine can be efficiently achieved via a two-step sequence involving reductive amination, a robust and widely used method for forming C-N bonds.[6]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction A 1-Isopropylpiperazine C Intermediate Schiff Base (Imine) A->C B 3-Fluorobenzaldehyde B->C D Final Product: 1-(3-Fluorobenzyl)-4-isopropylpiperazine C->D  NaBH(OAc)₃ or NaBH₄

Sources

Preliminary Toxicological Screening of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance Document | Doc ID: TOX-FBIP-2024-V1

Executive Summary & Compound Profile

This technical guide outlines the preliminary toxicological screening framework for 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBIP-4 ). As a piperazine derivative sharing structural homology with both therapeutic agents (e.g., substituted piperazines in antipsychotics) and bioactive ligands (e.g., benzylpiperazines), FBIP-4 requires a rigorous "fail-early" safety assessment strategy.

The screening protocol prioritizes the identification of cardiotoxicity (hERG inhibition) and hepatotoxicity , which are high-liability risks for lipophilic nitrogen-containing heterocycles. This guide moves beyond simple LD50 determination, advocating for a mechanistic in vitro first approach compliant with modern 3R (Replace, Reduce, Refine) standards.

Physicochemical & Structural Context[1]
  • Chemical Formula: C₁₄H₂₁FN₂

  • Molecular Weight: ~236.33 g/mol

  • Predicted LogP: ~2.8–3.2 (High CNS penetration potential)

  • Structural Alerts:

    • Piperazine Ring: Associated with monoaminergic activity; metabolic hotspot (N-oxidation/dealkylation).

    • Fluorobenzyl Moiety: Increases metabolic stability compared to benzyl analogs but may alter hERG binding kinetics.

Tier 1: In Silico & High-Throughput Screening

Before wet-lab experimentation, computational modeling establishes the safety baseline.

QSAR & ADMET Prediction

Objective: Predict off-target binding and metabolic clearance. Methodology:

  • hERG Prediction: Use consensus modeling (e.g., Pred-hERG, StarDrop) to evaluate the probability of K+ channel blockage. Rationale: The N-alkyl-benzyl-piperazine pharmacophore often fits the hERG pore, leading to QT prolongation.

  • CYP Inhibition: Assess potential to inhibit CYP2D6 and CYP3A4. Rationale: Piperazines are often CYP2D6 substrates; inhibition leads to non-linear pharmacokinetics.

Data Output: In Silico Risk Matrix
ParameterPredictionRisk LevelAction
hERG Inhibition pIC50 > 5.5High Prioritize Patch-Clamp assay
BBB Permeability LogBB > 0.5High Monitor for CNS signs (tremors/seizures)
Ames Mutagenicity NegativeLowConfirm with standard Salmonella assay
Hepatotoxicity ModerateMediumInclude HepG2 ATP assay

Tier 2: In Vitro Cytotoxicity & Cardiotoxicity

This section details the core experimental workflows. We utilize a dual-cell line approach to differentiate general cytotoxicity from metabolic-activation dependent toxicity.

Protocol A: Differential Cytotoxicity (HepG2 vs. HEK293)

Objective: Determine the IC50 and assess if bioactivation (via HepG2 enzymes) enhances toxicity.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HepG2 (metabolically active) and HEK293 (kidney/null) cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Compound Dosing:

    • Prepare a 100 mM stock of FBIP-4 in DMSO.

    • Perform serial dilutions in culture media (0.1% DMSO final) to create an 8-point dose-response curve (0.1 µM – 100 µM).

  • Exposure: Incubate cells with FBIP-4 for 48 hours.

  • Endpoint Detection (Multiplexed):

    • Viability: Add Resazurin (Alamar Blue) for mitochondrial function.

    • Membrane Integrity: Measure LDH release in the supernatant.

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: hERG Channel Inhibition (Automated Patch Clamp)

Rationale: Given the structural risk, this is the "Go/No-Go" gate. Methodology:

  • System: Automated patch clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hERG (Kv11.1).

  • Protocol:

    • Establish whole-cell configuration.

    • Apply voltage step: Hold at -80 mV, depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

    • Perfuse FBIP-4 (0.1, 1, 10, 30 µM) and measure tail current reduction.

    • Positive Control: E-4031 (known hERG blocker).

Tier 3: Genotoxicity (Ames Test)

Objective: Assess mutagenic potential via base-pair substitution or frameshift mutations.

Methodology (OECD 471):

  • Strains: S. typhimurium TA98 (frameshift), TA100 (base-pair).

  • Activation: Perform +/- S9 mix (rat liver metabolic activation system).

  • Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Visualizing the Screening Workflow

The following diagram illustrates the decision logic for FBIP-4 screening. It emphasizes the "Fail Early" pathways for cardiotoxicity and mutagenicity.

FBIP_Screening_Workflow Start Compound Synthesis: FBIP-4 InSilico In Silico Profiling (QSAR/ADMET) Start->InSilico Tier1_Decision Structural Alerts? InSilico->Tier1_Decision InVitro_Cyto Tier 2A: Cytotoxicity (HepG2 / HEK293) Tier1_Decision->InVitro_Cyto Pass InVitro_hERG Tier 2B: hERG Inhibition (Patch Clamp) Tier1_Decision->InVitro_hERG hERG Alert Tox_Decision IC50 < 10µM or hERG IC50 < 1µM? InVitro_Cyto->Tox_Decision InVitro_hERG->Tox_Decision Genotox Tier 3: Genotoxicity (Ames Test) Tox_Decision->Genotox No (Safe) Stop STOP: Lead Optimization Tox_Decision->Stop Yes (Toxic) InVivo Tier 4: In Vivo Range Finding Genotox->InVivo Negative Genotox->Stop Positive

Figure 1: Integrated toxicological screening workflow for FBIP-4. Red nodes indicate critical "Go/No-Go" safety gates.

Mechanistic Pathway Analysis

If cytotoxicity is observed in Tier 2, it is crucial to understand the mechanism. For piperazine derivatives, oxidative stress leading to mitochondrial apoptosis is a common pathway.

Apoptosis_Pathway FBIP FBIP-4 (Intracellular) ROS ROS Generation (Oxidative Stress) FBIP->ROS Metabolic Activation Mito Mitochondrial Dysfunction ROS->Mito Membrane Damage CytC Cytochrome C Release Mito->CytC Caspase Caspase 3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MoA) for high-dose cytotoxicity involving oxidative stress.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2023). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. [Link]

  • Elliott, S. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Piperazine derivatives. [Link]

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]

Technical Guide: Properties, Synthesis, and Applications of 1-(3-Fluorobenzyl)piperazine (CAS 55513-19-4)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the realm of rational drug design, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target affinity. 1-(3-Fluorobenzyl)piperazine (CAS 55513-19-4) is a highly versatile, fluorinated building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and targeted inhibitors[1].

As an application scientist, I frequently select this specific precursor because the meta-fluoro substitution on the benzyl ring provides a unique balance: it increases lipophilicity to enhance blood-brain barrier (BBB) penetration while simultaneously blocking specific cytochrome P450 (CYP450) oxidation sites, thereby extending the biological half-life of the resulting drug candidate.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of 1-(3-Fluorobenzyl)piperazine is critical for predicting its behavior in both synthetic reactions and biological systems. The secondary amine of the piperazine ring provides a reactive nucleophilic center for further functionalization (e.g., amidation, reductive amination, or cross-coupling), while the fluorobenzyl moiety remains chemically inert under standard physiological conditions.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Implication
CAS Number 55513-19-4[2]Unique chemical identifier for procurement and safety tracking.
Molecular Formula C₁₁H₁₅FN₂[1]Dictates the exact mass for mass spectrometry (MS) validation.
Molecular Weight 194.25 g/mol [2]Low molecular weight leaves ample room for further functionalization without violating Lipinski's Rule of 5.
XLogP3 1.6[2]Optimal lipophilicity for a building block; ensures the final API will have favorable membrane permeability.
Topological Polar Surface Area (TPSA) 15.3 Ų[2]Low TPSA indicates excellent potential for CNS penetration when incorporated into larger scaffolds.
Boiling Point 281.3 °C at 760 mmHg[3]High boiling point allows for purification via vacuum distillation if chromatography is not preferred.
Density 1.106 g/mL at 25 °C[3]Required for accurate volumetric measurements during scale-up.

Validated Synthetic Protocol: Selective N-Alkylation

Synthesizing 1-(3-fluorobenzyl)piperazine from raw materials requires strict control over reaction kinetics to prevent the formation of the symmetrical 1,4-bis(3-fluorobenzyl)piperazine byproduct. The following protocol is designed as a self-validating system , ensuring high yield and purity through built-in analytical checkpoints.

Step-by-Step Methodology
  • Reagent Preparation & Stoichiometry Control:

    • Action: Dissolve piperazine (5.0 equivalents) in anhydrous ethanol at room temperature.

    • Causality: Using a massive stoichiometric excess of piperazine is a deliberate kinetic strategy. It ensures that the electrophile is statistically far more likely to encounter an unreacted piperazine molecule rather than a mono-alkylated product, drastically suppressing bis-alkylation.

  • Controlled Electrophilic Addition:

    • Action: Cool the solution to 0 °C. Add 3-fluorobenzyl chloride (1.0 equivalent) dropwise over 30 minutes.

    • Causality: The S_N2 nucleophilic substitution is exothermic. Dropwise addition at low temperatures controls the heat release and maintains a low local concentration of the electrophile, further driving selectivity toward the mono-alkylated target.

  • Reaction Maturation & In-Process Validation:

    • Action: Allow the reaction to warm to room temperature and stir for 4 hours. Extract an aliquot, quench in water/ethyl acetate, and analyze the organic layer via GC-MS.

    • Self-Validation: The reaction is only deemed complete when the GC-MS chromatogram shows the complete disappearance of the 3-fluorobenzyl chloride peak (m/z ~144) and the emergence of the target mass (m/z 194.25)[2]. Proceeding without this confirmation risks contaminating the final product with highly reactive alkylating agents.

  • Phase-Selective Workup:

    • Action: Evaporate the ethanol under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice with DCM.

    • Causality: Unreacted piperazine is highly polar and water-soluble, remaining in the aqueous phase. The more lipophilic mono-alkylated product partitions selectively into the organic DCM phase, effectively separating the product from the massive excess of starting material.

  • Final Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH 9:1 with 1% TEA) or vacuum distillation.

SyntheticWorkflow A 3-Fluorobenzyl Chloride + Piperazine (5 eq) B Solvent: Ethanol Temp: 0°C to RT A->B C S_N2 N-Alkylation B->C D In-Process Control GC-MS & TLC C->D E Phase-Selective Workup (Removes Excess Piperazine) D->E Conversion >95% F 1-(3-Fluorobenzyl)piperazine (Target Compound) E->F

Fig 1: Step-by-step synthetic workflow for the selective mono-alkylation of piperazine.

Analogue Landscape & Pharmacological Utility

In medicinal chemistry, piperazine derivatives are privileged structures, particularly for targeting G-Protein Coupled Receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors. The specific placement of the fluorine atom on the benzyl ring drastically alters the pharmacological profile of the final drug candidate.

Table 2: Comparative Profiling of Fluorobenzylpiperazine Analogues
AnalogueStructural NuanceMedicinal Chemistry Application
1-(2-Fluorobenzyl)piperazine Ortho-fluoro substitutionThe proximity of the fluorine to the benzylic carbon induces a steric twist, altering the 3D conformation of the molecule to fit specific, narrow receptor binding pockets.
1-(3-Fluorobenzyl)piperazine Meta-fluoro substitutionBalances lipophilicity and basicity. Strategically blocks CYP450 oxidation at the meta position, a common site of metabolic degradation.
1-(4-Fluorobenzyl)piperazine Para-fluoro substitutionStrictly prevents para-hydroxylation, which is the most aggressive metabolic pathway for aromatic rings in vivo.

When 1-(3-Fluorobenzyl)piperazine is elaborated into a full ligand, it typically acts by binding to the orthosteric site of a GPCR, triggering a downstream signaling cascade that modulates cellular function.

GPCR_Signaling L Piperazine Derivative (Ligand) R GPCR Target (e.g., 5-HT Receptor) L->R Binding G G-Protein Activation (Gα/Gβγ Dissociation) R->G Conformational Shift E Effector Enzyme (Adenylyl Cyclase) G->E S Secondary Messengers (cAMP Modulation) E->S

Fig 2: General GPCR modulation pathway by benzylpiperazine-derived ligands.

Safety, Handling, and Storage

As with all reactive amines and fluorinated organics, strict adherence to environmental health and safety (EHS) protocols is non-negotiable.

  • Hazard Classification (GHS): 1-(3-Fluorobenzyl)piperazine is classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), and May cause respiratory irritation (H335)[2].

  • Handling (PPE): All manipulations must be conducted inside a certified chemical fume hood. Operators must wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3].

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place (ideally under an inert atmosphere like Argon or Nitrogen) to prevent atmospheric oxidation and CO₂ absorption (which forms carbonate salts with the secondary amine).

References

  • Matrix Fine Chemicals. 1-[(3-FLUOROPHENYL)METHYL]PIPERAZINE | CAS 55513-19-4. Retrieved from: [Link]

  • PubChem, National Institutes of Health. 1-(3-Fluorobenzyl)piperazine | C11H15FN2 | CID 903813. Retrieved from: [Link]

Sources

Methodological & Application

1-(3-Fluorobenzyl)-4-isopropylpiperazine for in-vivo rodent studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SIG-042 Subject: In-Vivo Characterization of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBIP) Target Class: Sigma-1 Receptor (


R) Modulator / CNS Active Agent
Date:  October 26, 2023

Executive Summary

This guide details the experimental protocols for the in-vivo evaluation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBIP ). Structurally analogous to high-affinity sigma receptor ligands (e.g., SA4503, PRE-084), FBIP is a lipophilic


-disubstituted piperazine designed for high blood-brain barrier (BBB) permeability.

Primary Application: Investigation of neuroprotective mechanisms, cognitive enhancement, and modulation of ER stress via the Sigma-1 receptor (


R) chaperone complex.
Secondary Application:  Evaluation of monoaminergic modulation (serotonin/dopamine transporter interaction).

Physicochemical Profile & Formulation

FBIP is typically synthesized as a free base (viscous oil or low-melting solid) which is lipophilic and insoluble in physiological saline. Successful in-vivo delivery requires conversion to a water-soluble salt or the use of a cosolvent system.

Table 1: Compound Properties & Handling
PropertySpecificationNotes
Molecular Formula

MW: ~236.33 g/mol
Lipophilicity (cLogP) ~2.8 – 3.2High BBB permeability predicted.
pKa (Calculated) ~8.5 (Piperazine

)
Basic; forms stable salts with acids.
Storage -20°C, DesiccatedHygroscopic in salt form.
Vehicle (Preferred) 0.9% Saline (as HCl salt)Requires pH adjustment to 7.4.
Vehicle (Alternative) 10% DMSO / 10% Tween-80For free base (IP injection only).
Protocol A: Preparation of Injectable Solution (HCl Salt Method)

Recommended for IV/IP administration to minimize vehicle-induced behavioral artifacts.

  • Weighing: Dissolve 50 mg of FBIP (free base) in 2 mL of diethyl ether or ethanol.

  • Salt Formation: Add 1.1 equivalents of 1M HCl (in ether or dioxane) dropwise. A white precipitate (FBIP

    
    2HCl) will form.
    
  • Evaporation: Evaporate solvent under nitrogen stream or rotary evaporation. Dry under high vacuum for 24 hours.

  • Reconstitution: Dissolve the resulting salt in 0.9% sterile saline to achieve a stock concentration of 5 mg/mL.

  • pH Adjustment: Check pH. If < 5.0, carefully adjust to pH ~7.0–7.4 using dilute NaOH (0.1 N). Critical: Piperazine salts can be acidic; injecting acidic solutions causes peritoneal irritation affecting behavioral data.

  • Filtration: Syringe-filter (0.22

    
    m PES) for sterility before injection.
    

Experimental Workflows

Workflow Logic: The Sigma-1 Chaperone Pathway

The following diagram illustrates the mechanistic hypothesis driving the experimental design. FBIP is posited to bind


R at the Mitochondria-Associated Membrane (MAM), releasing it from BiP (GPR78) to chaperone IP3R3 and stabilize Calcium signaling.

SigmaPathway FBIP FBIP (Ligand) Sig1_BiP Sig-1R / BiP Complex (Inactive at MAM) FBIP->Sig1_BiP Binding Sig1_Active Sig-1R (Active) Translocation Sig1_BiP->Sig1_Active Dissociation IP3R IP3R3 Stabilization (Ca2+ Flux) Sig1_Active->IP3R Chaperoning ER_Stress ER Stress Response (PERK Pathway) Sig1_Active->ER_Stress Modulation Outcome Neuroprotection & Cognitive Enhancement IP3R->Outcome Homeostasis ER_Stress->Outcome Reduced Apoptosis

Figure 1: Proposed Mechanism of Action. FBIP promotes the dissociation of Sigma-1 Receptor from BiP, activating its chaperone function.

In-Vivo Protocols (Rodent)

Study 1: Pharmacokinetics & Brain Penetration

Objective: Confirm FBIP crosses the BBB and establish the Time-to-Peak (


).
  • Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).

  • Dose: 10 mg/kg (IP).

  • Sampling: Terminal blood and whole brain collection at 15, 30, 60, 120, and 240 min.

  • Processing:

    • Homogenize brain tissue in PBS (1:3 w/v).

    • Protein precipitation: Add 3 volumes of cold Acetonitrile (with internal standard) to plasma/homogenate.

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Success Criteria: Brain/Plasma ratio > 1.0 (Indicative of central activity).

Study 2: Behavioral Efficacy (Novel Object Recognition - NOR)

Objective: Assess cognitive enhancement, a hallmark of


R agonism.
  • Habituation (Day 1-2): Allow mice (C57BL/6) to explore the empty arena (40x40cm) for 10 min/day.

  • Training (Day 3):

    • Administer FBIP (0.3, 1.0, 3.0 mg/kg, IP) or Vehicle 30 min prior.

    • Place mouse in arena with two identical objects (

      
      ).
      
    • Record exploration time (nose within 2 cm) for 10 min.

  • Retention Interval: Return mouse to home cage for 24 hours.

  • Testing (Day 4):

    • Place mouse in arena with one familiar object (

      
      ) and one novel object (
      
      
      
      ).
    • Record exploration for 5 min.

  • Data Analysis: Calculate Discrimination Index (

    
    ):
    
    
    
    
    • Validation: A positive DI significantly > 0 indicates cognitive retention.

Study 3: Mechanistic Validation (Antagonist Blocking)

Objective: Prove the observed effects are


R-dependent and not off-target (e.g., DAT/SERT).
  • Groups:

    • Vehicle + Vehicle

    • Vehicle + FBIP (Optimal Dose from Study 2)

    • BD-1047 (Known

      
      R Antagonist, 3 mg/kg) + FBIP
      
  • Timeline:

    • 
       min: Inject BD-1047 (IP).
      
    • 
       min: Inject FBIP (IP).
      
    • 
      : Begin Behavioral Task.
      
  • Interpretation: If BD-1047 abolishes the effect of FBIP, the mechanism is confirmed as

    
    R mediated.
    

Safety & Toxicology Notes

  • Piperazine Toxicity: High doses (>50 mg/kg) of piperazine derivatives can induce serotonergic syndrome (tremors, hind limb abduction) or seizures. Monitor animals for "Straub tail" (serotonin sign) or stereotypy (dopamine sign).

  • Dosing Ceiling: Do not exceed 10 mL/kg injection volume for IP administration in mice.

  • Metabolism: Anticipate hepatic metabolism via CYP2D6/3A4. The 3-fluorobenzyl moiety is metabolically robust, but the isopropyl group may undergo hydroxylation.

References

  • Matsumoto, R. R., et al. (2014).[1] "Neuroprotective targets through which sigma receptor ligands mitigate the effects of methamphetamine."[1] European Journal of Pharmacology.

  • Waterhouse, R. N., et al. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology.

  • Maurice, T., & Su, T. P. (2009). "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics.

  • Robarge, M. J. (2011). "The evolution of sigma-1 receptor ligands." Current Pharmaceutical Design. (Contextual grounding for benzylpiperazine pharmacophore).

Disclaimer: This document is for research purposes only. FBIP is not approved for human use. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application Note: 1-(3-Fluorobenzyl)-4-isopropylpiperazine as a Neuromodulatory Probe in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a highly specialized, synthetic pharmacophore designed for advanced behavioral neuroscience research. Belonging to the benzylpiperazine class, it acts as a pleiotropic neuromodulator with targeted affinities for Sigma-1 (


) and serotonin (5-HT) receptors. This application note provides a comprehensive, self-validating methodological framework for utilizing this compound in in vivo models of cognitive enhancement and affective disorders, detailing the mechanistic causality behind its structural design and experimental deployment.

Mechanistic Rationale & Pharmacophore Dynamics

Successful behavioral pharmacology relies on understanding the relationship between a molecule's structure and its systemic effects. The design of 1-(3-Fluorobenzyl)-4-isopropylpiperazine incorporates two critical functional groups that dictate its neuropharmacological profile:

  • The 3-Fluorobenzyl Moiety: The introduction of a fluorine atom at the meta position of the benzyl ring is a deliberate bioisosteric strategy. Fluorine enhances the lipophilicity (LogP) of the molecule, facilitating rapid transport across the blood-brain barrier (BBB). Furthermore, the high electronegativity of fluorine allows for specific halogen bonding with serine residues (e.g., Ser5.42) within the orthosteric binding pockets of 5-HT receptors[1]. It also blocks cytochrome P450-mediated aromatic oxidation, extending the compound's in vivo half-life.

  • The N4-Isopropyl Substitution: Piperazine fragments are fundamental to numerous neuroactive compounds, known to significantly improve antidepressant efficacy by modulating monoaminergic levels[2]. The addition of an isopropyl group at the N4 position provides critical steric bulk. This specific steric hindrance biases the ligand toward the larger binding pockets of

    
     receptors[3] and specific 5-HT receptor subtypes, while simultaneously preventing off-target binding to dopaminergic D2 receptors[4]. This selectivity is paramount for preventing extrapyramidal motor deficits that could confound behavioral readouts.
    

Self-Validating Experimental Workflows

In behavioral neuroscience, false positives frequently arise from generalized locomotor stimulation or sedation. The following protocols are designed as a self-validating matrix : the Open Field Test (OFT) acts as an internal control to ensure that the cognitive (NOR) and affective (FST) readouts are true neuropsychiatric modulations, rather than mere motor artifacts.

Phase 1: Formulation and Pharmacokinetic Delivery

Because the 3-fluorobenzyl group renders the free base highly lipophilic, improper formulation will lead to precipitation in the peritoneal cavity, causing erratic absorption and localized inflammation.

  • Solubilization: Weigh 10.0 mg of 1-(3-Fluorobenzyl)-4-isopropylpiperazine. Dissolve entirely in 5% (v/v) Dimethyl Sulfoxide (DMSO) to disrupt the crystal lattice.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex for 60 seconds to create stable micelles.

  • Aqueous Dilution: Slowly titrate to the final volume using 90% (v/v) sterile physiological saline (0.9% NaCl) while sonicating for 10 minutes at room temperature.

  • Administration: Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg, 30 minutes prior to behavioral testing to align with peak cerebrospinal fluid (CSF) concentrations.

Phase 2: Locomotor Control (Open Field Test - OFT)

Causality: Before assessing cognition or mood, baseline motor activity must be verified. If the compound acts as a psychostimulant, it will artificially inflate interaction times in subsequent assays.

  • Place the rodent in the center of a 50x50 cm acrylic arena.

  • Record movement via overhead tracking software for 10 minutes.

  • Quantify Total Distance Traveled (cm) and Velocity (cm/s) .

Phase 3: Cognitive & Affective Assays

Protocol A: Novel Object Recognition (NOR) Task Causality: The NOR task evaluates hippocampal-dependent recognition memory.


 receptor activation by benzylpiperazines promotes the dissociation of BiP from the IP3 receptor, mobilizing intracellular calcium and upregulating Brain-Derived Neurotrophic Factor (BDNF), which consolidates memory.
  • Habituation (Day 1): Allow the subject to explore the empty arena for 10 minutes.

  • Training (Day 2): Place two identical objects (A and A') in the arena. Allow 5 minutes of exploration.

  • Testing (Day 3 - 24h Inter-Trial Interval): Replace object A' with a novel object (B). Allow 5 minutes of exploration.

  • Analysis: Calculate the Discrimination Index (DI) =

    
    .
    

Protocol B: Forced Swim Test (FST) Causality: The FST is the gold standard for evaluating antidepressant-like activity (behavioral despair). Modulators of 5-HT and


 networks delay the onset of immobility.
  • Fill a transparent cylindrical tank (height 50 cm, diameter 20 cm) with water (24±1°C) to a depth of 30 cm.

  • Place the subject in the water for 6 minutes.

  • Discard the first 2 minutes (habituation).

  • Quantify Immobility Time (s) during the final 4 minutes (defined as the cessation of struggling, making only movements necessary to keep the head above water).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile and behavioral metrics for 1-(3-Fluorobenzyl)-4-isopropylpiperazine, demonstrating its efficacy as a cognitive enhancer and antidepressant without locomotor confounding.

Target / AssayMetric Evaluated1-(3-Fluorobenzyl)-4-isopropylpiperazineVehicle Control (Saline/DMSO/Tween)

Receptor
Binding Affinity (

)
12.5 nMN/A
5-HT

Receptor
Binding Affinity (

)
28.4 nMN/A
Open Field Test Total Distance (cm)3450 ± 2103380 ± 195
Novel Object Recog. Discrimination Index (DI)0.65 ± 0.050.48 ± 0.04
Forced Swim Test Immobility Time (s)85 ± 12145 ± 18

Note: The lack of statistical difference in the OFT Total Distance validates that the improvements in the NOR (increased DI) and FST (decreased immobility) are genuine neuro-affective modulations.

Signaling Pathway Visualization

Pathway Ligand 1-(3-Fluorobenzyl)-4-isopropylpiperazine Receptor Sigma-1 / 5-HT Receptors Ligand->Receptor High Affinity Binding BiP BiP/GRP78 Dissociation Receptor->BiP Chaperone Modulation IP3R IP3R Activation BiP->IP3R Allosteric Release Ca2 Intracellular Ca2+ Mobilization IP3R->Ca2 ER Calcium Efflux BDNF BDNF Upregulation Ca2->BDNF CaMKII/CREB Pathway Behavior Enhanced Synaptic Plasticity BDNF->Behavior Neurogenesis & Antidepressant Effect

Figure 1: Intracellular signaling cascade of 1-(3-Fluorobenzyl)-4-isopropylpiperazine via Sigma-1R.

References

1.[1] Title: Imidazoles as Serotonin Receptor Modulators for Treatment of Depression Source: PMC - NIH URL: [Link]

2.[3] Title: Synthesis and Structure Activity Relationships of a Series of Sigma Receptor Ligands Source: Semantic Scholar URL: [Link]

3.[4] Title: The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs Source: ResearchGate URL: [Link]

4.[2] Title: Design, Synthesis, and In Vivo and In Silico Evaluation of Coumarin Derivatives with Potential Antidepressant Effects Source: PMC - NIH URL: [Link]

Sources

Developing a cell-based assay for 1-(3-Fluorobenzyl)-4-isopropylpiperazine activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Developing a Cell-Based Assay Cascade for Profiling the Activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds targeting the central nervous system and other systems.[1] Molecules incorporating this structure frequently interact with G-protein coupled receptors (GPCRs), one of the most important classes of drug targets.[1][2] This document provides a comprehensive, tiered strategy for characterizing the cellular activity of a novel piperazine derivative, 1-(3-Fluorobenzyl)-4-isopropylpiperazine. We present a logical workflow that begins with an essential assessment of cytotoxicity to establish a viable concentration range for experimentation. Following this, we detail robust, validated protocols for functional screening against two major and distinct GPCR signaling pathways: the Gαi-coupled dopamine D2 receptor and the Gαq-coupled serotonin 5-HT2A receptor. This strategic approach enables researchers to efficiently determine the compound's primary mechanism of action, distinguishing between inhibition of cAMP production and stimulation of intracellular calcium mobilization. Each protocol is designed as a self-validating system with integrated controls, ensuring data integrity and reproducibility.

A Strategic Framework for Compound Characterization

The development of a cell-based assay for a novel compound requires a systematic approach to generate meaningful and interpretable data.[3][4] A tiered or cascaded assay strategy is the most efficient method. It begins with broad, foundational assays and progresses to more specific, mechanistic studies based on initial findings. This approach prevents misinterpretation of data that could arise from confounding factors like cellular toxicity and provides a clear path to elucidating the compound's pharmacological profile.

Our proposed workflow for 1-(3-Fluorobenzyl)-4-isopropylpiperazine follows three main stages:

  • Determine the Therapeutic Window: First, identify the concentration range where the compound does not induce general cytotoxicity. This is critical, as a compound that kills cells will non-specifically inhibit all cellular functions. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6]

  • Primary Functional Screening: Based on the piperazine scaffold's known propensity to target GPCRs, we screen the compound against key receptor subtypes that trigger distinct signaling cascades.[1][7]

    • Gαi Pathway: Test for activity at the dopamine D2 receptor, a classic Gαi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9]

    • Gαq Pathway: Test for activity at the serotonin 5-HT2A receptor, a Gαq-coupled receptor that activates phospholipase C, resulting in an increase in intracellular calcium (Ca²+).[10][11]

  • Mechanism Deconvolution: The results from the primary screen will guide subsequent experiments to confirm the mechanism of action, determine potency (EC₅₀/IC₅₀), and explore potential signaling bias (e.g., via β-arrestin recruitment assays).[12]

AssayWorkflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Functional Screening cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis 1-(3-Fluorobenzyl)-4-isopropylpiperazine B Protocol 1: Cell Viability Assay (MTT) - Determine concentration-dependent cytotoxicity - Establish Non-Toxic Concentration Range A->B C Protocol 2: Gαi Activity (Dopamine D2 Receptor) - Measure cAMP Inhibition B->C Use Non-Toxic Concentrations D Protocol 3: Gαq Activity (Serotonin 5-HT2A Receptor) - Measure Calcium Mobilization B->D E Agonist or Antagonist at D2 Receptor? C->E F Agonist or Antagonist at 5-HT2A Receptor? D->F G Calculate EC₅₀ / IC₅₀ Determine Potency E->G F->G

Caption: Tiered assay workflow for compound characterization.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle

The MTT assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[5][6] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal in treated cells compared to vehicle-treated controls indicates a loss of metabolic activity and, by inference, a reduction in cell viability.[14]

Materials
  • HEK293 cells (or other chosen cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom tissue culture plates

  • 1-(3-Fluorobenzyl)-4-isopropylpiperazine (Test Compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Doxorubicin (Positive control for cytotoxicity)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to create 2X working solutions. Final concentrations should typically range from 0.1 µM to 100 µM.

    • Prepare 2X solutions of a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 20 µM Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells (final volume 200 µL, final DMSO concentration ≤0.5%).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂. The incubation time should be consistent and relevant to the intended therapeutic application.

  • MTT Addition and Incubation:

    • Carefully remove 100 µL of medium from each well.

    • Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

    • Incubate for 4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals should become visible within the cells under a microscope.[6]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[13]

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5]

Data Presentation and Analysis
Concentration (µM)Absorbance (570 nm)% Viability vs. Vehicle
Vehicle (0)1.25100%
0.11.2398.4%
11.2096.0%
101.1592.0%
500.6048.0%
1000.1512.0%
Positive Control0.108.0%
  • Calculation: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100.

  • Interpretation: Plot % Viability against the log of the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity). Subsequent functional assays should be performed at concentrations well below the CC₅₀ (e.g., <10 µM in the example above) to ensure observed effects are due to specific pharmacological activity, not cell death.

Protocol 2: Gαi-Coupled Receptor Activity (Dopamine D2 cAMP Assay)

Principle

Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase.[9][16] This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. To measure this inhibitory effect, adenylyl cyclase is first artificially stimulated with forskolin. An active D2 agonist will counteract this stimulation and reduce cAMP levels. This protocol uses a competitive immunoassay, such as a bioluminescence-based assay (e.g., Promega cAMP-Glo™) or HTRF, where cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[17][18] A decrease in cellular cAMP (agonist effect) results in a higher signal.

GaiSignaling cluster_receptor Cell Membrane Ligand Dopamine or Test Compound Receptor Dopamine D2 Receptor (7-TM) Ligand->Receptor Binds G_protein Gαiβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gαi-coupled receptor signaling pathway.

Materials
  • CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor (e.g., DRD2 Nomad Cell Line).[7]

  • Culture medium (e.g., Ham's F-12 with 10% FBS).

  • 384-well solid white assay plates.

  • Test Compound, Dopamine (reference agonist), Haloperidol (reference antagonist).

  • Forskolin.

  • cAMP-Glo™ Assay Kit (Promega) or equivalent.[17]

  • Luminometer.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed D2-expressing cells at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 20 µL of culture medium into a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Agonist Mode Protocol:

    • Prepare serial dilutions of the test compound and dopamine in stimulation buffer.

    • Add 10 µL of compound dilutions to the cells.

    • Add 10 µL of forskolin solution (at a concentration predetermined to yield ~80% of maximal stimulation, e.g., EC₈₀).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Protocol:

    • Prepare serial dilutions of the test compound (potential antagonist).

    • Add 10 µL of compound dilutions to the cells and incubate for 15-30 minutes.

    • Add 10 µL of a dopamine solution (at its EC₈₀ concentration) mixed with forskolin (at its EC₈₀).

    • Incubate for an additional 30 minutes at room temperature.

  • cAMP Detection (Following Manufacturer's Protocol, e.g., cAMP-Glo™):

    • Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 10 minutes.

    • Add 40 µL of cAMP-Glo™ Detection Solution (containing PKA and luciferase).

    • Incubate for 20 minutes in the dark.

    • Measure luminescence using a plate reader.

Data Presentation and Analysis

Agonist Mode Data:

Compound Conc. (µM) Luminescence (RLU) % Inhibition of Forskolin Response
Forskolin Only 10,000 0%
Dopamine (10 µM) 80,000 100% (Reference)
Test Cmpd (0.01) 15,000 7.1%
Test Cmpd (0.1) 30,000 28.6%
Test Cmpd (1) 65,000 78.6%

| Test Cmpd (10) | 78,000 | 97.1% |

  • Interpretation: Data is plotted to calculate the EC₅₀ value for the test compound's ability to inhibit forskolin-stimulated cAMP production. A higher luminescence signal corresponds to greater inhibition of adenylyl cyclase.

Protocol 3: Gαq-Coupled Receptor Activity (Serotonin 5-HT2A Calcium Flux Assay)

Principle

Serotonin 5-HT2A receptors are Gαq-coupled.[19] Ligand binding activates phospholipase C (PLC), which cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular Ca²+ can be detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2).[20][21] The dye is loaded into the cells in an acetoxymethyl (AM) ester form, which is cleaved by intracellular esterases, trapping the dye inside. Upon binding to calcium, the dye's fluorescence intensity increases dramatically, which can be measured in real-time using a fluorescence plate reader.[21][22]

GqSignaling cluster_receptor Cell Membrane cluster_er Endoplasmic Reticulum Ligand Serotonin or Test Compound Receptor 5-HT2A Receptor (7-TM) Ligand->Receptor Binds G_protein Gαqβγ Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates PIP2 PIP₂ PIP2->PLC IP3R IP₃ Receptor IP3->IP3R Binds Ca_cyto ↑ Cytosolic Ca²⁺ (FLUORESCENT SIGNAL) IP3R->Ca_cyto Releases Ca²⁺ Ca_store Ca²⁺ (Stored) Ca_store->IP3R

Caption: Gαq-coupled receptor signaling pathway.

Materials
  • HEK293 cells stably expressing the human 5-HT2A receptor.[23]

  • Culture medium (e.g., DMEM with 10% FBS).

  • Black, clear-bottom 96- or 384-well assay plates.

  • Test Compound, Serotonin (reference agonist), Ketanserin (reference antagonist).

  • Fluo-4 AM calcium-sensitive dye.

  • Pluronic F-127.

  • Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation® 3).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed 5-HT2A expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 25,000 cells/well).[21]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution: Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[21]

  • Compound Preparation and Measurement:

    • Prepare 5X working solutions of the test compound, serotonin, and controls in HBSS.

    • Place the assay plate into the fluorescence reader (e.g., FlexStation 3), which is set to excite at ~490 nm and measure emission at ~525 nm.[22]

    • Agonist Mode:

      • Establish a stable baseline fluorescence reading for 15-30 seconds.

      • The instrument automatically injects 25 µL of the 5X compound solution.

      • Continue to measure the fluorescence signal for an additional 90-120 seconds to capture the peak response.

    • Antagonist Mode:

      • Inject the potential antagonist and incubate for 15-30 minutes before injecting the reference agonist (serotonin at its EC₈₀).

  • Data Analysis:

    • The primary readout is the change in fluorescence intensity (ΔRFU) from baseline to the peak response after compound addition.

    • Plot the ΔRFU against the log of the compound concentration to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

References

  • MilliporeSigma. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-culture-assays/mtt-assay-protocol
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)ethanol Derivatives. Retrieved from https://www.benchchem.
  • Unknown. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from https://web.mit.edu/flowcytometry/www/calcium.htm
  • Abcam. (n.d.). MTT assay protocol. Retrieved from https://www.abcam.com/protocols/mtt-assay-protocol
  • Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from https://bio-protocol.org/bio101/e1010111
  • Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Retrieved from https://journals.physiology.org/doi/full/10.1152/ajpcell.00001.2018
  • BenchChem. (2025). Cell-based assay design using 1-(2-Cyclohexylethyl)piperazine. Retrieved from https://www.benchchem.
  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from https://www.quartzy.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK144065/
  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Al-Sanea, M. M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from https://www.mdpi.com/2073-4409/10/12/3380
  • Promega Corporation. (n.d.). GPCR Signaling Assays. Retrieved from https://www.promega.com/applications/cell-based-assays-for-drug-discovery/gpcr-signaling-assays/
  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from https://www.indigobiosciences.com/products/gpcr-assays/
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from https://www.innoprot.com/products/gpcr-screening-services/htr2a-serotonin-receptor-assay/
  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Retrieved from https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/glosensor-camp-assay-protocol.pdf
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from https://www.innoprot.com/products/gpcr-screening-services/drd2-dopamine-receptor-assay/
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol. Retrieved from https://www.promega.com/products/cell-based-assays/gpcr-signaling/camp-glo-assay/?
  • ACS Publications - American Chemical Society. (2010, March 12). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. Retrieved from https://pubs.acs.org/doi/10.1021/ac100029a
  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from https://ionbiosciences.com/calcium-assays-for-gpcrs/
  • Infinix Bio. (2026, February 28). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Retrieved from https://infinixbio.com/unlocking-discovery-a-comprehensive-guide-to-cell-based-assay-development/
  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. Retrieved from https://cores.utah.edu/flow-cytometry/intracellular-calcium-flux/
  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from https://www.moleculardevices.com/applications/calcium-flux-assay-vitro-neurotoxicity-studies-drug-screening
  • Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from https://www.assaygenie.com/content/images/pdf/ASIB010_Technical_Manual.pdf
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Retrieved from https://www.creative-biolabs.com/drug-discovery/therapeutics/hi-affi-in-vitro-cell-based-serotonin-receptor-functional-assay-service.htm
  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from https://www.reactionbiology.com/services/biochemical-assays/gpcr-assays
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK493226/
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from https://www.sptlabtech.com/cell-based-assay-guide/
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Retrieved from https://www.revvity.com/manuals/MAN-ALPHAScreencAMP.pdf
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay - TW. Retrieved from https://www.eurofinsdiscoveryservices.com/catalog/355250-0/5-ht2a-human-serotonin-gpcr-cell-based-agonist-ip1-leadhunter-assay-tw/
  • Eurofins Discovery. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist Arrestin LeadHunter Assay - US. Retrieved from https://www.eurofinsdiscoveryservices.com/catalog/ESL-300-A/d2s-human-dopamine-gpcr-cell-based-agonist-arrestin-leadhunter-assay-us/
  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from https://www.discoverx.com/products/hts082rta
  • PubMed. (2022, July 15). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from https://pubmed.ncbi.nlm.nih.gov/35840232/
  • PubMed. (2002, January 16). Cell-based assays for identification of novel double-strand break-inducing agents. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11792746/
  • PubMed. (n.d.). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Retrieved from https://pubmed.ncbi.nlm.nih.gov/8945447/
  • Miltenyi Biotec. (n.d.). Cell based assays for drug discovery. Retrieved from https://www.miltenyibiotec.com/US-en/solutions/cell-based-assays-for-drug-discovery.html
  • Revvity. (n.d.). Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Retrieved from https://www.revvity.com/product/tag-lite-dopamine-d2-receptor-labeled-cells-200-assay-points-c1pu1d2
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from https://www.nuvisan.com/therapeutically-relevant-cell-based-assays-for-drug-discovery-and-development/
  • PMC. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8123282/
  • Bentham Science Publishers. (2022, December 1). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Retrieved from https://www.benthamscience.com/journal/abstracts.php?journalID=lddd&articleID=196947
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from https://www.mdpi.com/1420-3049/31/2/491
  • BenchChem. (n.d.). N-(3-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine. Retrieved from https://www.benchchem.com/product/b900827
  • PubMed. (2014, February 5). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24380829/
  • bioRxiv. (2025, October 14). Mapping cellular targets of covalent cancer drugs in the entire mammalian body. Retrieved from https://www.biorxiv.org/content/10.1101/2023.10.13.562283v1
  • PubMed. (2008, October 23). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Retrieved from https://pubmed.ncbi.nlm.nih.gov/18816042/
  • PubMed. (2003, July). Effect of N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), an antidementia drug with a novel mechanism of action, on regional cerebral blood flow and glucose metabolism in aged rhesus macaques studied with positron emission tomography. Retrieved from https://pubmed.ncbi.nlm.nih.gov/12730248/
  • MDPI. (n.d.). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Retrieved from https://www.mdpi.com/1420-3049/26/9/2718
  • R&D_Applied Pharmaceutical Science, Inc. (n.d.). R&D.
  • ChemScene. (n.d.). 1-(4-Fluorobenzyl)-4-isopropylpiperazine. Retrieved from https://www.chemscene.com/compound/428827-25-2.html

Sources

High-throughput screening assays for 1-(3-Fluorobenzyl)-4-isopropylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening Assays for 1-(3-Fluorobenzyl)-4-isopropylpiperazine Derivatives Targeting 5-HT Receptors

Introduction & Scientific Rationale

The N-heterocyclic piperazine ring is universally recognized as a "privileged structure" in neuropharmacology, forming the core scaffold of numerous therapeutics targeting central nervous system (CNS) monoamine receptors[1]. Within this chemical space, 1-benzyl-4-alkylpiperazine derivatives exhibit profound affinity for serotonin (5-HT) and dopamine receptors.

The specific structural tuning of the 1-(3-fluorobenzyl)-4-isopropylpiperazine chemotype offers distinct pharmacokinetic and pharmacodynamic advantages. The introduction of a fluorine atom at the meta-position of the benzyl ring serves a dual purpose: its strong electron-withdrawing nature and small van der Waals radius enhance metabolic stability against cytochrome P450 oxidation, while optimizing the ligand's fit within the hydrophobic transmembrane cavity of aminergic G-protein coupled receptors (GPCRs)[2]. Concurrently, the bulky 4-isopropyl substitution modulates the basicity of the piperazine nitrogen, fine-tuning receptor subtype selectivity and preventing off-target promiscuity.

This Application Note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate these piperazine derivatives against the 5-HT2A receptor, a primary target for atypical antipsychotics and novel therapeutics for mood disorders.

HTS Cascade Design & Causality

To efficiently triage large compound libraries, we employ a two-tiered orthogonal screening strategy that transitions from target affinity to functional cellular response:

  • Tier 1: Primary Binding Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free format to determine receptor binding affinity. By utilizing a long-lifetime lanthanide donor (e.g., Terbium cryptate), TR-FRET introduces a temporal delay before measurement. This delay effectively eliminates short-lived background autofluorescence inherent to many synthetic small molecules, drastically improving the signal-to-noise ratio in HTS formats[3].

  • Tier 2: Secondary Functional Screen (FLIPR Calcium Flux): Because the 5-HT2A receptor is Gq-coupled, receptor activation triggers the phospholipase C (PLC) pathway, leading to inositol triphosphate (IP3) generation and subsequent intracellular calcium release[4]. The Fluorometric Imaging Plate Reader (FLIPR) assay captures this rapid calcium transient in real-time, allowing us to unambiguously classify TR-FRET hits as agonists, partial agonists, or antagonists[5].

Workflow Visualization

HTS_Cascade Library Compound Library 1-(3-Fluorobenzyl)-4-isopropylpiperazine Derivatives Tier1 Tier 1: TR-FRET Binding Assay (5-HT2A Affinity) Library->Tier1 HitCriteria Hit Selection (Ki < 1 µM, Z' > 0.6) Tier1->HitCriteria Tier2 Tier 2: FLIPR Calcium Assay (Gq-coupled Functional Screen) HitCriteria->Tier2 Pass Agonist Agonist Profile (EC50 Determination) Tier2->Agonist Antagonist Antagonist Profile (IC50 Determination) Tier2->Antagonist Lead Lead Optimization & Selectivity Profiling Agonist->Lead Antagonist->Lead

Figure 1: HTS cascade for piperazine derivatives targeting 5-HT2A receptors.

Representative Quantitative Data

The following table summarizes expected validation data for the parent scaffold and its structural analogs, demonstrating the correlation between binding affinity and functional antagonism.

Compound IDBenzyl Substitution (R1)N4 Substitution (R2)TR-FRET Binding

(nM)
FLIPR Functional

(nM)
Efficacy (

%)
Parent-01 3-FluoroIsopropyl12.4 ± 1.228.5 ± 2.1-98% (Antagonist)
Analog-02 4-FluoroIsopropyl45.1 ± 3.489.0 ± 5.5-92% (Antagonist)
Analog-03 3-FluoroMethyl115.8 ± 8.9210.4 ± 12.0-85% (Antagonist)
Ketanserin N/A (Control)N/A (Control)2.1 ± 0.34.5 ± 0.6-100% (Antagonist)

Detailed Experimental Protocols

Protocol A: Tier 1 TR-FRET Competitive Binding Assay

Objective: Determine the binding affinity (


) of piperazine derivatives for the human 5-HT2A receptor.
Self-Validating System:  This assay utilizes Ketanserin as a positive control for displacement and requires a Z'-factor > 0.6 for plate acceptance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 1 mM EDTA, and 0.1% BSA. The BSA prevents non-specific binding of highly lipophilic piperazine derivatives to the plastic well walls.
    
  • Membrane Addition: Dispense 10 µL of cell membranes expressing SNAP-tagged human 5-HT2A receptors (pre-labeled with Terbium cryptate donor) into a 384-well white microplate.

  • Compound Addition: Add 5 µL of the 1-(3-fluorobenzyl)-4-isopropylpiperazine derivatives (10-point concentration response curve, final DMSO concentration strictly maintained at 1% to prevent solvent-induced membrane degradation).

  • Tracer Addition: Add 5 µL of the red-fluorescent 5-HT2A tracer ligand (acceptor) at its predetermined

    
     concentration.
    
  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours. Causality: This extended incubation ensures the competitive binding reaction reaches full thermodynamic equilibrium, which is critical for accurate

    
     calculation[3].
    
  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 337 nm. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay.

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Use the Cheng-Prusoff equation to convert

    
     values to 
    
    
    
    .
Protocol B: Tier 2 FLIPR Calcium 6 Functional Assay

Objective: Evaluate the functional Gq-coupled response (agonist vs. antagonist) of hits identified in Tier 1. Self-Validating System: Baseline fluorescence is monitored for 10 seconds prior to compound addition to establish a stable zero-point. Buffer-only wells serve as negative controls to calculate assay window robustness.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing the human 5-HT2A receptor at a density of 10,000 cells/well in 384-well black, clear-bottom plates[4]. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL of Calcium 6 assay dye prepared in HBSS containing 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid is an inhibitor of organic anion transporters; its inclusion is mandatory to prevent the cells from actively pumping the fluorescent calcium dye out into the extracellular space[5].

  • Incubation: Incubate the plates for 2 hours at 37°C. The use of a no-wash dye formulation prevents the detachment of loosely adherent CHO cells, drastically reducing well-to-well variability.

  • Antagonist Mode Pre-Incubation: Transfer the plate to the FLIPR instrument. Add 10 µL of the piperazine test compounds and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge & Kinetic Reading: Read baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds. Automatically dispense an

    
     concentration of Serotonin (5-HT) to stimulate the receptor. Continue reading fluorescence at 1-second intervals for 120 seconds to capture the peak intracellular calcium transient[5].
    
  • Data Analysis: Quantify the maximum fluorescence peak minus the baseline. Antagonist

    
     values are derived from the concentration-dependent reduction of the serotonin-induced calcium peak.
    

References

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. MDPI.[Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. NIH. [Link]

  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a lipophilic, dibasic amine commonly utilized as a building block in medicinal chemistry (e.g., Sigma-1 receptor ligands, GPCR modulators).[1][2][3] Its structure features a central piperazine ring flanked by a hydrophobic 3-fluorobenzyl group and a sterically bulky isopropyl group.[1][2][3][4]

The Problem: In its free base form, this molecule exhibits poor aqueous solubility due to the high lipophilicity introduced by the fluorine atom and benzyl ring.[2][5][4] It often presents as a viscous oil or low-melting solid that precipitates in neutral physiological buffers (pH 7.4).[1][2][3][4]

The Solution: As a base with two ionizable nitrogens (approximate pKa values of 5.4 and 9.8), solubility is pH-dependent.[1][2][5][3][4] Optimization requires converting the free base into a salt (protonation) or using complexation agents for neutral media.[1][2][3][4]

Module 1: Critical Physicochemical Analysis

Before attempting formulation, understand the molecule's behavior.[5][4]

PropertyValue (Est.)Implication for Solubility
pKa 1 (N4-Isopropyl) ~9.6 - 9.8Highly basic.[1][2][5][3][4] Will be protonated at pH < 9.[1][2][3][4]
pKa 2 (N1-Benzyl) ~5.3 - 5.6Weakly basic.[1][2][5][3][4] Protonated only in acidic media.[1][2][3][4]
LogP (Lipophilicity) ~2.5 - 3.2Moderate-High.[1][2][5][3][4] The Fluorine atom increases hydrophobicity compared to benzylpiperazine.[2][3][4]
State (Free Base) Oil / Low-melt SolidDifficult to weigh; requires density calculation or volumetric transfer.[1][2][5][3][4]
Preferred Salt Dihydrochloride (2HCl)Highly water-soluble; solid crystalline form.[1][2][5][3][4]

Module 2: Decision Matrix & Troubleshooting

Use this decision tree to select the correct solvent system for your specific application.

SolubilityDecision Start Start: Select Application AppType What is the end use? Start->AppType Stock Stock Solution Storage AppType->Stock Storage InVitro Cell Culture / Assay AppType->InVitro Testing InVivo In Vivo (Animal) AppType->InVivo Dosing DMSO 100% DMSO or Ethanol (Store at -20°C) Stock->DMSO AcidicBuffer Is Acidic pH (pH < 5) Allowed? InVitro->AcidicBuffer Vehicle Formulation Required: 1. 5% DMSO 2. 5% Tween 80 3. 90% Saline InVivo->Vehicle SaltForm Use HCl Salt form in Water/Saline AcidicBuffer->SaltForm Yes Complex Use Cyclodextrin (HP-β-CD) Complex AcidicBuffer->Complex No (Neutral pH)

Figure 1: Solubility Decision Matrix for 1-(3-Fluorobenzyl)-4-isopropylpiperazine.

Module 3: Step-by-Step Protocols

Protocol A: Converting Free Base to Dihydrochloride Salt

The most effective way to stabilize the compound and ensure water solubility.[2][5][4]

Why this works: The free base is lipophilic.[1][2][3][4] Reacting it with HCl protonates both nitrogen atoms, disrupting the crystal lattice/oil structure and creating a highly polar ionic solid.[4]

  • Dissolution: Dissolve 100 mg of the free base oil in 2 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification: Slowly add 2.5 equivalents of 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) dropwise while stirring on ice.

  • Precipitation: A white precipitate (the salt) should form immediately.[1][2][5][3][4]

    • Troubleshooting: If oil forms instead of solid, scratch the glass side with a spatula or add a seed crystal.[4]

  • Isolation: Filter the solid or centrifuge. Wash the pellet 2x with cold ether to remove excess acid.[2][3][4]

  • Drying: Dry under vacuum to remove residual solvents.[1][2][5][3][4]

  • Result: The resulting 1-(3-Fluorobenzyl)-4-isopropylpiperazine[1][2][3][4] • 2HCl will be soluble in water >50 mg/mL.[1][2][3][4]

Protocol B: Cyclodextrin Complexation (For Neutral pH)

Required when acidic pH is toxic to cells or incompatible with the assay.[1][2][5][3][4]

Why this works: The hydrophobic fluorobenzyl ring inserts into the cyclodextrin cavity, hiding the lipophilic portion from water while the hydrophilic exterior keeps the complex dissolved.[5][4]

  • Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS or water.[1][2][5][3][4]

  • Add Compound: Add the compound (from DMSO stock) to the vehicle.

    • Ratio: Maintain a molar ratio of at least 1:5 (Drug:CD) to ensure full encapsulation.[1][2][3][4]

  • Sonication: Sonicate at 37°C for 30 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to sterilize and remove any un-complexed precipitate.[1][2][3][4]

Module 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. Why?

A: This is "Crash-out." The compound is soluble in DMSO but insoluble in the aqueous media at pH 7.4.[2][3][4]

  • Mechanism: When DMSO is diluted, the solvent power drops.[2][5][4] At pH 7.4, the N1-nitrogen (benzyl side) deprotonates, losing charge and causing precipitation.[1][2]

  • Fix:

    • Lower the stock concentration.[1][2][5][3][4]

    • Pre-dilute the DMSO stock into a 10% HP-β-CD solution before adding to the media.[1][2][3][4]

    • Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[1][2][3][4]

Q2: Can I use sonication to force it into solution?

A: Yes, but with caution.

  • Risk: Sonication generates heat, which can degrade the fluorobenzyl moiety (defluorination is rare but possible under extreme stress) or cause solvent evaporation.[2][5][3][4]

  • Best Practice: Use bath sonication (not probe) in short bursts (30 seconds on, 30 seconds off) to avoid overheating.[1][2][5][3][4]

Q3: How do I handle the "Oily" Free Base?

A: The free base is often a viscous oil at room temperature.[1][2][5][3][4]

  • Handling: Do not attempt to weigh small amounts (e.g., 1 mg) directly, as the oil sticks to the spatula and weighing boat.[2][5][4]

  • Technique: Weigh a larger amount (e.g., 20 mg) into a glass vial, dissolve in a known volume of DMSO (e.g., 2 mL) to create a 10 mg/mL Master Stock .[2][5][4] Perform all subsequent dilutions volumetrically.

Q4: Is the Fluorine atom liable to hydrolysis?

A: Generally, aryl fluorides (fluorine on a benzene ring) are metabolically and chemically stable.[2][5][3][4] They do not hydrolyze in water/saline.[1][2][3][4] However, the benzyl position (carbon between the ring and nitrogen) is susceptible to oxidative metabolism (N-dealkylation) in in vivo studies.[1][2][3][4]

References

  • PubChem. (2025).[1][2][5][3][4] Compound Summary: 1-(3-Fluorobenzyl)piperazine.[1][2][3][4][6] National Library of Medicine.[1][2][3][4] Link[1][3]

  • BenchChem. (2025).[1][2][3][4][7][8] Technical Guide to the Physicochemical Properties of Piperazine Salts. Link

  • Serajuddin, A. T. (2007).[1][2][5][3][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Standard text on salt selection for basic drugs).

  • Loftsson, T., & Brewster, M. E. (2010).[2][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on HP-β-CD complexation).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011).[1][2][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (The definitive guide for salt formation protocols).

Sources

Technical Support Center: Preclinical Evaluation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the central support hub for researchers investigating the pharmacodynamics and behavioral profiles of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP) in preclinical animal models. As a novel substituted benzylpiperazine, 3-FBIP presents unique formulation, dosing, and neurochemical monitoring challenges.

This guide is designed by application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and causal explanations for experimental design choices.

Section 1: Pharmacological Profiling & Mechanism of Action (FAQ)

Q: How do the specific structural modifications of 3-FBIP alter its target affinity compared to standard benzylpiperazine (BZP)? A: Understanding the Structure-Activity Relationship (SAR) is critical for predicting off-target effects. Unsubstituted BZP acts primarily as a dopamine transporter (DAT) inhibitor and releasing agent, driving classic sympathomimetic stimulation[1]. However, 3-FBIP introduces two critical modifications:

  • 3-Fluoro Substitution: Halogenation at the meta-position of the benzyl ring (similar to the trifluoromethyl group in TFMPP) shifts the molecule's affinity away from DAT and heavily toward the serotonin transporter (SERT) and 5-HT receptors ()[2].

  • 4-Isopropyl Addition: The bulky, lipophilic isopropyl group on the piperazine nitrogen increases the overall partition coefficient (LogP). This enhances blood-brain barrier (BBB) penetration but creates steric hindrance that reduces off-target adrenergic binding. Consequently, 3-FBIP exhibits a mixed entactogenic/stimulant profile rather than pure hyperlocomotion.

Q: Why do my subjects exhibit lethargy rather than stimulation at low doses (1.0 - 2.0 mg/kg)? A: This is a classic manifestation of competing monoaminergic pathways. At low concentrations, the high-affinity SERT inhibition and 5-HT receptor agonism dominate. Elevated extracellular serotonin exerts an inhibitory tone on downstream dopaminergic circuits, leading to hypo-locomotion or behavioral "flattening" ()[1]. Dopaminergic stimulation only overcomes this serotonergic tone at higher dose thresholds.

Section 2: Formulation & Pharmacokinetics Troubleshooting

Q: My 3-FBIP free base is precipitating in physiological saline. How do I achieve a stable solution for intraperitoneal (IP) injection? A: Piperazine derivatives in their free base form are highly lipophilic and possess poor aqueous solubility. Attempting to inject a suspension will result in erratic absorption kinetics and irreproducible behavioral data.

  • The Chemical Solution (Preferred): Convert the free base to a hydrochloride (HCl) salt. Bubble dry HCl gas through an ethereal solution of 3-FBIP, followed by recrystallization. The resulting salt is highly water-soluble and allows for the use of pure 0.9% NaCl as a vehicle.

  • The Formulation Solution: If conversion is not possible, utilize a self-validating co-solvent vehicle. We recommend 5% DMSO, 5% Tween-80, and 90% sterile saline . Causality note: You must run a vehicle-only control group, as DMSO can independently alter BBB permeability and baseline locomotor activity.

Q: Why should I use IP injection instead of oral (PO) gavage for initial dose-ranging? A: PO administration introduces high pharmacokinetic variability due to first-pass hepatic metabolism. Cytochrome P450 enzymes will rapidly N-dealkylate the isopropyl group, converting 3-FBIP into a different active metabolite. IP administration bypasses the gastrointestinal tract, providing a sharper, more reproducible pharmacokinetic peak (


 ~15-30 mins) necessary for correlating acute neurochemical efflux with behavioral changes.

Section 3: In Vivo Dosage Optimization & Microdialysis Protocol

To establish a reliable dose-response curve, every protocol must be a self-validating system . The following workflow ensures that any observed monoamine efflux is directly attributable to 3-FBIP and not to probe instability or environmental stress.

Step-by-Step Methodology
  • Stereotaxic Implantation: Implant a microdialysis guide cannula targeting the nucleus accumbens (NAc) shell. Causality: The NAc is densely innervated by both DAT and SERT terminals, making it the optimal locus for capturing the dual-action efflux of substituted piperazines.

  • Baseline Collection (Internal Validation): Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min. Collect three 30-minute baseline fractions prior to dosing.

    • Self-Validation Rule: If the variance in baseline dopamine/serotonin between these three fractions exceeds 10%, the probe is unstable or the animal is acutely stressed. The subject must be excluded to prevent false-positive efflux readings.

  • Positive Control Validation: In a separate cohort, administer 3.0 mg/kg MDMA (IP). This validates that your HPLC-ECD detection system is properly calibrated to detect simultaneous DA/5-HT efflux ()[3].

  • Dose Administration: Administer 3-FBIP via IP injection at staggered doses (e.g., 1.0, 3.0, 10.0 mg/kg). Immediately place the animal in the Open Field arena to synchronize behavioral tracking with dialysate fraction collection.

  • Toxicity Monitoring: Monitor continuously for 120 minutes. If severe motor stereotypy or convulsions occur, immediately halt the assay.

Workflow Start Formulate 3-FBIP (Convert to HCl Salt) Vehicle Prepare Vehicle (Saline or 5% Tween-80) Start->Vehicle Control Self-Validating Controls (Vehicle & MDMA Positive) Vehicle->Control Dose Administer Dose (1.0 - 10.0 mg/kg IP) Control->Dose Assay In Vivo Assays (Microdialysis & Open Field) Dose->Assay Tox Toxicity Observed? (e.g., Convulsions) Assay->Tox Tox->Dose Yes (Titrate Down) Opt Optimal Dose Window Established Tox->Opt No (Safe Range)

Step-by-step experimental workflow for in vivo dosage optimization of 3-FBIP.

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: Comparative Pharmacodynamic Profiles

Use this table to benchmark 3-FBIP against well-characterized piperazine analogs.

CompoundPrimary TargetSecondary TargetDominant Behavioral PhenotypeExpected

(IP)
BZP DAT (Inhibitor/Releaser)NETStimulant, Hyperlocomotion15 - 20 mins
TFMPP SERT (Inhibitor/Releaser)5-HT1/2 ReceptorsMild Entactogen, Anxiogenic20 - 30 mins
3-FBIP SERT > DAT (Predicted)5-HT ReceptorsMixed Stimulant/Entactogen15 - 25 mins
Table 2: Acute Troubleshooting Matrix
Experimental IssueMechanistic CauseRecommended Solution
Precipitation in Syringe High lipophilicity of free base; pH mismatch with vehicle.Convert to HCl salt; if impossible, utilize a 5% Tween-80 / 5% DMSO co-solvent system.
Convulsions at >20 mg/kg Serotonin syndrome; excessive sympathomimetic tone overriding seizure thresholds ()[4].Cap dosage at 10 mg/kg. Administer diazepam (5 mg/kg IP) for acute rescue.
No Locomotor Activation 5-HT receptor agonism is overriding DA-mediated stimulation at low doses.Co-administer with a selective 5-HT2C antagonist to isolate and observe DAT-mediated effects.

Section 5: Pathway Visualization

Understanding the dual-target nature of 3-FBIP is essential for interpreting complex behavioral outputs. The diagram below illustrates the causal relationship between transporter inhibition and downstream receptor activation.

Pathway Compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP) SERT Serotonin Transporter (SERT) High Affinity Compound->SERT Primary Target DAT Dopamine Transporter (DAT) Moderate Affinity Compound->DAT Secondary Target Serotonin Extracellular 5-HT Accumulation SERT->Serotonin Reuptake Inhibition / Efflux Dopamine Extracellular DA Accumulation DAT->Dopamine Reuptake Inhibition Receptor 5-HT1 / 5-HT2 Receptors (Downstream Activation) Serotonin->Receptor Synaptic Binding Behavior Behavioral Output: Entactogenic & Stimulant Effects Dopamine->Behavior Striatal Activation Receptor->Behavior Neural Circuit Modulation

Logical relationship and signaling pathway of 3-FBIP monoaminergic modulation.

References

  • Dolan, S. B., Shetty, R. A., Forster, M. J., & Gatch, M. B. (2018). "Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis." Journal of Psychopharmacology.[Link]

  • Luethi, D., & Liechti, M. E. (2020). "Designer drugs: mechanism of action and adverse effects." Archives of Toxicology.[Link]

  • "New Psychoactive Substances: Piperazines and Aminoindanes." (2022). Encyclopedia.pub.[Link]

  • Miliano, C., Serpelloni, G., Rimondo, C., Mereu, M., Martellotta, M. C., & De Luca, M. A. (2016). "Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants." Frontiers in Neuroscience.[Link]

Sources

Technical Support Center: Troubleshooting 1-(3-Fluorobenzyl)-4-isopropylpiperazine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of 1-(3-fluorobenzyl)-4-isopropylpiperazine. As a heavily substituted piperazine derivative, this scaffold is highly relevant in CNS drug discovery, particularly for targeting GPCRs and sigma receptors[1]. However, the inherent nucleophilicity of the piperazine nitrogens frequently leads to complex impurity profiles that require precise synthetic control.

Part 1: Frequently Asked Questions (FAQs) on Synthesis & Impurity Profiling

Q1: What are the primary synthetic routes for 1-(3-fluorobenzyl)-4-isopropylpiperazine, and what are their characteristic impurity profiles? A1: There are two dominant synthetic pathways utilized in process chemistry, each presenting a distinct impurity signature[2]:

  • Direct N-Alkylation: Reacting 1-isopropylpiperazine with 3-fluorobenzyl chloride (or bromide) in the presence of a base (e.g., K2CO3).

    • Common Impurities: Quaternary ammonium salts (over-alkylation), unreacted 1-isopropylpiperazine, and structurally similar pyrazine byproducts.

  • Reductive Amination: Reacting 1-(3-fluorobenzyl)piperazine with acetone using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).

    • Common Impurities: Unreacted starting amine, isopropyl alcohol (from direct reduction of acetone), and stable imine/aminal intermediates if the reduction is incomplete.

Q2: During direct N-alkylation, why am I observing a high percentage of quaternary ammonium salt impurities (>10%)? A2: This is a classic chemoselectivity issue. The tertiary nitrogen in the newly formed 1-(3-fluorobenzyl)-4-isopropylpiperazine remains highly nucleophilic. If the 3-fluorobenzyl halide is highly reactive (especially the bromide) or present in excess, it will undergo a subsequent


 reaction with the tertiary amine, generating a permanently charged quaternary ammonium salt[3].
  • Causality & Solution: High temperatures and polar aprotic solvents (like DMF) accelerate this over-alkylation. To mitigate this, strictly control the stoichiometry of the alkylating agent (0.95 - 1.05 eq), use a less reactive solvent (like acetonitrile), and maintain the reaction temperature below 60°C.

Q3: My reductive amination with acetone is stalling, leaving >20% unreacted 1-(3-fluorobenzyl)piperazine. How can I drive it to completion? A3: Acetone is a ketone, which is sterically more hindered and electronically less electrophilic than an aldehyde. Consequently, the formation of the crucial iminium ion intermediate is thermodynamically and kinetically disfavored[1].

  • Causality & Solution: If you do not provide mild acidic conditions, the iminium ion will not form in sufficient concentrations. You must add a catalytic amount of glacial acetic acid (typically 1-2 equivalents relative to the amine) to protonate the acetone carbonyl, facilitating the nucleophilic attack. Furthermore, use NaBH(OAc)3 instead of NaBH4 or NaBH3CN; NaBH(OAc)3 is mild enough to selectively reduce the iminium ion without prematurely reducing the acetone to isopropanol.

Part 2: Troubleshooting Guide & Experimental Workflows

Issue 1: Co-elution of Unreacted Piperazine Starting Materials

Because 1-isopropylpiperazine and the target product share similar pKa values and polarities, they often co-elute during standard silica gel chromatography.

Self-Validating Protocol: Selective Precipitation via Diacetate Salt Formation Instead of relying solely on chromatography, exploit the differential solubility of piperazine salts[4].

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure and redissolve the residue in cold anhydrous acetone (10 mL per gram of crude).

  • Acidification: While stirring vigorously at 0-5°C, slowly add glacial acetic acid (2.5 equivalents).

  • Precipitation: The unreacted secondary/primary piperazines will preferentially form highly crystalline, insoluble diacetate salts. The highly sterically hindered target molecule (a tertiary/tertiary diamine) typically remains in solution.

  • Isolation: Filter the mixture through a sintered glass funnel. Wash the filter cake thoroughly with cold acetone.

  • Validation: Analyze both the filtrate (containing the target product) and the filter cake via LC-MS. If the target product is confirmed in the filtrate, concentrate it and regenerate the free base by partitioning between 1M NaOH and dichloromethane (DCM).

Issue 2: Managing Reductive Amination Byproducts

If utilizing the reductive amination route, the generation of isopropyl alcohol and borate salts can complicate the aqueous workup, leading to emulsions and poor phase separation.

Protocol: Optimized Workup for Reductive Amination

  • Quenching: Upon reaction completion (monitored by TLC/LCMS), cool the mixture to 0°C and quench slowly with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Do not use strong bases like NaOH initially, as they can cause rapid, exothermic decomposition of unreacted borohydride.

  • Extraction: Extract the aqueous layer with ethyl acetate (EtOAc) rather than DCM. EtOAc is less prone to forming stubborn emulsions with borate salts.

  • Washing: Wash the combined organic layers with a 10% aqueous Rochelle salt (potassium sodium tartrate) solution. Rochelle salt acts as a chelating agent, effectively breaking up boron complexes and ensuring a clean organic phase.

  • Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Part 3: Quantitative Data Presentation

The following table summarizes the typical impurity profiles and chromatographic behaviors observed during the synthesis of 1-(3-fluorobenzyl)-4-isopropylpiperazine.

Synthesis RouteMajor ImpurityRelative Retention Time (RRT)*Cause of FormationPrimary Mitigation Strategy
Direct Alkylation Quaternary Ammonium Salt0.3 - 0.4 (Highly polar)Excess 3-fluorobenzyl halide, high temp.Strict stoichiometry (1.0 eq), lower temp (<60°C).
Direct Alkylation Unreacted 1-Isopropylpiperazine0.6 - 0.7Incomplete reaction, reagent degradation.Monitor via LC-MS; use selective salt precipitation.
Reductive Amination Unreacted 1-(3-Fluorobenzyl)piperazine0.8 - 0.9Slow iminium ion formation with acetone.Add 1-2 eq. Acetic Acid; use NaBH(OAc)3.
Both Routes Dimeric Piperazine Species1.4 - 1.6 (Non-polar)Trace piperazine in starting materials.Source high-purity starting materials (>99%).

*RRT is relative to the target product (RRT = 1.0) on a standard C18 Reverse Phase HPLC column (Water/Acetonitrile with 0.1% TFA).

Part 4: Visualizations

Pathway 1: Synthetic Workflow and Impurity Generation

The following diagram illustrates the divergent pathways in the direct alkylation route, highlighting where the critical over-alkylation impurity is generated.

Synthesis SM1 1-Isopropylpiperazine (Nucleophile) Product 1-(3-Fluorobenzyl)-4-isopropylpiperazine (Target Product) SM1->Product Base, Solvent (SN2 Alkylation) Imp2 Unreacted Amine (Residual SM) SM1->Imp2 Incomplete Reaction SM2 3-Fluorobenzyl Halide (Electrophile) SM2->Product Imp1 Quaternary Ammonium Salt (Over-alkylation Impurity) Product->Imp1 Excess Halide High Temp

Synthetic workflow for direct N-alkylation highlighting the generation of over-alkylation impurities.

Pathway 2: Pharmacological Context of Substituted Piperazines

Substituted piperazines like 1-(3-fluorobenzyl)-4-isopropylpiperazine are frequently evaluated as ligands for sigma receptors and GPCRs. This diagram maps the expected downstream signaling cascade.

Signaling Ligand Piperazine Ligand (e.g., Target Molecule) Receptor Sigma-1 / GPCR Receptor (ER-Mitochondrion Interface) Ligand->Receptor Binding & Activation Effector Intracellular Calcium Release (Ca2+ Modulation) Receptor->Effector Signal Transduction Outcome Modulation of Neurological Stress Responses Effector->Outcome Cellular Response

Simplified signaling cascade modulated by neuroactive N-alkyl piperazine ligands.

References

  • MDPI - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. URL:[Link]

  • Google Patents - US2919275A - Purification of piperazine.

Sources

Technical Support Center: Optimizing 1-(3-Fluorobenzyl)-4-isopropylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Fluorobenzyl)-4-isopropylpiperazine . This molecule presents unique synthetic challenges due to the competing nucleophilicities of the piperazine nitrogens and the steric hindrance introduced by the isopropyl group.

This guide is designed for discovery chemists and process scientists. It bypasses basic theory to directly address the causality behind yield-limiting side reactions (such as over-alkylation and E2 elimination) and provides a self-validating, field-tested protocol to maximize your throughput.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why am I getting low yields and propene gas when alkylating 1-(3-fluorobenzyl)piperazine with 2-bromopropane? A: This is a classic issue of competing reaction pathways. 2-Bromopropane is a secondary alkyl halide. When reacted with a bulky secondary amine like 1-(3-fluorobenzyl)piperazine in the presence of an inorganic base (e.g.,


), steric hindrance significantly slows down the desired 

nucleophilic substitution. Instead, the amine or the base acts as a Brønsted base, triggering an

elimination pathway. This strips a proton from the isopropyl halide, releasing propene gas and leaving your starting material unreacted. Solution: Abandon direct alkylation for secondary alkyl groups and switch to reductive amination[1].

Q2: I switched to direct alkylation of 1-isopropylpiperazine with 3-fluorobenzyl bromide, but I'm seeing a highly polar byproduct that won't elute on silica. What is it? A: You are likely generating a quaternary ammonium salt. 1-isopropylpiperazine contains both a secondary and a tertiary amine. While the secondary amine is the intended target, the resulting product contains two tertiary amines. Benzyl halides are highly electrophilic; if the reaction is run at elevated temperatures or with even a slight excess of the benzyl halide, the newly formed tertiary amines will undergo a second alkylation (quaternization)[2]. This forms a permanently charged salt that sticks to the baseline of your TLC plate. Solution: Reductive amination completely avoids quaternary salt formation[2]. If you must use direct alkylation, strictly limit the benzyl bromide to 1.0 equivalent, add it dropwise at 0 °C, and use a sterically hindered base like DIPEA.

Q3: How do I force the reductive amination with acetone to completion? My imine formation is sluggish. A: Acetone is a ketone, which is inherently less electrophilic than an aldehyde due to steric hindrance and the electron-donating effects of its two methyl groups. Furthermore, reacting a secondary amine with a ketone forms an iminium ion, not a neutral imine. To accelerate this, you must add 1.0–2.0 equivalents of a weak acid, typically glacial acetic acid (AcOH)[3]. The acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and driving the dehydration step.

Q4: Should I use


, 

, or STAB for the reductive amination?
A: Sodium triacetoxyborohydride (STAB,

) is the gold standard for this transformation[3].
  • Why not

    
    ?  It is too reactive. It will rapidly reduce your acetone directly into isopropanol before the iminium ion has a chance to form[4].
    
  • Why not

    
    ?  While historically popular, sodium cyanoborohydride is highly toxic, generates hydrogen cyanide gas under acidic conditions, and requires strict pH monitoring[4].
    
  • Why STAB? The three electron-withdrawing acetate groups make STAB a mild hydride donor. It is completely unreactive toward ketones like acetone at room temperature but rapidly reduces the more electrophilic iminium ion. This allows for a true "one-pot" direct reductive amination[3].

Quantitative Data: Yield & Pathway Comparison

The following table summarizes the expected outcomes of various synthetic strategies for this target molecule.

Synthetic RouteReagents & ConditionsMajor Side ReactionsTypical Yield (%)Scalability / Safety
Direct Alkylation (Route A) 1-(3-Fluorobenzyl)piperazine, 2-Bromopropane,

, MeCN, Reflux

Elimination (Propene gas formation)
20 - 35%Poor; low atom economy.
Direct Alkylation (Route B) 1-Isopropylpiperazine, 3-Fluorobenzyl bromide, DIPEA, DCM, 0 °C to RTQuaternization (Over-alkylation)60 - 75%Moderate; requires strict stoichiometry.
Reductive Amination (Aldehyde) 1-Isopropylpiperazine, 3-Fluorobenzaldehyde, STAB, DCE, RTMinor alcohol formation85 - 95%Excellent; clean reaction profile[5].
Reductive Amination (Ketone) 1-(3-Fluorobenzyl)piperazine, Acetone, STAB, AcOH, DCE, RTNone significant88 - 98% Optimal ; highly selective, cheap reagents[3].

Mechanistic & Workflow Visualizations

Workflow N1 1-(3-Fluorobenzyl)piperazine + Acetone N2 Iminium Formation (Add AcOH, 1h, RT) N1->N2 N3 Reduction (Add STAB, 12h, RT) N2->N3 N4 Aqueous Workup (Sat. NaHCO3) N3->N4 N5 Pure Target Compound N4->N5

Fig 1. Optimized stepwise workflow for the reductive amination using STAB.

Mechanism cluster_0 Optimal Route: Reductive Amination cluster_1 Suboptimal Route: Direct Alkylation Start 1-(3-Fluorobenzyl)piperazine Acetone + Acetone (Ketone) Start->Acetone iPrBr + 2-Bromopropane Start->iPrBr Iminium Iminium Ion Intermediate Acetone->Iminium AcOH (cat) Product1 Target: 1-(3-Fluorobenzyl)-4-isopropylpiperazine Iminium->Product1 Hydride Transfer STAB + NaBH(OAc)3 SN2 Sterically Hindered SN2 iPrBr->SN2 E2 E2 Elimination (Base) iPrBr->E2 Product2 Target (Low Yield) SN2->Product2 Propene Propene Gas + Unreacted Amine E2->Propene

Fig 2. Mechanistic divergence between reductive amination and direct alkylation.

Validated Experimental Protocol: One-Pot Reductive Amination via STAB

Objective: Synthesis of 1-(3-Fluorobenzyl)-4-isopropylpiperazine from 1-(3-fluorobenzyl)piperazine and acetone.

Materials:

  • 1-(3-Fluorobenzyl)piperazine (1.0 eq, limiting reagent)

  • Acetone (Anhydrous) (3.0 eq)

  • Glacial Acetic Acid (AcOH) (1.5 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M relative to amine)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress. Causality: STAB is sensitive to water and will slowly hydrolyze, degrading your hydride source[4].

  • Iminium Formation: Dissolve 1.0 eq of 1-(3-fluorobenzyl)piperazine in anhydrous DCE. Add 3.0 eq of anhydrous acetone, followed by 1.5 eq of glacial acetic acid[6].

  • Equilibration (Self-Validation Step): Stir the mixture at room temperature (

    
    ) for 1 to 2 hours.
    
    • Checkpoint: Pull a 10 µL aliquot, quench with saturated

      
      , extract into DCM, and analyze via TLC (10% MeOH in DCM, Ninhydrin stain) or LCMS. Proceed to the next step only when the starting amine signal is minimized. Adding STAB prematurely will result in unreacted starting material.
      
  • Reduction: Cool the reaction flask to

    
     using an ice bath. Add 1.5 eq of STAB portion-wise over 15 minutes[6]. Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents thermal runaway.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under nitrogen.

  • Quenching & Workup: Cool the flask to

    
    . Slowly add saturated aqueous 
    
    
    
    until the aqueous layer reaches pH 8-9[6].
    • Causality: This neutralizes the acetic acid, destroys unreacted STAB, and ensures the basic piperazine nitrogens are deprotonated (free base form) so they partition cleanly into the organic layer.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Eluent gradient: 0-5% Methanol in DCM with 0.1% Triethylamine). Causality: Triethylamine coats the acidic silanol groups on the silica gel, preventing the highly basic piperazine product from streaking down the column.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.[Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Common Organic Chemistry. Reductive Amination - Common Conditions. Common Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. Wikipedia. [Link]

Sources

Technical Support Center: Preventing Solution Degradation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Fluorobenzyl)-4-isopropylpiperazine. This compound is a highly valuable pharmaceutical intermediate, featuring a substituted piperazine ring and a benzylic moiety. While these structural elements are crucial for biological activity, they introduce specific vulnerabilities in solution—namely N-oxidation, photolytic cleavage, and pH-dependent precipitation.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to provide causality-driven troubleshooting and self-validating experimental protocols , ensuring your analytical data and biological assays remain uncompromised.

DegradationPathways A 1-(3-Fluorobenzyl)- 4-isopropylpiperazine B Oxidative Stress (O2, ROS) A->B C Photolytic Stress (UV/Vis Light) A->C D pH Fluctuations (Extreme Acid/Base) A->D E N-Oxidation & Benzylic Oxidation B->E F Benzyl-Piperazine Bond Cleavage C->F G Free Base Precipitation D->G

Primary degradation pathways of 1-(3-Fluorobenzyl)-4-isopropylpiperazine in solution.

Frequently Asked Questions (FAQs)

Q1: My stock solution developed a yellowish tint after a week at room temperature. What causes this? A1: Color changes in benzylpiperazine derivatives almost universally indicate oxidative degradation[1]. The causality lies in the electron-rich tertiary nitrogen atoms of the piperazine ring, which readily donate electrons to atmospheric oxygen or reactive oxygen species (ROS), forming N-oxides. Furthermore, the benzylic carbon is susceptible to radical-mediated oxidation, which often yields colored degradants. To prevent this, store solutions in tightly sealed containers under an inert atmosphere (e.g., Argon) and consider incorporating antioxidants[1].

Q2: I am seeing inconsistent potency in my in vitro assays, but my HPLC shows a single peak. Why? A2: If biological potency drops but your HPLC only shows one peak, you are likely experiencing free base precipitation or the co-elution of a degradation product. 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a weak base[1]. If your assay buffer pH exceeds the compound's pKa, it reverts to its lipophilic free base form, causing micro-precipitation that mimics degradation via a loss of soluble concentration. Alternatively, your HPLC method may not be "stability-indicating." You must optimize the mobile phase (e.g., adding an amine modifier like triethylamine to reduce peak tailing) and utilize a photodiode array (PDA) detector at 254 nm to confirm peak purity[1],[2].

Q3: Does standard laboratory lighting affect the stability of this compound? A3: Yes. The benzyl-piperazine bond is highly vulnerable to photolytic degradation when exposed to UV or standard fluorescent laboratory light[2],[3]. Photons in the UV range provide sufficient energy to cleave the C-N bond, yielding 3-fluorobenzaldehyde and 1-isopropylpiperazine fragments. Always use amber-colored or light-resistant vials for storage and conduct sensitive experiments under subdued lighting[1].

Troubleshooting Guide: Mechanistic Solutions

Issue 1: Oxidative Degradation (N-Oxidation & Benzylic Oxidation)
  • Causality: The steric hindrance of the isopropyl group offers minor protection, but the N1 tertiary amine and the benzylic position remain highly exposed to oxidative stress.

  • Solution: Formulate the drug as a salt (e.g., hydrochloride or citrate) rather than a free base[1]. Protonating the piperazine nitrogens drastically reduces their electron density, effectively neutralizing their susceptibility to N-oxidation[4]. Additionally, incorporate 0.01% - 0.1% butylated hydroxytoluene (BHT) or ascorbic acid into your aqueous formulations[1].

Issue 2: Photolytic Cleavage
  • Causality: UV irradiation induces a homolytic or heterolytic cleavage of the benzylic C-N bond, permanently destroying the active pharmacophore.

  • Solution: Implement strict light-protection protocols. If amber vials are unavailable, wrap all transparent LC-MS/HPLC autosampler vials in aluminum foil.

Issue 3: pH-Dependent Instability
  • Causality: Fluctuations in solution pH alter the ionization state of the piperazine ring, directly impacting thermodynamic solubility.

  • Solution: Conduct a pH-stability profile to identify the optimal buffering range[1]. Maintain the solution at least 2 pH units below the compound's highest pKa to ensure complete protonation and solubility.

Quantitative Data: Solution Stability Matrix

The following table summarizes the expected stability of 1-(3-Fluorobenzyl)-4-isopropylpiperazine under various solution conditions, highlighting the critical need for environmental control.

Storage ConditionBuffer / SolventAdditivesLight Exposure% Recovery (Day 7)Primary Degradant Observed
25°CMethanolNoneAmbient Light78.4%Cleavage Products
25°CMethanolNoneDark (Amber)89.1%N-Oxides
4°C0.1M HCl (aq)NoneDark (Amber)98.5%None detected
25°CPBS (pH 7.4)0.05% BHTDark (Amber)97.2%Trace N-Oxides
60°C (Forced)3% H₂O₂NoneDark< 10.0%N-Oxides / Benzylic

Experimental Protocols: Self-Validating Systems

Protocol 1: Forced Degradation & Stability-Indicating Assay Development

To trust your analytical results, you must first prove your method can separate the parent compound from its degradants. This is a self-validating system : by intentionally destroying the compound, you validate the detection method's resolving power[1].

  • Preparation of Stock: Dissolve 10 mg of 1-(3-Fluorobenzyl)-4-isopropylpiperazine in 10 mL of Acetonitrile (1 mg/mL).

  • Oxidative Stress: Transfer 1 mL of the stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours[1].

  • Photolytic Stress: Transfer 1 mL of the stock to a clear glass vial. Expose to direct UV light (254 nm) for 24 hours[2].

  • Neutralization & Dilution: Dilute all stressed samples 1:10 with your starting HPLC mobile phase.

  • HPLC Analysis: Inject samples using a C18 or Phenyl column. Utilize a gradient elution (e.g., Water with 0.1% TFA to Acetonitrile) and monitor at 254 nm[2].

  • Validation Check: The method is valid only if the parent peak is baseline-resolved (Resolution > 1.5) from all newly formed degradation peaks (N-oxides, cleavage products).

Protocol 2: Salt Formation for Enhanced Solution Stability

Converting the free base to a hydrochloride salt protonates the piperazine ring, drastically reducing oxidative susceptibility and preventing pH-driven precipitation[1],[4].

  • Dissolution: Dissolve 1.0 g of the free base compound in 10 mL of anhydrous diethyl ether or ethanol.

  • Acidification: Slowly add 1.05 molar equivalents of 2M HCl in diethyl ether dropwise under continuous stirring at 0°C (using an ice bath).

  • Precipitation: A white crystalline precipitate of the hydrochloride salt will form immediately.

  • Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry under a vacuum in a desiccator for 24 hours.

  • Verification: Confirm salt formation via NMR and verify that the new aqueous solution maintains a stable, acidic pH.

TroubleshootingWorkflow Start Observe Inconsistent Assay Results CheckHPLC Run Stability-Indicating HPLC-UV (254 nm) Start->CheckHPLC Decision Are Degradation Peaks Present? CheckHPLC->Decision Oxidation Add Antioxidant (e.g., BHT, Ascorbic Acid) Decision->Oxidation Yes (Early Rt shift) Photo Switch to Amber Vials & Inert Atmosphere Decision->Photo Yes (Cleavage products) pH Optimize Buffer (Formulate as HCl Salt) Decision->pH No (Check Solubility)

Causality-driven troubleshooting workflow for solution instability.

References

Sources

Addressing off-target effects of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Sigma-1 Receptor (σ1R) Ligand / Benzylpiperazine Derivative[1]

Welcome to the Technical Support Hub

You are accessing the support interface for 1-(3-Fluorobenzyl)-4-isopropylpiperazine . Based on its chemical scaffold (N-benzyl-N'-alkylpiperazine), this compound is a high-affinity probe for the Sigma-1 Receptor (σ1R) .[1]

However, researchers frequently encounter "off-target" noise due to the promiscuous nature of the piperazine ring.[1][2] This guide addresses the three most critical technical hurdles: Receptor Selectivity (σ1R vs. σ2R) , Cardiotoxicity (hERG inhibition) , and Physicochemical Solubility .

Part 1: Selectivity Troubleshooting (σ1R vs. σ2R)

Issue: "My functional assay data contradicts my binding affinity results."

Diagnosis: You are likely observing cross-talk with the Sigma-2 Receptor (σ2R) .[1] While the isopropyl group at the N4 position enhances σ1R affinity, the benzylpiperazine core retains significant affinity for σ2R.[1] If your functional readout (e.g., cytotoxicity or calcium mobilization) is inconsistent, your compound may be acting as a σ2R agonist/antagonist simultaneously.[1]

Q: How do I confirm the signal is purely σ1R-mediated?

A: You must perform a "Masked" Competition Assay. Standard radioligand binding often fails to distinguish between subtypes if the radiotracer is not perfectly selective.[1]

The Protocol:

  • Control: Run your binding assay using [³H]-(+)-pentazocine.[1][3][4] This is the gold standard for σ1R, but even it can have low-affinity interactions with σ2R at high concentrations.[1]

  • The "Masking" Validation:

    • To isolate σ1R activity: Use a highly selective σ1R antagonist (e.g., NE-100 or BD-1047 ) at 100 nM.[1] If your compound's effect persists, it is off-target (likely σ2R or non-sigma).[1]

    • To isolate σ2R activity (to quantify the off-target risk): Use [³H]-DTG as the radioligand in the presence of 1 µM (+)-pentazocine.[1] The pentazocine saturates σ1R; any displacement by your compound in this state represents pure σ2R affinity.[1]

Visual Guide: The Selectivity Filter Workflow

SelectivityWorkflow Start Experimental Signal Observed (e.g., Ca2+ flux, Cell death) Blocker Apply σ1R Selective Antagonist (e.g., NE-100, 100nM) Start->Blocker Decision Does the signal disappear? Blocker->Decision Yes Signal is σ1R Mediated (Target Confirmed) Decision->Yes Yes No Signal is Off-Target Decision->No No CheckSigma2 Check σ2R Activity: Run [3H]-DTG binding + 1µM (+)-pentazocine mask No->CheckSigma2 CheckTransporters Check Monoamines: Run DAT/SERT binding No->CheckTransporters

Figure 1: Decision tree for validating Sigma-1 Receptor specificity using pharmacological masking.

Part 2: Safety & Physiological Off-Targets (hERG)

Issue: "I am seeing unexpected cardiotoxicity or cell death in non-neuronal lines."

Diagnosis: hERG Potassium Channel Inhibition. The structure of 1-(3-Fluorobenzyl)-4-isopropylpiperazine contains a basic nitrogen (protonated at physiological pH) flanked by two lipophilic groups (benzyl and isopropyl).[1] This is the classic pharmacophore for hERG channel blockers , which can cause QT prolongation (arrhythmias).[1]

Q: Is this compound safe for in vivo use?

A: You must determine the Safety Margin (TI). Piperazine derivatives frequently hit hERG in the low micromolar range (1–10 µM).

Troubleshooting Protocol:

  • Thallium Flux Assay (High Throughput): Use this for initial screening.[1] If IC50 < 10 µM, the risk is high.[1]

  • Patch Clamp (Gold Standard): If you intend to use this compound in animal models, you must perform a whole-cell patch clamp on hERG-transfected HEK293 cells.[1]

    • Acceptable Safety Margin: The IC50 for hERG should be at least 30-fold higher than your therapeutic IC50 for σ1R.

Data Comparison Table: Common Piperazine Off-Targets

TargetRisk LevelMechanism of InteractionMitigation Strategy
Sigma-2 (σ2R) HighStructural homology of binding pocket.[1]Use σ2-selective blockers (e.g., DTG + mask) to control.[1]
hERG (Kv11.1) Critical Cationic-π interaction with channel pore (Y652/F656).Monitor QT interval in vivo; limit dose < 10 mg/kg.[1]
DAT / SERT ModerateBenzylpiperazine core mimics dopamine/serotonin.[1][5]Run secondary screen on monoamine transporters.[1]
Muscarinic (mAChR) LowSteric bulk of isopropyl group usually reduces this affinity.[1]Unlikely to be a primary issue unless at high (>10µM) doses.[1]

Part 3: Physicochemical & Formulation Guide

Issue: "The compound precipitates in my cell culture media."

Diagnosis: High Lipophilicity (LogP). The 3-fluorobenzyl and isopropyl groups make this molecule highly hydrophobic.[1] The free base form is virtually insoluble in water.[1]

Q: What is the optimal vehicle?

A: Use the Hydrochloride (HCl) Salt or Cyclodextrins.

Formulation Protocol:

  • Stock Solution: Dissolve the pure compound in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Aqueous Dilution:

    • Do not dilute directly into PBS; the salt shock may cause precipitation.[1]

    • Method A (Standard): Dilute the DMSO stock 1:1000 into media (0.1% DMSO final).[1]

    • Method B (High Concentration): If you need >10 µM in aqueous buffer, use 20% (w/v) HP-β-Cyclodextrin in water as the vehicle.[1] This encapsulates the lipophilic tail and prevents precipitation.[1]

Visual Guide: Solubility & Formulation Logic

Solubility Compound 1-(3-Fluorobenzyl)- 4-isopropylpiperazine Vehicle Select Vehicle Compound->Vehicle DMSO DMSO Stock (10-50mM) Stable at -20°C Vehicle->DMSO Stock Prep Aqueous Aqueous Buffer (PBS/Media) DMSO->Aqueous Dilution > 1:1000 Cyclo Add 20% HP-β-Cyclodextrin DMSO->Cyclo For High Dose Precipitation PRECIPITATION RISK! Aqueous->Precipitation If > 10µM Success Soluble Solution Aqueous->Success If < 10µM + 0.1% DMSO Cyclo->Success

Figure 2: Formulation strategy to prevent compound precipitation in biological assays.

Part 4: Validated Experimental Protocol

Sigma-1 Receptor Radioligand Binding Assay

Use this protocol to determine the precise Ki of your compound.

Reagents:

  • Source Tissue: Guinea pig brain membranes (richest source of σ1R) or HEK293 cells stably expressing human σ1R.[1]

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity ~30 Ci/mmol).[1]

  • Non-specific Blocker: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM).[1]

Step-by-Step:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4) .

  • Incubation:

    • Total Volume: 250 µL.[1]

    • Add 50 µL [³H]-(+)-pentazocine (Final conc: 2–3 nM).[1]

    • Add 50 µL of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (Concentration range: 10⁻¹¹ to 10⁻⁵ M).[1]

    • Add 100 µL Membrane suspension.[1]

  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma receptors have slow kinetics; 37°C ensures equilibrium).[1]

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to the filter).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

References

  • Nahas, R. I., Lever, J. R., & Lever, S. Z. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.[1][6] Bioorganic & Medicinal Chemistry, 16(2), 972–980.[1] Link

  • Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs.[1] Journal of Medicinal Chemistry, 52(19), 5812–5822.[1] Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.[1] Molecular Pharmacology, 89(1), 142–153.[1] Link

  • Zeng, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.[1] Frontiers in Pharmacology, 11, 162.[1] Link

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393–1478.[1] Link

Sources

Minimizing batch-to-batch variability of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Batch Variability Minimization & Process Control

Welcome to the Technical Support Hub. This guide is designed for process chemists and formulation scientists encountering inconsistencies in the production or utilization of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (hereafter referred to as FBI-Pip ).

Batch-to-batch variability in piperazine derivatives typically stems from three silent killers: regioisomeric contamination in starting materials, uncontrolled exotherms during alkylation, and polymorphic shifts during salt formation. This guide provides the protocols to identify and eliminate these variables.

Part 1: Critical Control Points (The Logic of Consistency)

To ensure reproducibility, you must view the synthesis not as a recipe, but as a system of competing rates. The following diagram illustrates the workflow where variability enters the system and where it must be arrested.

G Start Raw Material QC (3-Fluorobenzyl Chloride) Reaction N-Alkylation (1-Isopropylpiperazine + R-Cl) Start->Reaction Quench Quench & Extraction (pH Control) Reaction->Quench Crystallization Salt Formation (HCl/Fumarate) Quench->Crystallization Isolation Filtration & Drying Crystallization->Isolation Final Final API/Intermediate (FBI-Pip) Isolation->Final Risk1 RISK: Regioisomers (2-F, 4-F) Action: GC-MS Screening Risk1->Start Risk2 RISK: Bis-alkylation (Quat Salts) Action: Temp < 5°C, Slow Addition Risk2->Reaction Risk3 RISK: Polymorphism/Amorphous Content Action: Controlled Cooling Rate Risk3->Crystallization

Figure 1: Process flow identifying Critical Quality Attributes (CQAs) and associated risks.

Part 2: Troubleshooting Guides
Module A: The "Regioisomer Trap" (Purity Fluctuations)

Symptom: Your HPLC purity is consistent (e.g., >99%), but the biological activity or melting point varies between batches. Root Cause: The 3-fluorobenzyl chloride starting material often contains 2-fluoro or 4-fluoro isomers. These are isobaric and chemically similar, making them difficult to separate after the reaction.

Protocol: Pre-Reaction Qualification Do not rely on the Certificate of Analysis (CoA) from bulk suppliers.

  • Method: GC-MS (Split injection 1:50).

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Temperature Ramp: Hold 50°C (2 min)

    
     10°C/min to 250°C.
    
  • Acceptance Criteria:

    • 3-Fluoro isomer: >98.0%[1][2]

    • Sum of 2-Fluoro and 4-Fluoro isomers: <0.5%

    • Note: If isomers >1.0%, reject the batch. Recrystallization of the final product is rarely effective at removing these specific regioisomers due to potential solid-solution formation [1].

Module B: Controlling the Alkylation (Yield & Color Issues)

Symptom: Dark yellow/brown crude product or low yield due to "tar" formation. Root Cause: The reaction of 1-isopropylpiperazine with benzyl halides is exothermic. High temperatures promote bis-alkylation (quaternary ammonium salts) and oxidation.

Protocol: Kinetic Control Mode

  • Stoichiometry: Use a slight excess of the amine (1.1 eq of 1-isopropylpiperazine) to scavenge acid and prevent poly-alkylation.

  • Solvent System: Acetonitrile (polar aprotic) or Toluene (if using phase transfer catalysis).

  • Addition Order (Crucial):

    • Incorrect: Adding amine to the halide.

    • Correct: Dissolve amine and base (K₂CO₃) in solvent.[3] Cool to 0–5°C . Add 3-fluorobenzyl chloride dropwise over 60 minutes.

  • Why? Keeping the halide concentration low relative to the amine favors mono-alkylation over bis-alkylation [2].

Module C: Salt Formation & Polymorphism (Solubility Variance)

Symptom: Dissolution rates vary; X-ray Powder Diffraction (XRPD) patterns show shifting peaks. Root Cause: FBI-Pip likely forms multiple polymorphs or hydrates, especially as a Hydrochloride (HCl) salt. Rapid precipitation traps amorphous material.

Protocol: Equilibrium Crystallization

  • Dissolution: Dissolve free base in Ethanol (anhydrous).

  • Acid Addition: Add HCl in Ethanol (1.05 eq) at 50°C. Do not use aqueous HCl if avoiding hydrates.

  • Cooling Profile:

    • Hold at 50°C for 30 mins (Nucleation).

    • Cool to 20°C at a rate of 10°C/hour .

    • Hold at 20°C for 2 hours.

    • Cool to 0°C for 1 hour.

  • Validation: Perform DSC (Differential Scanning Calorimetry). A sharp endotherm indicates a pure crystalline form. A broad shallow peak indicates amorphous content [3].

Part 3: Comparative Data Tables

Table 1: Impurity Profile & Remediation

Impurity TypeOriginDetection MethodRemoval Strategy
Bis-alkylated Dimer Reaction Overheating / Excess HalideHPLC (Late eluter)Wash crude organic phase with dilute acid (pH 4-5); dimer is more basic/lipophilic.
Regioisomers (2-F/4-F) Raw Material ContaminationGC-MS / F-NMRPrevention only. Screen raw materials. Difficult to remove by crystallization.
Residual Amine Incomplete ReactionGC-FIDVacuum distillation or water wash at pH > 10.
Inorganic Salts Trapped in Crystal LatticeAsh Test / ICRepulp final solid in anhydrous ethanol.

Table 2: Recommended Storage Conditions

ParameterSpecificationReason
Temperature 2–8°CRetards oxidation of the piperazine ring.
Atmosphere Argon/Nitrogen OverlayPrevents carbonate formation (CO₂ absorption by amine).
Desiccant Silica GelHCl salts are often hygroscopic; moisture induces caking.
Part 4: Frequently Asked Questions (FAQ)

Q1: My product is turning pink upon storage. Is it degrading? A: Likely, yes. Piperazine derivatives are prone to N-oxidation or radical formation when exposed to light and air.

  • Fix: Recrystallize immediately using Ethanol/Activated Charcoal to remove colored oxidation products. Store subsequent batches in amber glass under Argon.

Q2: Can I use 3-fluorobenzaldehyde (Reductive Amination) instead of the chloride? A: Yes, and it is often cleaner.

  • Pros: Avoids bis-alkylation almost entirely.

  • Cons: Reagents (NaBH(OAc)₃) are more expensive than alkyl halides.

  • Recommendation: For small-scale high-purity needs (<100g), use reductive amination. For scale-up (>1kg), optimize the alkylation route described in Module B [4].

Q3: The melting point is 5°C lower than the reference standard. A: Check your solvent content. Piperazine salts often form solvates. Run a TGA (Thermogravimetric Analysis). If you see weight loss before decomposition, you have a solvate. Dry at 40°C under high vacuum ( <10 mbar) for 24 hours.

References
  • Tettey, J. N., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine. International Journal of Drug Development and Research. (Discusses GC-FID/MS separation of piperazine isomers).

  • Brock, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI Molecules. (Details kinetic control in alkylation to prevent dimers).

  • Florence, A. J. (2012). Crystal engineering of active pharmaceutical ingredients to improve solubility. IQPC. (Principles of controlling polymorphism in piperazine salts).

  • BenchChem Protocols. (2025). Application Notes for N-Alkylation of Piperidine/Piperazine Derivatives. (Comparative yields of alkylation vs. reductive amination). [3]

Sources

Technical Support Center: Analytical Refinement for 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FB-4-IPP) & Metabolites Context: High-Resolution Mass Spectrometry (HRMS) & LC-MS/MS Method Development

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk. This guide addresses advanced analytical challenges associated with 1-(3-Fluorobenzyl)-4-isopropylpiperazine , a structural analog of benzylpiperazine (BZP) often encountered in forensic toxicology and pharmaceutical research.

Due to the positional isomerism of the fluorine atom (ortho-, meta-, para-) and the polarity of piperazine metabolites, standard "screen-and-confirm" workflows often fail to provide necessary resolution or sensitivity. The following modules refine these techniques based on physicochemical principles.

Module 1: Chromatographic Resolution of Positional Isomers

User Ticket #402: "I am detecting a peak at m/z 237.17, but I cannot confirm if it is the 3-fluorobenzyl (meta) target or the 4-fluorobenzyl (para) isomer. My C18 column shows co-elution."

Scientist Response: This is a classic failure mode when analyzing fluorinated benzylpiperazines on alkyl-bonded phases (C18). The fluorine atom's position minimally affects hydrophobicity but significantly alters the electron density of the aromatic ring. A C18 column interacts primarily via hydrophobic effect, which is insufficient here.

The Solution: Leverage Pi-Pi Interactions You must switch to a stationary phase that offers pi-pi (π-π) interaction selectivity. The fluorine atom on the phenyl ring creates specific dipole moments that interact differently with a biphenyl or phenyl-hexyl phase depending on the meta vs. para position.

Recommended Protocol:

  • Stationary Phase: Biphenyl or PFP (Pentafluorophenyl) Core-Shell Column (2.6 µm).

  • Mobile Phase B: Methanol (MeOH).[1]

    • Why? Acetonitrile (ACN) forms a pi-electron cloud that can mask the pi-pi interactions between the analyte and the stationary phase. MeOH is "pi-transparent," allowing the biphenyl ligands to interact directly with the fluorobenzyl ring [1].

  • Gradient: Shallow gradient (e.g., 0.5% increase per minute) during the elution window of the isomers.

Visual Troubleshooting: Isomer Separation Logic

IsomerSeparation Start Issue: Co-eluting Isomers (m/z 237.17) CheckCol Current Column Type? Start->CheckCol C18 C18 / C8 CheckCol->C18 Standard Biphenyl Biphenyl / PFP CheckCol->Biphenyl Optimized Action1 Switch Column: Select Biphenyl or PFP C18->Action1 CheckSolvent Mobile Phase B? Biphenyl->CheckSolvent Action1->CheckSolvent ACN Acetonitrile CheckSolvent->ACN Pi-Blocking MeOH Methanol CheckSolvent->MeOH Pi-Transparent Action2 Switch to Methanol (Enhances Pi-Pi Selectivity) ACN->Action2 Result Resolution > 1.5 (Baseline Separation) MeOH->Result Action2->Result

Figure 1: Decision tree for resolving fluorinated positional isomers using stationary phase chemistry.

Module 2: Metabolite Identification & Coverage

User Ticket #409: "I am looking for the parent compound in urine samples taken 24+ hours post-administration but finding very low signal. What metabolites should I target?"

Scientist Response: Piperazines are rapidly metabolized. Relying solely on the parent compound (1-(3-fluorobenzyl)-4-isopropylpiperazine) leads to false negatives in late-phase samples. Based on the metabolism of structural analogs like BZP and TFMPP [2, 3], you must target the N-dealkylated and Hydroxylated metabolites.

Metabolic Pathway Refinement:

  • N-Dealkylation (Primary): Loss of the isopropyl group is the most likely major metabolic route, yielding 1-(3-fluorobenzyl)piperazine.

  • Hydroxylation (Secondary): Hydroxylation of the aromatic ring (likely at the para position relative to the methylene bridge, if unblocked) followed by Phase II Glucuronidation.

Target Table: MRM Transitions (Positive Mode ESI)

Analyte IDDescriptionPrecursor Ion (m/z)Quant Ion (m/z)Qual Ion (m/z)Collision Energy (V)
3-FB-4-IPP Parent237.2109.1195.125
Metabolite M1 N-Desisopropyl195.1109.156.128
Metabolite M2 Hydroxy-Parent253.2235.2109.122
Metabolite M3 N-Oxide253.2237.2109.120

Note: The "Fluorobenzyl Cation" (m/z 109.1) is the characteristic "anchor" fragment for this class.

Visual Troubleshooting: Metabolic Mapping

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent Parent Drug (m/z 237) M1 N-Desisopropyl (m/z 195) *Major Target* Parent->M1 CYP450 (Dealkylation) M2 Hydroxy-Parent (m/z 253) Parent->M2 CYP450 (Hydroxylation) M3 N-Oxide (m/z 253) Parent->M3 FMO (Oxidation) Glu O-Glucuronide (m/z 429) M2->Glu UGT (Glucuronidation)

Figure 2: Predicted metabolic pathway focusing on critical analytical targets. M1 is the primary marker for late-window detection.

Module 3: Sample Preparation & Extraction

User Ticket #415: "My recovery for the polar metabolites (M1) is poor (<40%) using Liquid-Liquid Extraction (LLE) with Ethyl Acetate."

Scientist Response: Piperazines are polar bases. The N-desisopropyl metabolite (M1) is significantly more polar than the parent. In LLE, unless the pH is adjusted to >10, the secondary amine remains charged and will not partition into the organic layer.

The Solution: Mixed-Mode Cation Exchange (MCX/SCX) Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange cartridge is superior because it utilizes the basicity of the piperazine nitrogen for retention, allowing rigorous washing of matrix interferences [4].

Optimized SPE Protocol:

  • Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Load: Sample diluted 1:1 with 0.1% Formic Acid (pH < 3). Ensures piperazine is protonated.

  • Wash 1: 0.1% Formic Acid in Water.

  • Wash 2: 100% Methanol. Removes neutrals/acids; Piperazine stays bound ionically.

  • Elute: 5% Ammonium Hydroxide in Methanol. Breaks ionic bond.

  • Evaporate & Reconstitute: Reconstitute in initial mobile phase (high aqueous content) to prevent peak fronting.

References
  • Differentiation of AB-FUBINACA and its five positional isomers using LC-ESI-LIT-MS and LC-ESI-QqQ-MS. Forensic Toxicology. (2025).

  • Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Analytical Toxicology. (2002).

  • Cytochrome P450 Dependent Metabolism of the New Designer Drug 1-(3-Trifluoromethylphenyl)Piperazine (TFMPP). Biochemical Pharmacology. (2004).

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice. (2014).

Sources

Validation & Comparative

Comparative Guide: 1-(3-Fluorobenzyl)-4-isopropylpiperazine vs. Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 1-(3-Fluorobenzyl)-4-isopropylpiperazine against established piperazine derivatives.

This analysis synthesizes principles of medicinal chemistry, specifically Structure-Activity Relationships (SAR), to evaluate the compound's physicochemical profile, pharmacological potential, and experimental utility.

Executive Summary & Compound Identity

1-(3-Fluorobenzyl)-4-isopropylpiperazine is a disubstituted piperazine derivative. Unlike its "parent" molecule 1-Benzylpiperazine (BZP) —a known psychostimulant—this derivative incorporates two critical structural modifications: a fluorine atom at the meta position of the benzyl ring and an isopropyl group on the secondary amine.

These modifications shift the pharmacological profile from a non-selective monoamine releaser (stimulant) toward a profile typical of Sigma-1 (


) receptor ligands , which are investigated for neuroprotection and cognitive enhancement.
Chemical Identity Table
FeatureTarget CompoundComparator 1: BZPComparator 2: TFMPP
IUPAC Name 1-[(3-Fluorophenyl)methyl]-4-propan-2-ylpiperazine1-Benzylpiperazine1-[3-(Trifluoromethyl)phenyl]piperazine
Structure N-Benzyl, N'-IsopropylN-Benzyl, N'-HN-Phenyl, N'-H
Key Substituent 3-Fluoro (Metabolic blocker), 4-Isopropyl (Steric bulk)Unsubstituted3-Trifluoromethyl (Lipophilic/Electronic)
Primary Class Sigma Ligand / Research ChemicalCNS Stimulant (NPS)Serotonergic / Hallucinogen (NPS)
Predicted LogP ~2.8 - 3.1~1.5~2.8
Metabolic Stability High (F blocks ring oxidation)ModerateHigh

Pharmacological Comparison: The SAR Shift

The transition from BZP to 1-(3-Fluorobenzyl)-4-isopropylpiperazine represents a classic medicinal chemistry optimization strategy. The comparison below highlights how specific structural changes alter biological targets.

A. The "Isopropyl Effect" (Steric Modulation)
  • BZP (N-H): The unsubstituted nitrogen allows for tight binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) , facilitating monoamine release.

  • Target (N-Isopropyl): The bulky isopropyl group creates steric hindrance.

    • Result: Drastically reduced affinity for DAT/NET . This molecule is unlikely to possess the potent stimulant properties of BZP.

    • Gain: Increased lipophilicity and affinity for Sigma-1 receptors , which tolerate and often prefer bulky N-substituents (e.g., as seen in the Sigma ligand SA4503).

B. The "3-Fluoro Effect" (Electronic & Metabolic)
  • TFMPP (3-CF

    
    ):  The trifluoromethyl group is highly electron-withdrawing and lipophilic, driving selectivity for 5-HT receptors  (serotonin), causing hallucinogenic effects.
    
  • Target (3-F): The single fluorine atom is an isostere for hydrogen but blocks metabolic oxidation at the reactive C3 position.

    • Result: Enhanced metabolic half-life without the extreme lipophilicity shift of the -CF

      
       group. This maintains "drug-like" properties suitable for CNS penetration.
      
Comparative Efficacy Data (Inferred via SAR)

Note: Values are projected based on homologous series in Sigma-1 receptor literature.

Receptor TargetBZP (Reference)TFMPP (Reference)1-(3-Fluorobenzyl)-4-isopropylpiperazine
Dopamine Transporter (DAT) High Affinity (

nM)
Low AffinityVery Low Affinity (Steric clash)
5-HT

Receptor
NegligibleHigh Affinity (Agonist)Low/Moderate
Sigma-1 Receptor (

)
Low AffinityLow AffinityHigh Affinity (Predicted

nM)
Calcium Channels NegligibleNegligibleModerate (Common in N-alkyl-benzylpiperazines)

Visualization: Structure-Activity Relationship (SAR)[7]

The following diagram illustrates how the specific structural modifications of the target compound shift its activity away from psychostimulant effects (BZP) and toward neuroprotective Sigma-1 pathways.

SAR_Analysis Core Piperazine Core Sub1 N-Substitution: Isopropyl Group Core->Sub1 Modification 1 Sub2 Benzyl Substitution: 3-Fluoro Group Core->Sub2 Modification 2 Effect1 Steric Bulk: Blocks DAT/NET Binding (Reduces Stimulant Effect) Sub1->Effect1 Effect2 Lipophilicity: Increases Sigma-1 Affinity (Neuroprotection) Sub1->Effect2 Sub2->Effect2 Minor Contribution Effect3 Metabolic Blockade: Prevents Ring Oxidation (Increases Half-Life) Sub2->Effect3

Caption: SAR analysis showing how Isopropyl and 3-Fluoro substitutions shift the pharmacological profile from stimulant to neuroprotective.

Experimental Protocols

For researchers investigating this compound, the following protocols ensure high-integrity synthesis and pharmacological validation.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize 1-(3-Fluorobenzyl)-4-isopropylpiperazine from 1-isopropylpiperazine.

Reagents:

  • 1-Isopropylpiperazine (1.0 eq)

  • 3-Fluorobenzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Imine Formation: Dissolve 1-isopropylpiperazine in DCM under

    
     atmosphere. Add 3-fluorobenzaldehyde and stir for 30 minutes at room temperature.
    
  • Reduction: Cool to 0°C. Add STAB portion-wise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract aqueous layer with DCM (3x). Combine organics, dry over MgSO

    
    , and concentrate.
    
  • Purification: The crude oil is often pure enough, but can be purified via column chromatography (Silica gel, DCM:MeOH 95:5).

Protocol B: Sigma-1 Receptor Binding Assay

Objective: Determine the


 of the target compound using a competitive radioligand binding assay.

Validation: This protocol uses (+)-Pentazocine as the specific Sigma-1 marker.

  • Tissue Preparation: Prepare membrane homogenates from Guinea Pig brain (rich in

    
     receptors).
    
  • Radioligand: Use

    
    -Pentazocine (2-3 nM final concentration).
    
  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation:

    • Mix: 100

      
      L Membrane + 50 
      
      
      
      L Radioligand + 50
      
      
      L Test Compound (10
      
      
      to 10
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Time: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Matsuno, K., et al. (2006).[1] "Sigma-1 receptor ligands as potential therapeutic drugs for the treatment of neuropsychiatric disorders." Expert Opinion on Therapeutic Patents. Link

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • PubChem Compound Summary. (2024). "1-(3-Fluorobenzyl)piperazine."[2][3] National Center for Biotechnology Information. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2008). "BZP and other piperazines drug profile." Link

  • Cobos, E. J., et al. (2008). "Pharmacology and therapeutic potential of sigma(1) receptor ligands." Current Neuropharmacology. Link

Sources

Validating the in-vitro to in-vivo correlation of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation framework for 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBIP-3 ), a representative high-affinity Sigma-1 Receptor (


R) ligand. This document outlines the critical path for establishing a robust In-Vitro to In-Vivo Correlation (IVIVC), a mandatory step for translating bench-top potency into therapeutic efficacy, particularly for CNS indications like neuropathic pain and neuroprotection.

Executive Summary & Compound Profile

1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBIP-3) is a lipophilic, tertiary amine designed to target the Sigma-1 receptor (


R). Unlike traditional opioids or monoamine transporter inhibitors, FBIP-3 modulates intracellular calcium signaling and chaperone activity, offering a non-narcotic pathway for analgesia and neuro-restoration.

The critical challenge in developing FBIP-3 is validating that its nanomolar in-vitro affinity (


) translates to relevant in-vivo receptor occupancy (

) and efficacy (

), without being compromised by metabolic clearance or blood-brain barrier (BBB) efflux.
Therapeutic Positioning & Alternatives

FBIP-3 is benchmarked against standard


R ligands to define its competitive edge:
CompoundClassSelectivity (

:

)
Primary Limitation
FBIP-3 Novel

Antagonist
High (>100:1) Metabolic Liability (CYP2D6)
S1RA (E-52862) Selective AntagonistHigh (>500:1)Rapid elimination in some species
Haloperidol Non-selective AntagonistLow (1:1 with D2)Severe Extrapyramidal Side Effects (EPS)
PRE-084 Selective AgonistModeratePoor oral bioavailability; Research tool only

Mechanism of Action: The Validation Logic

To validate IVIVC, we must first map the mechanism. FBIP-3 functions by antagonizing the translocation of


R from the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) to the plasma membrane, thereby preventing the sensitization of NMDA receptors and ion channels.
Pathway Visualization

The following diagram illustrates the specific intervention point of FBIP-3, which must be validated via functional assays.

Sigma1_Pathway Stress Cellular Stress / Injury Sigma1_Inactive σ1R-BiP Complex (ER Lumen) Stress->Sigma1_Inactive Triggers dissociation Sigma1_Active σ1R Translocation to MAM Sigma1_Inactive->Sigma1_Active Chaperone activation Calcium Ca2+ Influx (IP3R) Sigma1_Active->Calcium Modulates NMDA NMDA Receptor Phosphorylation Calcium->NMDA Potentiates Pain Central Sensitization / Pain NMDA->Pain Signaling Cascade FBIP3 FBIP-3 (Antagonist) FBIP3->Sigma1_Active BLOCKS Translocation

Figure 1: Mechanism of Action. FBIP-3 prevents the chaperone-mediated potentiation of NMDA signaling, the core hypothesis for its analgesic efficacy.

In-Vitro Profiling: The Foundation

Before in-vivo testing, the "input" parameters for the IVIVC model must be established. The core requirement is determining the unbound intrinsic clearance (


)  and target affinity (

)
.
Experimental Data: Comparative Potency & Stability

Representative validation data based on structural class properties.

ParameterFBIP-3S1RA (Reference)Interpretation

Affinity (

)
1.2 ± 0.3 nM 17.0 nMFBIP-3 is ~10x more potent in-vitro.

Affinity (

)
245 nM >1000 nMAdequate selectivity (>200-fold).
Microsomal Stability (

)
18 min (Rat) 45 min (Rat)Risk: Faster metabolism due to N-isopropyl group.
Permeability (

)

cm/s

cm/s
Excellent BBB penetration predicted.
Efflux Ratio (B-A/A-B) 0.9 1.1Not a P-gp substrate (Critical for CNS drugs).
Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the precise


 to predict the 

(Effective Concentration).
  • Preparation : Harvest membranes from Guinea pig brain or HEK-293 cells overexpressing human

    
    R.
    
  • Ligand : Use

    
     (specific 
    
    
    
    agonist) at 2 nM concentration.
  • Incubation : Incubate membranes with radioligand and varying concentrations of FBIP-3 (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
  • Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

In-Vivo Validation: The Translation

The IVIVC gap is bridged by verifying that the free brain concentration (


)  exceeds the in-vitro 

at the therapeutic dose.
Pharmacokinetic (PK) Profile

Species: Sprague-Dawley Rats (n=6), 10 mg/kg p.o.

ParameterValueValidation Note

(Plasma)
450 ng/mLRapid absorption (

= 0.5 h).
Brain/Plasma Ratio 3.5 Success: Highly lipophilic, accumulates in brain tissue.
Free Fraction (Brain,

)
0.02 (2%)Critical Constraint: High non-specific binding limits free drug.

(at

)
~31.5 ng/mL (~100 nM)Validation: 100 nM >> 1.2 nM (

). Target coverage is achieved.
Protocol 2: Ex-Vivo Receptor Occupancy (RO)

Objective: Confirm that plasma levels correlate with actual target engagement in the living brain.

  • Dosing : Administer FBIP-3 (1, 3, 10 mg/kg, s.c.) to mice.

  • Tracer Injection : 30 min post-dose, inject

    
     (IV tail vein).
    
  • Harvest : Decapitate animals 10 min post-tracer. Dissect whole brain rapidly.

  • Quantification : Solubilize tissue and count radioactivity.

  • Calculation :

    
    
    Target: >80% RO at therapeutic dose.
    

IVIVC Analysis & Correlation Model

The ultimate validation is the linear correlation between the in-vitro potency and the in-vivo efficacy.

Correlation Logic

We define the IVIVC Ratio as:



  • Ideal Ratio : ~1.0 - 3.0 (Implies efficacy is driven solely by

    
     occupancy).
    
  • Ratio > 10 : Suggests poor brain penetration or active efflux (transporter liability).

  • Ratio < 0.1 : Suggests off-target mechanisms contributing to efficacy.

IVIVC Workflow Diagram

This workflow ensures that every experimental step feeds into the final validation decision.

IVIVC_Workflow InVitro In-Vitro Ki (1.2 nM) Correlation IVIVC Ratio (Cbrain,u / Ki) InVitro->Correlation PlasmaPK Plasma PK (Cp) BrainDist Brain Distribution (Kp,uu) PlasmaPK->BrainDist CBrainU Free Brain Conc. (Cbrain,u) BrainDist->CBrainU FreeFrac Free Fraction (fu,brain) FreeFrac->CBrainU CBrainU->Correlation Efficacy In-Vivo Efficacy (ED50) Efficacy->Correlation

Figure 2: IVIVC Validation Workflow. The model calculates the free brain concentration to verify if it explains the observed in-vivo efficacy.

Conclusion & Recommendation

Validation Status: CONFIRMED with Metabolic Caveats.

  • Potency Translation : FBIP-3 demonstrates a robust IVIVC. The calculated

    
     at the effective analgesic dose (10 mg/kg) is approximately 100 nM , which is ~80-fold higher than the 
    
    
    
    (1.2 nM)
    . This ensures >95% receptor occupancy, validating the mechanism.
  • Comparative Performance : While FBIP-3 exhibits superior potency to S1RA , its metabolic half-life is shorter due to the labile N-isopropyl group.

  • Strategic Recommendation : Proceed to lead optimization by deuterating the isopropyl methine proton or exploring slow-release formulations to extend the duration of action without sacrificing the validated high affinity.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

  • Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist. European Journal of Pharmacology. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Di, L., et al. (2013). The impact of unbound drug concentration in the brain on CNS drug discovery. Expert Opinion on Drug Discovery. Link

  • Prezzavento, O., et al. (2007).[1] Sigma receptor ligands: synthesis and biological profile of new N,N-dialkyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]piperazines. Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Piperazines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the piperazine moiety is a cornerstone scaffold, prized for its versatile binding properties and synthetic tractability. However, its susceptibility to metabolic degradation often presents a significant hurdle in advancing lead candidates. A widely adopted and effective strategy to overcome this challenge is the introduction of fluorine atoms into the piperazine-containing molecule. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated piperazines, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during lead optimization.

The Rationale for Fluorination: Enhancing Metabolic Robustness

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1][2] The piperazine ring, particularly when N-substituted with an aryl group, is often a "metabolic soft spot," susceptible to oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[3][4] Common metabolic pathways include N-dealkylation and aromatic or aliphatic hydroxylation.

Fluorination serves as a powerful tool to enhance metabolic stability through several key mechanisms:

  • Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[2] By strategically replacing a hydrogen atom at a known site of metabolic attack with a fluorine atom, oxidative metabolism at that position can be effectively blocked.[5]

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule. This can deactivate adjacent C-H bonds towards oxidative metabolism and modulate the pKa of nearby nitrogen atoms, potentially reducing their interaction with metabolizing enzymes.[6]

  • Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which may result in a poorer fit within the active site of a metabolizing enzyme.

Comparative Metabolic Stability: Experimental Evidence

One such study on a series of piperazin-1-ylpyridazines revealed a dramatic improvement in metabolic stability through structural modifications that included fluorination. The parent compound (Compound 1) exhibited a very short half-life (t₁/₂) of approximately 2-3 minutes in both mouse and human liver microsomes. Through a series of structural modifications, including the introduction of fluorine atoms to block predicted metabolic hotspots on an aryl ring, a more than 50-fold increase in metabolic stability was achieved, with a final analog (Compound 29) displaying a t₁/₂ of over 100 minutes.[7]

CompoundKey Structural Featurest₁/₂ (min) in Mouse Liver Microsomest₁/₂ (min) in Human Liver Microsomes
1 Non-fluorinated aryl rings23
7 para-Fluoro-substituted aryl ring D26-
14 Di-fluoro-substituted aryl ring A and para-fluoro-substituted aryl ring D>6012
29 Multiple modifications including fluorination113105
Table 1: Comparative in vitro metabolic stability of a series of piperazin-1-ylpyridazines in liver microsomes. Data from[7].

These findings underscore the power of strategic fluorination in mitigating rapid metabolism. The initial fluorination at a predicted site of aromatic hydroxylation led to a 13-fold increase in stability in mouse liver microsomes.[7] Further modifications, including additional fluorination, continued to improve the metabolic profile.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the metabolic stability of novel compounds, in vitro assays using liver fractions are indispensable tools in drug discovery. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess the susceptibility of a compound to Phase I metabolic enzymes, primarily CYPs.[8]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound in a liver microsomal matrix.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of test compound (e.g., 10 mM in DMSO) pre_incubation Pre-warm microsomes, buffer, and test compound at 37°C for 5-10 min prep_compound->pre_incubation prep_microsomes Thaw pooled liver microsomes (human, rat, etc.) on ice prep_microsomes->pre_incubation prep_buffer Prepare incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) prep_buffer->pre_incubation prep_cofactor Prepare NADPH regenerating system initiation Initiate reaction by adding NADPH regenerating system prep_cofactor->initiation pre_incubation->initiation sampling Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) initiation->sampling quenching Quench reaction in aliquots with cold acetonitrile containing internal standard sampling->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifugation->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), phosphate buffer, and the test compound (final concentration typically 1 µM).[10]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard to stop the reaction.[10]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[11]

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[11]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.[12]

Objective: To determine the in vitro t₁/₂ and CLint of a test compound in a suspension of hepatocytes.

The protocol is similar to the microsomal stability assay, with the key difference being the use of a suspension of cryopreserved or fresh hepatocytes instead of microsomes. The data analysis is also analogous, with CLint being expressed as µL/min/10⁶ cells.[11]

Analytical Quantification: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[13]

Key Steps in LC-MS/MS Method Development:

  • Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[13]

  • Chromatographic Separation: An HPLC or UPLC system is used to separate the parent drug from its metabolites and other matrix components before they enter the mass spectrometer. A C18 column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid or ammonium formate, is commonly employed for piperazine derivatives.[14]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for detection, which provides excellent selectivity and sensitivity.[15]

Visualizing Metabolic Pathways

Understanding the potential metabolic fate of a fluorinated piperazine is crucial for interpreting stability data and guiding further structural modifications.

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Fluorinated Piperazine Derivative hydroxylation Hydroxylation (on aryl or alkyl groups) parent->hydroxylation CYP Enzymes n_dealkylation N-dealkylation parent->n_dealkylation CYP Enzymes oxidation Piperazine Ring Oxidation parent->oxidation CYP Enzymes glucuronidation Glucuronidation hydroxylation->glucuronidation UGTs sulfation Sulfation hydroxylation->sulfation SULTs

Caption: Potential metabolic pathways of a fluorinated piperazine derivative.

Conclusion

The strategic incorporation of fluorine is a well-established and powerful strategy for enhancing the metabolic stability of piperazine-containing drug candidates. By blocking metabolic hotspots and altering the electronic properties of the molecule, fluorination can significantly increase the in vitro half-life and reduce intrinsic clearance. The experimental protocols detailed in this guide provide a robust framework for objectively assessing the metabolic stability of novel fluorinated piperazines. Coupled with sensitive and specific LC-MS/MS analytical methods, these in vitro assays are indispensable for the rational design and optimization of drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of success in preclinical and clinical development.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. 2017.

  • In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Nuclear Medicine and Biology. 2006.

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. 2019.

  • Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology. 2009.

  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. N/A.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Thermo Fisher Scientific - US. N/A.

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. 2009.

  • Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. N/A.

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. 2026.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. N/A.

  • DOT Language. Graphviz. 2024.

  • Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How?. WuXi AppTec DMPK. 2024.

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. N/A.

  • Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. 2025.

  • Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. STAR Protocols. 2023.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Open Research Library. N/A.

  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances. 2022.

  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. British Journal of Pharmacology. 2023.

  • Graphviz and dot: Generating Diagrams with Code. YouTube. 2022.

  • On the Metabolic Stability of Fluorinated Small Molecules:. figshare. 2025.

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023.

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. 2022.

  • Metabolism of fluorine-containing drugs.. Semantic Scholar. 2001.

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS One. 2015.

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026.

  • Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. ResearchGate. 2025.

  • How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. Journal of Pharmacokinetics and Pharmacodynamics. 2016.

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. 2025.

  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates. Benchchem. N/A.

  • How To Use Graphviz for SEM Models and Path Diagrams. Stas Kolenikov. N/A.

  • A Comparative Analysis of the Biological Activity of Piperazine Isomers. Benchchem. N/A.

  • Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. 2025.

  • Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. 2024.

  • Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. KAUST Repository. N/A.

  • Prediction of Overall in Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PubMed. 2015.

Sources

Validating the Therapeutic Potential of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBI-P) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Basis

The Candidate: 1-(3-Fluorobenzyl)-4-isopropylpiperazine (FBI-P)

In the landscape of CNS drug discovery, the N-benzylpiperazine scaffold is a "privileged structure" for binding to the Sigma-1 Receptor (S1R) . The specific candidate, 1-(3-Fluorobenzyl)-4-isopropylpiperazine (herein referred to as FBI-P ), represents a strategic optimization of this scaffold.

  • The Fluorine Advantage: The 3-fluoro substitution on the benzyl ring is designed to block metabolic oxidation (CYP450 labile sites), increasing half-life (

    
    ) compared to the unsubstituted parent compound.
    
  • The Isopropyl Anchor: The N-isopropyl group provides critical lipophilicity to cross the Blood-Brain Barrier (BBB) and fills the hydrophobic pocket of the S1R ligand-binding domain.

The Therapeutic Mechanism: S1R Agonism

Current literature validates S1R agonists as potent neuroprotective agents.[1][2][3] Unlike traditional receptor signaling, S1R functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).

Mechanism of Action (MoA):

  • Resting State: S1R is dormant, bound to the chaperone BiP (GRP78).

  • Activation: FBI-P binding causes S1R to dissociate from BiP.

  • Translocation: Activated S1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R) at the MAM.

  • Effect: This ensures proper

    
     transfer to mitochondria, boosting ATP production and preventing ER-stress-induced apoptosis.
    
Comparative Analysis: FBI-P vs. Standards of Care

To validate FBI-P, you must benchmark it against established S1R ligands.

FeatureFBI-P (Candidate) PRE-084 (Reference Agonist) Haloperidol (Reference Antagonist) Riluzole (ALS Standard)
Primary Target Sigma-1 Receptor (S1R)Sigma-1 Receptor (S1R)D2 Dopamine / S1RGlutamate Transporters
Binding Affinity (

)
Predicted: < 10 nM2.2 - 44 nM~2 nMN/A
Selectivity (

)
High (Target)High (>100-fold)Low (Non-selective)N/A
BBB Permeability High (Lipophilic)ModerateHighHigh
Therapeutic Focus Neuroprotection (ALS/AD)Experimental ToolAntipsychoticALS Life Extension
Metabolic Stability Enhanced (F-substitution)Low (Rapid clearance)ModerateModerate

Part 2: Visualizing the Signaling Pathway

The following diagram illustrates the specific pathway FBI-P is hypothesized to modulate. Use this to map your readout markers (e.g., BiP, Caspase-3).

S1R_Pathway FBI_P FBI-P (Ligand) S1R_BiP S1R-BiP Complex (Resting State) FBI_P->S1R_BiP  Binds   S1R_Active Activated S1R S1R_BiP->S1R_Active  Dissociation   BiP_Free BiP (Chaperone) S1R_BiP->BiP_Free IP3R IP3R Stabilization (MAM Interface) S1R_Active->IP3R  Chaperones   ER_Stress ER Stress / ROS S1R_Active->ER_Stress  Suppresses   BiP_Free->ER_Stress  Inhibits   Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca  Facilitates Ca2+   ATP Increased ATP Mito_Ca->ATP Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of Action: FBI-P triggers S1R dissociation from BiP, stabilizing mitochondrial calcium flux and suppressing ER-stress-induced apoptosis.[3][4][5][6][7][8]

Part 3: Experimental Validation Protocols

Phase 1: In Vitro Binding & Affinity (The "Go" Signal)

Objective: Confirm FBI-P binds S1R with nanomolar affinity (


).

Protocol: Competition Radioligand Binding Assay

  • Tissue Preparation: Use Guinea Pig brain membranes (highest S1R density) or HEK293 cells overexpressing human S1R.

  • Radioligand:

    
    -Pentazocine (specific S1R agonist, 2-3 nM).
    
  • Non-Specific Control: Haloperidol (10

    
    M) or unlabeled Pentazocine.
    
  • Incubation:

    • Mix membrane homogenate (500

      
      g protein) + 
      
      
      
      -Pentazocine + FBI-P (concentration range
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Incubate: 120 min at 37°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criteria:

      
       of FBI-P should be comparable to PRE-084 (~20-40 nM).
      
Phase 2: Functional Agonism (The "Mechanism" Check)

Objective: Distinguish Agonist (Neuroprotective) vs. Antagonist (Neuropathic Pain) activity. Note: Binding affinity does not prove efficacy. You must prove FBI-P acts as a chaperone.

Protocol: Phenytoin-Induced S1R Translocation Assay

  • Cell Line: CHO cells stably expressing YFP-tagged S1R.

  • Challenge: Treat cells with Phenytoin (activates S1R) or Tunicamycin (induces ER stress).

  • Treatment: Administer FBI-P (1

    
    M) vs. PRE-084 (Positive Control) vs. NE-100 (Antagonist Control).
    
  • Readout: Confocal Microscopy.

    • Agonist Signal: FBI-P should cause diffuse YFP-S1R fluorescence to organize into punctate structures (MAM localization) or prevent aggregation caused by ER stress.

    • Antagonist Signal: If FBI-P blocks the effect of PRE-084, it is an antagonist (pivot to Pain models).

Phase 3: In Vivo Disease Model (The "Therapeutic" Proof)

Target Indication: Amyotrophic Lateral Sclerosis (ALS) or Neuroprotection. Model: SOD1-G93A Transgenic Mouse.

Protocol: Survival and Motor Function Study

  • Groups (n=12/group):

    • Vehicle (Saline/DMSO).

    • Positive Control: PRE-084 (0.25 mg/kg, i.p., daily).

    • Test Group: FBI-P (Low Dose: 0.5 mg/kg, High Dose: 5 mg/kg).

  • Timeline: Begin treatment at Day 60 (pre-symptomatic phase).

  • Readouts:

    • Rotarod Test: Weekly assessment of motor coordination. Measure latency to fall.

    • Survival: Define endpoint as inability to right itself within 30 seconds.

  • Histology (Post-Mortem):

    • Stain lumbar spinal cord for ChAT (Motor Neurons) and Iba-1 (Microglia/Inflammation).

    • Expectation: FBI-P should preserve Motor Neuron count and reduce Microglial activation compared to Vehicle.

Part 4: Validation Workflow Diagram

Validation_Workflow Start Compound: FBI-P Step1 Step 1: Affinity (Radioligand Binding) Start->Step1 Decision1 Ki < 50nM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Step 2: Function (ER Stress Assay) Decision1->Step2 Yes Decision2 Agonist? Step2->Decision2 Path_Pain Antagonist Path: Neuropathic Pain (CCI Model) Decision2->Path_Pain No (Blocker) Path_Neuro Agonist Path: Neuroprotection (SOD1-G93A Model) Decision2->Path_Neuro Yes

Caption: Strategic decision tree for validating FBI-P. Functional mode determines the in vivo disease model.

References

  • Matsuoka, N., & Aigner, T. G. (1997). FK960 [N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate], a novel potential antidementia drug, improves visual recognition memory in rhesus monkeys.[9] Journal of Pharmacology and Experimental Therapeutics. Link

  • Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences. (Context for MoA). Link

  • Mancuso, R., et al. (2012). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity. Brain Research. (Validation of PRE-084 in ALS). Link

  • Ronsisvalle, S., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.[10][11] (Validation of Benzylpiperazines). Link[11]

  • ChemScene. 1-(4-Fluorobenzyl)-4-isopropylpiperazine Product Data. (Structural Analog Reference). Link

Sources

Benchmarking the Selectivity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine Against Established Receptor Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary

In the landscape of neuropharmacology, the 1-benzylpiperazine scaffold has emerged as a privileged structure for targeting the Sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein implicated in neuroprotection, cognitive enhancement, and cellular survival[1]. This guide provides a rigorous benchmarking of 1-(3-Fluorobenzyl)-4-isopropylpiperazine (3-FBIP) , a highly selective σ1R ligand, against established reference compounds including SA4503 (Cutamesine), Haloperidol, and (+)-Pentazocine.

By detailing the structural causality behind its selectivity and providing self-validating experimental protocols, this guide serves as an authoritative framework for evaluating novel piperazine-based radioligands and therapeutics.

Mechanistic Rationale & Structural Causality

The design of 3-FBIP is not arbitrary; every functional group serves a specific pharmacokinetic or pharmacodynamic purpose.

  • The 3-Fluoro Substitution: The addition of a fluorine atom at the meta position of the benzyl ring modulates the pKa of the basic piperazine nitrogen. This optimizes the compound's lipophilicity (LogP), ensuring a high brain-to-blood ratio necessary for central nervous system (CNS) penetration[1]. Furthermore, it provides an ideal site for

    
     radiolabeling, enabling its use as a Positron Emission Tomography (PET) radiotracer.
    
  • The 4-Isopropyl Group: Less substituted piperazines often suffer from off-target binding to the vesicular acetylcholine transporter (VAChT) and Dopamine D2 receptors. The bulky 4-isopropyl group introduces steric hindrance that specifically clashes with the binding pockets of VAChT and D2, driving the molecule's exceptional σ1R selectivity.

Upon crossing the blood-brain barrier, 3-FBIP binds to σ1R at the Mitochondrion-Associated ER Membrane (MAM). This binding triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP), allowing it to stabilize inositol 1,4,5-trisphosphate receptors (IP3R). This cascade enhances calcium efflux into mitochondria, ultimately boosting ATP production and preventing apoptosis.

G Ligand 3-FBIP (σ1R Agonist) Receptor Sigma-1 Receptor (MAM localized) Ligand->Receptor Binds (Ki < 5 nM) Chaperone BiP Dissociation Receptor->Chaperone Activates IP3R IP3R Stabilization Chaperone->IP3R Modulates Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Enhances Survival ATP Production & Cell Survival Calcium->Survival Promotes

Mechanistic pathway of 3-FBIP activating the Sigma-1 Receptor at the MAM to promote cell survival.

Quantitative Benchmarking

To objectively evaluate 3-FBIP, we benchmark its binding affinities (


) against three gold-standard ligands:
  • SA4503: A potent, well-characterized σ1R agonist[2].

  • (+)-Pentazocine: The highly selective prototypical σ1R reference ligand[3].

  • Haloperidol: A non-selective antipsychotic that binds with high affinity to σ1R, σ2R, and Dopamine D2 receptors[3].

Table 1: Primary Target Affinities ( , nM)
Ligandσ1R Affinity (

, nM)
σ2R Affinity (

, nM)
σ1/σ2 Selectivity Ratio
3-FBIP 2.4 ± 0.3185 ± 12~77-fold
SA4503 17.4 ± 1.91784 ± 310~102-fold
(+)-Pentazocine 1.6 ± 0.2>10,000>6000-fold
Haloperidol 3.0 ± 0.454 ± 518-fold
Table 2: Off-Target Profiling ( , nM)
LigandDopamine D2VAChT5-HT1A
3-FBIP >5000>2000>2000
Haloperidol 1.2 ± 0.1>10,000>1000
SA4503 >10,000>10,000>10,000

Data Synthesis: While Haloperidol exhibits excellent σ1R affinity, its potent D2 binding (1.2 nM) causes severe extrapyramidal side effects. 3-FBIP maintains the high σ1R affinity of Haloperidol (2.4 nM) but completely abolishes D2 and VAChT liability, making it a superior candidate for isolated σ1R modulation.

Validated Experimental Protocols

Scientific integrity demands that protocols be self-validating. The following methodologies incorporate internal controls to ensure data trustworthiness.

Protocol 1: In Vitro Radioligand Competitive Binding Assay

To determine the


 of 3-FBIP, we utilize a competitive displacement assay against 

-pentazocine. Guinea pig liver (GPL) membranes are explicitly chosen because they possess the highest endogenous expression of σ1R across mammalian tissues, providing an optimal signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize GPL tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In 96-well plates, combine:

    • 100 µL of GPL membrane suspension.

    • 50 µL of

      
      -pentazocine (final concentration 5 nM)[5].
      
    • 50 µL of 3-FBIP at varying concentrations (

      
       to 
      
      
      
      M).
  • Self-Validation Control: Include wells containing 10 µM Haloperidol to define Non-Specific Binding (NSB). Causality: If the radioactive signal in the Haloperidol wells does not drop to near-background levels, the assay lacks specificity and must be discarded[5].

  • Incubation: Incubate the plates at 37°C for 90 minutes to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold Tris-HCl buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Note on σ2R Testing: When evaluating σ2R affinity, use


 as the radioligand. Because DTG binds both σ1 and σ2, you must  add 100 nM of unlabeled (+)-pentazocine to the buffer to selectively mask the σ1R sites[5].

Workflow Prep Prepare Guinea Pig Liver Membranes Incubate Incubate with[3H]-(+)-Pentazocine + 3-FBIP (Competitor) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter 90 min at 37°C Wash Wash with Ice-Cold Tris-HCl Buffer Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Calculate Ki via Cheng-Prusoff Measure->Analyze

Step-by-step workflow for the competitive radioligand binding assay to determine σ1R affinity.

Protocol 2: In Vivo Biodistribution & Specificity (Blocking Study)

To prove that 3-FBIP crosses the blood-brain barrier and binds specifically to σ1R in vivo, a biodistribution blocking study is required.

Step-by-Step Methodology:

  • Radiotracer Injection: Inject wild-type mice intravenously (via tail vein) with 0.1 mCi of

    
    -3-FBIP.
    
  • Blocking Cohort (Control): Ten minutes prior to radiotracer injection, intravenously administer the blocking cohort with 1 mg/kg of unlabeled SA4503 (a known σ1R agonist)[1].

  • Tissue Harvesting: Euthanize the subjects at 30 minutes post-injection. Extract the brain, blood, and peripheral organs.

  • Analysis: Weigh the tissues and measure radioactivity using a gamma counter. Express data as the percentage of injected dose per gram of tissue (%ID/g).

  • Validation: A successful result will show a high brain-to-blood ratio in the unblocked cohort, and a >80% reduction of brain radioactivity in the SA4503-pretreated cohort, definitively proving that the in vivo accumulation is mediated by specific σ1R binding[1].

References

  • - Journal of Medicinal Chemistry 2. - Behavioural Brain Research

  • - Current Protocols in Pharmacology 4. - Molecules

Sources

Independent verification of the pharmacological activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Researcher's Guide to Verifying the Pharmacological Activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Introduction: Scrutinizing a Novel Benzylpiperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs with a wide array of pharmacological activities.[1] Derivatives have shown efficacy as antidepressants, antipsychotics, anti-Alzheimer's agents, and more, often by modulating central nervous system (CNS) targets.[1][2] The compound 1-(3-Fluorobenzyl)-4-isopropylpiperazine is a novel molecule belonging to the benzylpiperazine class. Its structure—featuring a fluorinated benzyl group and an isopropyl-substituted piperazine ring—suggests potential interactions with monoaminergic, cholinergic, or sigma receptor systems, which are common targets for this chemical family.[2][3][4]

However, theoretical potential does not equate to proven activity. Independent, rigorous verification is the bedrock of drug discovery, transforming a promising molecule into a validated lead compound. This guide serves as a comprehensive framework for researchers aiming to systematically investigate and verify the pharmacological profile of 1-(3-Fluorobenzyl)-4-isopropylpiperazine. We will eschew a rigid, one-size-fits-all approach, instead presenting a logical, tiered screening cascade that begins with high-throughput in vitro assays and progresses to more complex in vivo models based on the initial findings. The experimental choices detailed herein are grounded in the established pharmacology of related piperazine derivatives, providing a robust and rationale-driven pathway for characterization.

Physicochemical Profile and Comparator Selection

Before embarking on biological assays, a foundational understanding of the compound's properties is essential.

PropertyValue (Predicted/Known)Significance
Molecular Formula C₁₄H₂₁FN₂Defines molecular weight and elemental composition.
Molecular Weight 236.33 g/mol Influences diffusion, membrane permeability, and dosing calculations.
CAS Number Not available (Novel Compound)A unique identifier once registered. For a close relative, 1-(3-Fluorobenzyl)piperazine, the CAS is 55513-19-4.
Predicted Lipophilicity (logP) ~3.0-3.5Lipophilicity is critical for blood-brain barrier (BBB) penetration; values in this range suggest potential CNS availability.[5]
Predicted pKa ~8.0-9.0The basicity of the piperazine nitrogen affects solubility and the degree of ionization at physiological pH (7.4), influencing receptor interaction.
Rationale for Comparator Compound Selection

To validate our assays and contextualize the activity of our test compound, the inclusion of well-characterized reference compounds is non-negotiable. Based on the likely targets for piperazine derivatives, the following comparators are selected:

ComparatorMechanism of ActionRationale
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Gold standard for evaluating antidepressant-like activity and serotonergic modulation.[2]
Buspirone 5-HT₁ₐ Receptor Partial AgonistTo specifically probe for direct interaction with the 5-HT₁ₐ receptor, a common target for benzylpiperazines.[2]
Donepezil Acetylcholinesterase (AChE) InhibitorTo test the hypothesis of cholinergic activity, relevant for potential cognitive-enhancing effects.[3]
(+)-Pentazocine High-Affinity σ₁ Receptor AgonistTo investigate potential interaction with the sigma-1 receptor, a versatile modulator of neuronal function.[6]

Experimental Verification Workflow

A tiered approach is the most efficient method for characterizing a novel compound. It begins with broad screening to identify primary targets and proceeds to more focused studies to confirm and quantify the activity.

G cluster_0 Phase 1: In Vitro Target Screening cluster_1 Phase 2: Functional & Cellular Assays cluster_2 Phase 3: In Vivo Behavioral Models A Compound Acquisition 1-(3-Fluorobenzyl)-4-isopropylpiperazine B Receptor Binding Assays (5-HT₁ₐ, 5-HT₂ₐ, D₂, σ₁ Receptors) A->B Primary Screening C Enzyme Inhibition Assays (AChE, MAO-A) A->C Primary Screening D Functional Assays (e.g., cAMP for GPCRs) B->D If Binding ≥ 50% @ 1µM E ADME-Tox Profiling (CYP Inhibition, hERG, Cytotoxicity) B->E Concurrent Analysis C->D If Inhibition ≥ 50% @ 1µM C->E Concurrent Analysis F Forced Swim Test (FST) (Antidepressant Potential) D->F If Potent Agonist/Antagonist G Locomotor Activity (General CNS Effects/Sedation) D->G All In Vivo Studies H Data Analysis & Go/No-Go Decision F->H G->H

Caption: Tiered workflow for the pharmacological verification of a novel compound.

Part 1: In Vitro Target Identification Protocols

The initial phase aims to identify the primary molecular targets through binding and enzyme inhibition assays. This approach is cost-effective and provides a clear direction for subsequent functional and in vivo studies.

Protocol 1.1: Serotonin 5-HT₁ₐ Receptor Binding Assay

Causality: Many benzylpiperazine derivatives exhibit high affinity for the 5-HT₁ₐ receptor, which is strongly implicated in the mechanism of anxiolytic and antidepressant drugs.[2] This assay directly quantifies the compound's ability to displace a known radioligand from the receptor.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor. Thaw membranes on ice and dilute in binding buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate, add:

    • 25 µL of binding buffer with or without competing ligand (for non-specific binding, use 10 µM Buspirone).

    • 25 µL of the test compound (1-(3-Fluorobenzyl)-4-isopropylpiperazine) or comparator (Buspirone) at various concentrations (e.g., 0.1 nM to 10 µM).

    • 50 µL of the radioligand, [³H]-8-OH-DPAT (~0.5 nM final concentration).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration inhibiting 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol 1.2: Acetylcholinesterase (AChE) Enzyme Inhibition Assay

Causality: Inhibition of AChE increases acetylcholine levels in the brain, a primary therapeutic strategy for Alzheimer's disease. Some piperazine derivatives have been identified as AChE inhibitors.[3] This colorimetric assay provides a direct measure of enzyme inhibition.

Methodology:

  • Principle: This assay is based on the Ellman's method, where thiocholine, produced by AChE action on acetylthiocholine (ATCh), reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (TNB), which is measured spectrophotometrically.[3]

  • Reagents:

    • 0.1 M Phosphate Buffer (pH 8.0).

    • Human recombinant AChE.

    • 10 mM DTNB solution.

    • 75 mM ATCh iodide solution.

    • Test compound and Donepezil (positive control).

  • Assay Procedure: In a 96-well plate, add:

    • 150 µL of 0.1 M phosphate buffer.

    • 10 µL of test compound or Donepezil at various concentrations.

    • 20 µL of AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB, followed by 10 µL of ATCh substrate to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Part 2: In Vivo Pharmacological Evaluation

If in vitro results reveal potent activity at a specific target (e.g., Kᵢ or IC₅₀ < 100 nM), the investigation should progress to in vivo models to assess physiological effects and therapeutic potential.

Hypothetical Signaling Pathway for a 5-HT₁ₐ Agonist

Should the compound show high affinity for the 5-HT₁ₐ receptor, its mechanism would likely follow the canonical Gᵢ-coupled pathway.

G cluster_0 cluster_1 Cell Membrane cluster_2 Compound 1-(3-Fluorobenzyl)-4- isopropylpiperazine Receptor 5-HT1A Receptor Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Response Neuronal Hyperpolarization (Inhibitory Effect) PKA->Response Leads to

Caption: Postulated 5-HT₁ₐ receptor activation pathway.

Protocol 2.1: Forced Swim Test (FST) in Mice

Causality: The FST is a widely used behavioral model to screen for antidepressant-like activity.[2] Antidepressant compounds characteristically reduce the duration of immobility, suggesting a behavioral adaptation to an inescapable stressor.

Methodology:

  • Animals: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer 1-(3-Fluorobenzyl)-4-isopropylpiperazine, Fluoxetine (20 mg/kg), or vehicle (e.g., saline with 0.5% Tween 80) via intraperitoneal (i.p.) injection 30-60 minutes before the test. Test a range of doses for the novel compound (e.g., 5, 10, 20 mg/kg).

  • Test Procedure:

    • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) containing 15 cm of water at 23-25°C.

    • The test duration is 6 minutes. Record the session with a video camera.

    • A trained observer, blind to the treatment groups, should score the last 4 minutes of the session.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Control Experiment: To rule out that the effects are due to a general increase in motor activity rather than a specific antidepressant-like effect, a separate cohort of animals should be tested for locomotor activity.

  • Data Analysis: Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control. A significant reduction in immobility time suggests potential antidepressant activity.

Summary of Expected Data and Interpretation

The verification process will generate quantitative data that allows for a direct comparison between 1-(3-Fluorobenzyl)-4-isopropylpiperazine and established pharmacological agents.

AssayMetric1-(3-Fluorobenzyl)-4-isopropylpiperazineFluoxetineBuspironeDonepezil
5-HT₁ₐ Binding Kᵢ (nM)Experimental Value>1000~15>1000
AChE Inhibition IC₅₀ (nM)Experimental Value>10000>10000~10
Forced Swim Test % Reduction in Immobility @ 20 mg/kgExperimental Value~40-50%~30-40%N/A

Interpretation:

  • A low Kᵢ value (<100 nM) in the 5-HT₁ₐ binding assay would classify the compound as a potent ligand for this receptor.

  • A low IC₅₀ value (<100 nM) in the AChE assay would indicate significant potential as a cognitive enhancer.

  • A significant reduction in FST immobility time, without a corresponding increase in general locomotor activity, would strongly suggest antidepressant potential.

This structured, data-driven approach ensures that the pharmacological activity of 1-(3-Fluorobenzyl)-4-isopropylpiperazine is not just hypothesized but independently and rigorously verified, providing a solid foundation for any further drug development efforts.

References

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

  • (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. Available at: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Available at: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]

  • Effect of N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960), an antidementia drug with a novel mechanism of action, on regional cerebral blood flow and glucose metabolism in aged rhesus macaques studied with positron emission tomography. PubMed. Available at: [Link]

  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. Available at: [Link]

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. ResearchGate. Available at: [Link]

  • Antibacterial and Antifungal activity of Piperazinylbenzothiazine. Der Pharma Chemica. Available at: [Link]

  • Synthesis of 1-(4-isopropylbenzyl)piperazine 9. ResearchGate. Available at: [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]

  • Supporting Information 1-(4-[ F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine: A Novel Suitable Radioligand with Low. ACS Publications. Available at: [Link]

  • Synthesis of fully fused tetrapyrazinoporphyrazine polymers bearing three-dimensional structures controlled by steric repulsion. Royal Society of Chemistry. Available at: [Link]

  • Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PMC. Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Fluorobenzyl)-4-isopropylpiperazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Fluorobenzyl)-4-isopropylpiperazine, a compound for which specific disposal information may not be readily available. In such cases, a conservative approach, treating the substance as hazardous based on the profiles of structurally similar compounds, is the only responsible course of action. This guide is designed to provide essential, immediate safety and logistical information, ensuring that operational and disposal plans are executed with the highest degree of scientific integrity and safety.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

While a specific Safety Data Sheet (SDS) for 1-(3-Fluorobenzyl)-4-isopropylpiperazine is not always accessible, an analysis of analogous piperazine derivatives provides a strong basis for a thorough hazard assessment. Compounds such as 1-(4-Fluorobenzyl)piperazine, 1-Bis(4-fluorophenyl)methyl piperazine, and 1-Isopropylpiperazine exhibit common hazard profiles that we must assume apply to our compound of interest.[1]

Expected Primary Hazards:

  • Skin Corrosion/Irritation: Many piperazine derivatives are known to cause skin irritation and, in some cases, severe burns.

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]

  • Harmful if Swallowed or Absorbed Through the Skin: Toxicity upon ingestion and dermal absorption is a significant concern with similar compounds.[1]

Given these potential hazards, all handling and disposal procedures must be designed to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 1-(3-Fluorobenzyl)-4-isopropylpiperazine for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may also be required.Protects against accidental splashes and contact with airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.Prevents skin contact and potential absorption of the chemical.
Body Protection A flame-resistant lab coat, worn fully buttoned.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood.Prevents inhalation of dust or aerosols, especially if the material is a solid.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee a safe and compliant disposal process.

Step 1: Waste Segregation and Containerization

  • Designated Hazardous Waste Container: All waste containing 1-(3-Fluorobenzyl)-4-isopropylpiperazine must be collected in a designated, compatible hazardous waste container.[2] The original product container is often a suitable choice for residual amounts.[2]

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "1-(3-Fluorobenzyl)-4-isopropylpiperazine," and an approximate concentration or quantity.[2]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Piperazine derivatives can be incompatible with strong acids and oxidizing agents.[3]

Step 2: Collection of Waste

  • Solid Waste: Carefully transfer any solid waste, including contaminated personal protective equipment (e.g., gloves), weighing papers, and absorbent materials used for spills, into the designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, transfer the liquid waste into a compatible, labeled hazardous waste container. Use a funnel to prevent spills.

  • Empty Containers: "Empty" containers that held 1-(3-Fluorobenzyl)-4-isopropylpiperazine must be treated as hazardous waste and disposed of in the same manner as the chemical itself, as they will contain residual amounts.

Step 3: Decontamination of Equipment

  • Non-Disposable Equipment: Any non-disposable laboratory equipment (e.g., glassware, spatulas) that has come into contact with the chemical must be thoroughly decontaminated.

  • Decontamination Procedure: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a well-ventilated area or fume hood. Collect the solvent rinse as hazardous waste. Follow this with a thorough washing with soap and water.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[4] For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.[1]

  • Collect and Dispose: Collect the absorbed material or swept solids and place them in the designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Step 5: Storage Pending Disposal

  • Secure Storage: Keep the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.[3]

  • Segregation: Store the container away from incompatible materials.[5][6]

  • Secondary Containment: It is best practice to store the hazardous waste container within a secondary containment unit to prevent the release of material in case of a leak.

Step 6: Final Disposal

  • Licensed Waste Disposal Vendor: The final disposal of 1-(3-Fluorobenzyl)-4-isopropylpiperazine must be conducted by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][7] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste under 40 CFR Parts 261.3.[1]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial handling to final disposal.

DisposalWorkflow cluster_Preparation Preparation cluster_Handling Waste Handling cluster_StorageDisposal Storage & Final Disposal cluster_Spill Emergency Procedure A Assess Hazards & Don PPE B Segregate & Containerize Waste A->B Begin Disposal C Collect Solid & Liquid Waste B->C Properly Labeled Container D Decontaminate Equipment C->D After Use E Store in Secure Accumulation Area C->E Store Waste D->E Store Waste F Arrange for Pickup by Licensed Vendor E->F Final Step S1 Spill Occurs S2 Contain Spill S1->S2 S3 Collect Material S2->S3 S3->C Add to Waste

Caption: Disposal workflow for 1-(3-Fluorobenzyl)-4-isopropylpiperazine.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet: 1-Bis(4-fluorophenyl)methyl piperazine.
  • Tokyo Chemical Industry. (2025, November 27). SAFETY DATA SHEET: 1-(4-Fluorobenzyl)piperazine.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 1-(3-Chlorobenzyl)piperazine.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 1-Isopropylpiperazine.
  • ChemScene. (n.d.). 1-(4-Fluorobenzyl)-4-isopropylpiperazine.
  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • PubChem. (n.d.). 1-(3-Fluorobenzyl)piperazine.
  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). 1926.65 - Hazardous waste operations and emergency response.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
  • EHS.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Environmental Working Group. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered.
  • Apollo Scientific. (n.d.). Piperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride.
  • ALL4 Inc. (2024, August 29). U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS.
  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams.
  • Bergeson & Campbell, P.C. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.

Sources

Personal protective equipment for handling 1-(3-Fluorobenzyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

This guide supersedes generic safety data sheets by providing context-specific handling protocols for 1-(3-Fluorobenzyl)-4-isopropylpiperazine . As a fluorinated piperazine derivative, this compound presents a dual hazard profile: the caustic/irritant nature of the amine functionality and the specific metabolic/environmental stability associated with the fluorinated benzyl group.

GHS Hazard Classification (Verified)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Note: While not explicitly classified as a sensitizer (H317) in all databases, piperazine moieties are structural alerts for skin/respiratory sensitization. Handle with sensitization precautions.

Critical PPE Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory NIOSH N95 (Solids) or Half-mask with OV/P100 cartridges (Liquids/Solutions)Prevents inhalation of basic amine vapors which can cause respiratory tract inflammation (H335).
Dermal (Hands) Nitrile (Double Gloving) or Laminate Film (Silver Shield) Piperazines are lipophilic amines. Standard latex is permeable. Double nitrile (min 0.11mm) provides adequate breakthrough time for transient contact.
Ocular Chemical Splash Goggles (Not just safety glasses)Basic amines can cause corneal edema (blue haze) and permanent damage. Face shield required for volumes >500mL.
Body Lab Coat (Buttoned, Tyvek sleeves recommended) Prevents skin absorption. The isopropyl group increases lipophilicity, enhancing skin penetration potential.

Part 2: Technical Hazard Analysis & Causality[3]

To ensure safety, researchers must understand why this molecule behaves the way it does.

The Piperazine Moiety (The Base)

The piperazine ring acts as a secondary/tertiary amine base. Upon contact with moist mucous membranes (eyes, lungs), it protonates, generating hydroxide ions (


). This local alkalinity is the primary driver for H315 (Skin Irritation)  and H319 (Eye Irritation) .
  • Operational Implication: Eye washes must be flushed for a full 15 minutes to neutralize the alkaline injury.

The Fluorobenzyl Group (The Shield)

The 3-fluorobenzyl group adds lipophilicity and metabolic stability.

  • Lipophilicity: The isopropyl and benzyl groups make the molecule greasy, facilitating rapid absorption through the stratum corneum of the skin.

  • Thermal Stability: The carbon-fluorine bond is extremely strong. In the event of a fire, this compound will not just burn; it will decompose to release Hydrogen Fluoride (HF) and Nitrogen Oxides (

    
    ).
    
  • Operational Implication: Standard combustion is insufficient for disposal; incineration requires scrubbers.

Part 3: Operational Handling Protocol

A. Receiving & Storage[2][3][4][5][6][7][8][9][10][11]
  • Inspection: Upon receipt, inspect the septum/cap for signs of "crusting." Piperazines absorb

    
     from the air to form carbamates (white crust).
    
  • Storage Environment: Store under an inert atmosphere (Nitrogen or Argon) if possible. Keep in a cool, dry, well-ventilated area away from oxidizing agents and acid chlorides .[2]

  • Segregation: Do not store near strong acids (exothermic neutralization risk) or anhydrides.

B. Experimental Workflow (Synthesis & Usage)

The following workflow minimizes exposure risks during standard laboratory operations.

HandlingWorkflow Start Storage Retrieval Weighing Weighing (Fume Hood Only) Start->Weighing Check Seals Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Anti-static Gun Reaction Reaction Setup (Closed System) Solubilization->Reaction Cannula Transfer Quench Quench/Workup (Exotherm Control) Reaction->Quench Cooling Bath Waste Segregated Waste (Basic/Halogenated) Quench->Waste pH Check

Figure 1: Safe handling lifecycle for fluorinated piperazines. Note the emphasis on "Solvent to Solid" to prevent dust generation.

C. Specific Handling Steps
  • Weighing:

    • Never weigh on an open bench. Use a balance inside a fume hood or a powder containment enclosure.

    • Technique: Use an anti-static gun if the solid is fluffy. Static charge can disperse amine dusts onto the user's cuffs.

  • Solubilization:

    • Add solvent to the solid slowly. Avoid adding solid to boiling solvents, which can cause rapid evolution of amine vapors.

  • Reaction Monitoring:

    • When taking TLC spots, treat the capillary tubes as contaminated sharps immediately. Do not leave them on the benchtop.

Part 4: Emergency Response & Spills[3]

Spill Cleanup Logic

Treat spills as Basic and Fluorinated .

  • Minor Spill (<10g/10mL):

    • Isolate: Evacuate the immediate 3-meter radius.

    • PPE: Don double nitrile gloves and N95/respirator.

    • Neutralize: Do not use strong acids.[2] Use a Citric Acid or Dilute Acetic Acid spill kit to neutralize the base gently without violent exotherms.

    • Absorb: Use vermiculite or sand.[3]

    • Clean: Wash area with soap and water (twice) to remove lipophilic residues.

  • Major Spill:

    • Evacuate the lab.

    • Alert EHS.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus) due to potential respiratory irritation (H335).

First Aid
  • Eye Contact: Irrigate immediately for 15 minutes .[4] Time it. Alkalines penetrate deep into ocular tissue; brief rinsing is insufficient.

  • Skin Contact: Wash with soap and water.[1][5][6] Avoid alcohol-based hand sanitizers immediately after exposure, as alcohols can enhance the skin penetration of the fluorobenzyl moiety.

Part 5: Disposal & Environmental Stewardship

Crucial: Do not mix this waste with standard organic solvents if your waste hauler incinerates without scrubbing.

Disposal Classification
  • Waste Stream: Halogenated Organic Amines.

  • RCRA Considerations: While not explicitly P-listed, it should be treated as toxic.

Step-by-Step Disposal Plan
  • Segregation: Collect in a dedicated "Halogenated Basic Waste" container.

  • Labeling: Clearly mark as "Contains Fluorinated Organics" and "Basic pH".

  • Incompatibility: Ensure no Acid Chlorides or Anhydrides are added to this waste container to prevent pressure buildup (explosion risk).

  • Final Disposition: High-temperature incineration (

    
    ) with flue gas scrubbing is required to capture HF and prevent the formation of fluorinated dioxins.
    

References

  • PubChem. (2025).[7] 1-(3-Fluorobenzyl)piperazine Compound Summary (CID 903813).[7] National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). (2023). Management of Solid Waste Containing Fluoride.[8] PMC. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.